molecular formula C5H5ClN2O2 B1593449 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1173246-76-8

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1593449
CAS No.: 1173246-76-8
M. Wt: 160.56 g/mol
InChI Key: KXFLDFBYTWSMPV-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C5H5ClN2O2 and its molecular weight is 160.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFLDFBYTWSMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650115
Record name 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
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Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173246-76-8
Record name 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, with the confirmed CAS Number 1173246-76-8 , is a substituted pyrazole derivative that has garnered interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research.[1][2][3][4] The pyrazole scaffold is a well-established pharmacophore, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[5][6] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this specific pyrazole derivative, offering a valuable resource for researchers engaged in the discovery and development of novel bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile.

PropertyValueSource
CAS Number 1173246-76-8[1][2][3][4]
Molecular Formula C₅H₅ClN₂O₂[1]
Molecular Weight 160.56 g/mol [1]
Appearance White to off-white solidInferred from related compounds
Purity Typically >95%[7]

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of this compound likely involves a multi-step process, beginning with the formation of a pyrazole ring, followed by functional group manipulations. A plausible route could start from the cyclization of a β-ketoester with a substituted hydrazine, followed by chlorination and oxidation or hydrolysis.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A β-Ketoester C 1-Methyl-1H-pyrazole-3-carboxylate ester A->C Cyclocondensation B Methylhydrazine B->C D 1-Methyl-1H-pyrazole-3-carboxylate ester F 5-Chloro-1-methyl-1H-pyrazole-3-carboxylate ester D->F Electrophilic Chlorination E Chlorinating Agent (e.g., SO₂Cl₂ or POCl₃) E->F G 5-Chloro-1-methyl-1H-pyrazole-3-carboxylate ester I This compound G->I Saponification H Base (e.g., NaOH) H->I Applications cluster_0 Pharmaceuticals cluster_1 Agrochemicals A This compound B Anti-inflammatory A->B C Antimicrobial A->C D CNS Active Agents A->D E Herbicides A->E F Fungicides A->F G Insecticides A->G

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (C₅H₅ClN₂O₂) is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a chloro group, a methyl group, and a carboxylic acid moiety on the pyrazole core, offers a versatile scaffold for the synthesis of novel bioactive molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, guiding reaction optimization, purification strategies, and the design of new chemical entities with desired pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structural and physicochemical characteristics of this compound, including its key properties, a detailed synthesis protocol, and an exploration of its chemical reactivity and stability.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The inherent stability of the aromatic pyrazole ring, coupled with its ability to participate in various non-covalent interactions, makes it an attractive template for drug design. The specific substitution pattern of this compound imparts a unique combination of electronic and steric properties, making it a valuable intermediate for creating diverse chemical libraries for high-throughput screening and lead optimization. The presence of the carboxylic acid group provides a handle for amide bond formation, a cornerstone of medicinal chemistry, while the chloro and methyl groups influence the molecule's lipophilicity, metabolic stability, and overall conformation.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. Due to the limited availability of direct experimental data for this compound, this section presents a combination of established data for the core structure and computationally predicted values from reputable sources.

PropertyValueSource
CAS Number 1173246-76-8[Commercial Supplier Data][1]
Molecular Formula C₅H₅ClN₂O₂[Commercial Supplier Data][1]
Molecular Weight 160.56 g/mol [Commercial Supplier Data][1]
Predicted pKa ~3.5 - 4.5(Estimated based on similar pyrazole carboxylic acids)
Predicted logP ~1.5 - 2.0(Estimated based on computational models)
Predicted Melting Point 170-180 °C(Estimated based on related structures)
Predicted Aqueous Solubility Moderately Soluble(Inferred from structure)
Solubility in Organic Solvents Soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF.[General knowledge on pyrazole carboxylic acids][2][3]

Causality Behind the Properties:

  • pKa: The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the pyrazole ring and the chloro substituent, leading to a moderately acidic character. This property is crucial for its behavior in physiological environments and for designing salt formation strategies.

  • logP: The combination of the polar carboxylic acid group and the non-polar methyl and chloro substituents results in a moderate octanol-water partition coefficient. This balance is often sought in drug candidates to achieve favorable absorption, distribution, metabolism, and excretion (ADME) properties.

  • Solubility: The presence of the carboxylic acid group allows for hydrogen bonding with polar solvents like water, contributing to its aqueous solubility. Its solubility in polar organic solvents is essential for its use in various synthetic transformations.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, typically involving the formation of a pyrazole ester intermediate followed by hydrolysis. The following protocol is a well-established and reliable method.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate cluster_step2 Step 2: Hydrolysis A Precursor (e.g., Methyl 2-chloro-3-oxobutanoate) C Cyclocondensation A->C B Methylhydrazine B->C D Methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate C->D E Methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate G Hydrolysis E->G F Base (e.g., NaOH or LiOH) F->G H This compound G->H

Caption: A two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

This step involves the cyclocondensation reaction between a suitable β-ketoester and methylhydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-chloro-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagent: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. The addition may be exothermic, so cooling in an ice bath may be necessary to maintain the temperature below 30°C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis to this compound

This step involves the saponification of the ester to the corresponding carboxylic acid. Alkaline hydrolysis is a common and effective method for this transformation.[4]

  • Reaction Setup: Dissolve the purified methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of methanol and water in a round-bottom flask.

  • Addition of Base: Add an aqueous solution of sodium hydroxide or lithium hydroxide (2-3 equivalents) to the ester solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60°C for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic and Analytical Characterization

Due to the absence of specific experimental spectra in the public domain, this section provides predicted spectroscopic data and outlines the expected characteristic signals based on the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • N-CH₃: A singlet peak is expected around 3.8-4.0 ppm.

    • Pyrazole C4-H: A singlet peak is expected around 6.5-7.0 ppm. The exact chemical shift will be influenced by the electronic effects of the adjacent chloro and carboxyl groups.

    • COOH: A broad singlet is expected at a downfield chemical shift, typically >10 ppm, and its position can be concentration and solvent dependent.

  • ¹³C NMR:

    • N-CH₃: A signal is expected around 35-40 ppm.

    • Pyrazole C4: A signal is expected around 110-115 ppm.

    • Pyrazole C3 and C5: The signals for the carbon atoms attached to the carboxylic acid and the chlorine atom are expected in the range of 140-155 ppm.

    • C=O (Carboxylic Acid): A signal is expected in the downfield region, around 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.

  • C=N and C=C Stretch (Pyrazole Ring): Multiple bands are expected in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, may be observed.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. The formation of amides is particularly relevant for medicinal chemistry applications.

  • Chloro Group: The chlorine atom at the 5-position of the pyrazole ring is generally stable but can be susceptible to nucleophilic aromatic substitution under certain conditions, allowing for further functionalization of the pyrazole core.

  • Pyrazole Ring: The pyrazole ring is aromatic and generally stable to a wide range of reaction conditions. However, highly reactive electrophiles can potentially react with the ring.

Stability: Chloropyrazole derivatives are generally stable compounds.[5][6] The molecule is expected to be stable under normal storage conditions (cool, dry, and dark place). It is advisable to avoid strong oxidizing agents and strong bases, which could react with the carboxylic acid or potentially the chloro substituent. Studies on related pyrazole derivatives have shown that the stability can be influenced by pH and the presence of enzymes.[5]

Applications in Research and Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its derivatives have been explored for various therapeutic applications, including:

  • Inhibitors of Enzymes: The pyrazole scaffold can be elaborated to target the active sites of various enzymes.

  • Receptor Agonists and Antagonists: Modification of the core structure can lead to compounds that modulate the activity of G-protein coupled receptors and other cell surface receptors.

  • Antimicrobial and Antiviral Agents: The pyrazole nucleus is a common feature in compounds with antimicrobial and antiviral properties.

The combination of a reactive carboxylic acid handle and a tunable pyrazole core makes this compound a powerful tool for generating novel chemical matter in drug discovery programs.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in synthetic and medicinal chemistry. This technical guide has provided a detailed overview of its core physicochemical properties, a robust synthesis protocol, and insights into its spectroscopic characteristics, reactivity, and stability. By understanding these fundamental aspects, researchers and drug development professionals can effectively leverage this versatile building block to design and synthesize the next generation of innovative therapeutics.

References

Solubility Profile of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its success. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, manufacturability, and ultimately, therapeutic efficacy. 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry, presents a unique set of challenges and opportunities. This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering both a theoretical framework and practical methodologies for its characterization. As we navigate the complexities of bringing a new chemical entity from the bench to the bedside, a comprehensive understanding of its solubility behavior is not merely advantageous—it is essential.

Physicochemical Characterization of this compound

A foundational understanding of a compound's physicochemical properties is critical to predicting and interpreting its solubility. For this compound (CAS 1173246-76-8), the following information has been collated from various chemical databases.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O₂[1][2]
Molecular Weight 160.56 g/mol [1][2]
Appearance White to reddish-yellow crystal/powder[3]

The structure of this compound, featuring a carboxylic acid group, a pyrazole ring, a methyl group, and a chlorine atom, suggests a molecule with moderate polarity. The carboxylic acid moiety is capable of hydrogen bonding and will deprotonate in basic solutions, significantly influencing its solubility in protic and polar solvents.

Theoretical Considerations for Solubility in Organic Solvents

The adage "like dissolves like" provides a fundamental principle for predicting solubility. The solubility of this compound in a given organic solvent will be governed by the interplay of intermolecular forces between the solute and the solvent molecules.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of the target compound can engage in strong hydrogen bonding with these solvents, suggesting a higher likelihood of good solubility.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone): These solvents can accept hydrogen bonds and have large dipole moments. DMSO, in particular, is a powerful solvent for a wide range of organic compounds, including carboxylic acids. Qualitative data for the related compound, 5-Methyl-1H-pyrazole-3-carboxylic acid, indicates solubility in DMSO[6].

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the carboxylic acid and the pyrazole ring, low solubility is expected in non-polar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocols provide a robust framework for the qualitative and quantitative determination of the solubility of this compound.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Methodology:

  • Weigh approximately 10 mg of this compound into a small glass vial.

  • Add 1 mL of the selected organic solvent in 0.2 mL increments.

  • After each addition, cap the vial and vortex for 30 seconds.

  • Visually inspect for the complete dissolution of the solid.

  • If the solid dissolves, the compound is considered "soluble" in that solvent at approximately 10 mg/mL.

  • If the solid does not dissolve after the addition of 1 mL, the compound is considered "sparingly soluble" or "insoluble."

  • Repeat this process for a range of solvents from different classes (polar protic, polar aprotic, non-polar).

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Workflow for Quantitative Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to a vial prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at a constant temperature (e.g., 24-72 hours) prep2->equil sep1 Allow solution to settle equil->sep1 sep2 Filter or centrifuge to remove undissolved solid sep1->sep2 analysis1 Take an aliquot of the clear supernatant sep2->analysis1 analysis2 Dilute with a suitable mobile phase analysis1->analysis2 analysis3 Quantify concentration using a validated analytical method (e.g., HPLC-UV) analysis2->analysis3

Caption: Workflow for the shake-flask method.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Subsequently, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) or centrifuge the samples to separate the saturated solution from the undissolved solid.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent (often the mobile phase for chromatographic analysis). Determine the concentration of the dissolved compound using a validated analytical method.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is critical for reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and robust method for this purpose.

HPLC-UV Method Development

A reverse-phase HPLC method is generally suitable for a compound of this nature.

Workflow for HPLC Method Development:

G start Start column_select Select a suitable column (e.g., C18) start->column_select mobile_phase Optimize mobile phase (Acetonitrile/Water with acid modifier) column_select->mobile_phase wavelength Determine λmax by UV-Vis spectroscopy mobile_phase->wavelength calibration Prepare calibration standards and generate a calibration curve wavelength->calibration validation Validate the method (linearity, accuracy, precision) calibration->validation end End validation->end

Caption: HPLC-UV method development workflow.

Key Steps:

  • Column Selection: A C18 stationary phase is a good starting point for retaining a moderately polar compound like this compound.

  • Mobile Phase Optimization: A gradient or isocratic elution using a mixture of acetonitrile and water (with a small amount of an acidifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form) should be optimized to achieve a sharp, symmetrical peak with a reasonable retention time.

  • Wavelength Selection: The optimal detection wavelength (λmax) should be determined by acquiring a UV-Vis spectrum of the compound in the mobile phase.

  • Calibration: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted, saturated solutions and use the calibration curve to determine the concentration of this compound in the original saturated samples.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and concise table. While experimental data for this compound is not currently available in the literature, the following table illustrates the expected format for presenting such results.

Table 1: Hypothetical Solubility of this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL)
MethanolPolar Protic> 50
EthanolPolar Protic> 30
AcetonePolar Aprotic~ 20
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
Ethyl AcetateModerately Polar~ 5
DichloromethaneNon-polar< 1
TolueneNon-polar< 0.1
HexaneNon-polar< 0.1

Note: The values in this table are for illustrative purposes only and are not based on experimental data.

Conclusion and Future Directions

This guide has outlined the critical importance of understanding the solubility of this compound and has provided a comprehensive framework for its experimental determination. While a comprehensive dataset of its solubility in various organic solvents is not yet publicly available, the protocols detailed herein offer a clear path for researchers and drug development professionals to generate this vital information. The structural features of the molecule suggest favorable solubility in polar organic solvents, a hypothesis that can be systematically tested using the described methodologies. Future work should focus on the experimental generation of this data, as well as the determination of key physicochemical parameters such as pKa and logP, to build a complete and predictive model of this compound's behavior in both simple solvents and complex biological media. Such data will be invaluable in guiding formulation development and optimizing the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive, technically detailed methodology for the synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, a pivotal intermediate in the development of modern agrochemicals and pharmaceuticals. We will dissect a robust and efficient three-step synthetic pathway, beginning with the construction of the pyrazole core, followed by a targeted chlorination, and concluding with ester hydrolysis. This document is intended for researchers, chemists, and process development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and strategic considerations that ensure a successful and reproducible synthesis.

Introduction: The Strategic Importance of the Target Molecule

This compound is not merely an academic curiosity; it is a high-value building block in life sciences. Its primary significance lies in its role as a key precursor to a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). For instance, it forms the core acid component of Sedaxane, a modern fungicide used for seed treatment to control a broad spectrum of crop diseases.[1][2] The specific substitution pattern—the N-methyl group, the C3-carboxylic acid, and the C5-chloro atom—is crucial for the final molecule's biological activity, binding affinity, and metabolic stability.[3][4] Beyond agriculture, substituted pyrazole carboxylic acids are a privileged scaffold in medicinal chemistry, with derivatives showing promise as anti-inflammatory, anti-cancer, and antimicrobial agents.[5][6] Mastering the synthesis of this intermediate is therefore a critical capability for organizations involved in the discovery and production of these advanced products.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward, three-stage approach. The strategy is designed around the robust and predictable chemistry of pyrazole formation and functionalization.

G cluster_main Retrosynthetic Pathway Target This compound Ester Ethyl 5-Chloro-1-methyl-1H-pyrazole-3-carboxylate Target->Ester Hydrolysis (FGI) HydroxyEster Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Ester->HydroxyEster Chlorination (FGI) Precursors Diethyl acetylenedicarboxylate + Methylhydrazine HydroxyEster->Precursors Cyclocondensation

Caption: Retrosynthesis of the target molecule.

Our forward synthesis strategy is as follows:

  • Step 1: Cyclocondensation. We will construct the core heterocyclic ring system, Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, by reacting diethyl acetylenedicarboxylate with methylhydrazine. This is a classic and highly efficient method for pyrazole synthesis.[7][8]

  • Step 2: Deoxychlorination. The hydroxyl group at the C5 position, which exists in tautomeric equilibrium with the keto form, will be converted to a chloro group using phosphorus oxychloride (POCl₃). This is a standard and effective transformation for hydroxypyrazoles.[9][10]

  • Step 3: Saponification. The final step involves the basic hydrolysis of the ethyl ester to yield the desired carboxylic acid.[11][12]

This pathway is selected for its high yields, use of readily available starting materials, and operational simplicity.

Overall Synthesis Workflow

The complete transformation from starting materials to the final product is visualized below.

G cluster_workflow 3-Step Synthetic Workflow Start Diethyl acetylenedicarboxylate + Methylhydrazine Step1 Step 1: Cyclocondensation (e.g., in Ethanol, Reflux) Start->Step1 Intermediate1 Ethyl 5-hydroxy-1-methyl-1H- pyrazole-3-carboxylate Step1->Intermediate1 Step2 Step 2: Chlorination (POCl₃, Heat) Intermediate1->Step2 Intermediate2 Ethyl 5-chloro-1-methyl-1H- pyrazole-3-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification (e.g., NaOH, H₂O/EtOH) Intermediate2->Step3 FinalProduct 5-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid Step3->FinalProduct

Caption: Overview of the synthetic pathway.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

This foundational step involves a Michael addition of methylhydrazine to the electron-deficient alkyne of diethyl acetylenedicarboxylate, followed by an intramolecular cyclization and tautomerization to form the stable hydroxypyrazole ring.

Protocol:

  • To a stirred solution of diethyl acetylenedicarboxylate (1.0 eq) in absolute ethanol (approx. 5 mL per 1 g of ester), add methylhydrazine (1.05 eq) dropwise at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the product as a white or off-white solid.[7][8]

Expertise & Causality:

  • Reagent Choice: Diethyl acetylenedicarboxylate is a highly reactive Michael acceptor, making the initial addition favorable. Methylhydrazine provides the N-N-C backbone required for the pyrazole ring. Using a slight excess of methylhydrazine ensures complete consumption of the more expensive diester.

  • Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and the resulting product has limited solubility upon cooling, allowing for easy isolation by precipitation.

Step 2: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

This critical step transforms the 5-hydroxy group into the target 5-chloro group. Phosphorus oxychloride (POCl₃) is the reagent of choice, acting as both a chlorinating and dehydrating agent.[13] The pyrazole's "hydroxy" group exists in tautomeric equilibrium with the pyrazolone form. POCl₃ reacts with the oxygen of the pyrazolone tautomer, forming a chlorophosphate intermediate which is then displaced by a chloride ion to yield the 5-chloropyrazole.

G cluster_mech Chlorination Mechanism with POCl₃ Tautomer Pyrazolone Tautomer Intermediate Chlorophosphate Intermediate Tautomer->Intermediate Nucleophilic attack on P POCl3 POCl₃ Product 5-Chloropyrazole Product + HPO₂Cl₂ Intermediate->Product Chloride displacement (SNAr)

Caption: Simplified chlorination mechanism.

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.

  • In a flask equipped with a reflux condenser and a gas outlet to a scrubber (e.g., NaOH solution), place Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask.

  • Heat the mixture to 90-100 °C and stir for 4-6 hours. The solid will gradually dissolve.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Very slowly and cautiously, pour the residue onto crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving quench.

  • Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH 7-8 is reached.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[9]

  • Purify by column chromatography or recrystallization if necessary.

Expertise & Causality:

  • Reagent: POCl₃ is highly effective for converting cyclic amide-like structures (lactams) or their enol tautomers into their chloro-derivatives.[14] The large excess of POCl₃ serves as both reagent and solvent.

  • Work-up: The quench with ice is critical and must be done with extreme care. The subsequent neutralization and extraction isolate the organic-soluble product from inorganic salts.

Step 3: Synthesis of this compound

The final step is a standard saponification, where the ethyl ester is hydrolyzed under basic conditions to yield the carboxylate salt, which is then protonated to give the final carboxylic acid.

Protocol:

  • Dissolve Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).

  • Heat the mixture to reflux for 1-2 hours, or stir at room temperature until TLC analysis shows complete consumption of the starting ester.

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or toluene to remove any non-hydrolyzed starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly under vacuum.[12]

Expertise & Causality:

  • Hydrolysis: Using a base like NaOH promotes the nucleophilic attack of hydroxide on the ester's carbonyl carbon. The reaction is driven to completion by the formation of the stable carboxylate salt.

  • Purification: The acidification step is crucial for isolating the final product. The pure carboxylic acid is typically insoluble in acidic water, allowing for a straightforward isolation by filtration.

Quantitative Data and Characterization

The following tables summarize typical reagents and expected analytical data for this synthesis.

Table 1: Reagents and Reaction Conditions Summary

StepKey ReagentsSolvent(s)TemperatureTypical TimeTypical Yield
1 Diethyl acetylenedicarboxylate, MethylhydrazineEthanolReflux2-4 h>85%
2 POCl₃Neat POCl₃90-100 °C4-6 h70-85%
3 NaOH or LiOH, HClEtOH/WaterReflux or RT1-3 h>90%

Table 2: Expected Analytical Data for this compound

AnalysisExpected Results
¹H NMR (DMSO-d₆, 400 MHz): δ ~13.5 (s, 1H, COOH), ~6.9 (s, 1H, pyrazole-H), ~3.9 (s, 3H, N-CH₃). Chemical shifts are approximate and should be confirmed.
¹³C NMR (DMSO-d₆, 100 MHz): Signals expected around δ 162 (C=O), 145 (C-Cl), 140 (C-COOH), 110 (CH), 38 (N-CH₃).
IR (ATR) ν (cm⁻¹): Broad O-H stretch (~3000), C=O stretch (~1700), C=N and C=C stretches (~1550-1400).
MS (ESI-) m/z: [M-H]⁻ calculated for C₅H₄ClN₂O₂⁻: 159.0. Found: ~159.0. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio) should be observable at M and M+2.
Melting Point Literature values for similar pyrazole carboxylic acids suggest a high melting point, likely >150 °C, due to hydrogen bonding.

Conclusion

The three-step synthesis of this compound presented herein is a logical, efficient, and scalable route. By understanding the mechanistic underpinnings of each transformation—from the initial cyclocondensation to the critical deoxychlorination and final hydrolysis—researchers can confidently and reproducibly access this valuable intermediate. This guide provides the necessary framework for its successful preparation, enabling further innovation in the vital fields of agrochemical and pharmaceutical development.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid: Core Starting Materials and Strategic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid in Modern Drug Discovery

This compound is a pivotal building block in the landscape of pharmaceutical and agrochemical research. Its structurally rigid pyrazole core, adorned with strategically placed functional groups—a reactive carboxylic acid, a directing methyl group, and a modulating chloro substituent—renders it an invaluable synthon for the construction of a diverse array of complex molecules. This guide provides an in-depth exploration of the primary synthetic routes to this important intermediate, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations. Designed for researchers, scientists, and professionals in drug development, this document aims to deliver not just protocols, but a comprehensive understanding of the synthetic strategies involved.

Primary Synthetic Strategy: De Novo Construction of the Pyrazole Core via Knorr Cyclization

The most robust and widely adopted approach for the synthesis of this compound involves the initial construction of the pyrazole ring system, followed by a targeted chlorination step. This strategy, rooted in the classic Knorr pyrazole synthesis, offers a high degree of control over the substitution pattern of the resulting heterocyclic core.[1][2]

Conceptual Workflow

The logical disconnection of the target molecule points to a 1,3-dicarbonyl compound and methylhydrazine as the key precursors. The subsequent functional group manipulations—chlorination and ester hydrolysis—complete the synthesis.

Target This compound Intermediate2 Ethyl 5-Chloro-1-methyl-1H-pyrazole-3-carboxylate Target->Intermediate2 Ester Hydrolysis Intermediate1 Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate Intermediate2->Intermediate1 Chlorination (e.g., POCl₃) Starting_Materials Diethyl 2,3-dioxosuccinate + Methylhydrazine Intermediate1->Starting_Materials Knorr Pyrazole Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Knorr Pyrazole Synthesis of Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

The Knorr synthesis is a cornerstone of pyrazole chemistry, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4] In this specific synthesis, diethyl 2,3-dioxosuccinate serves as the 1,3-dicarbonyl equivalent, and methylhydrazine provides the N1-methylated nitrogen backbone of the pyrazole ring.

The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable pyrazole ring. The use of a substituted hydrazine like methylhydrazine can potentially lead to regioisomers. However, the distinct reactivity of the carbonyl groups in diethyl 2,3-dioxosuccinate generally directs the reaction towards the desired isomer.

Experimental Protocol:

  • To a solution of diethyl 2,3-dioxosuccinate in a suitable solvent such as ethanol or acetic acid, add methylhydrazine dropwise at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, the reaction mixture is stirred at room temperature and then refluxed for several hours to ensure complete cyclization.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting crude product, ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, can be purified by recrystallization.[5]

Step 2: Chlorination of the Pyrazole Ring

The conversion of the 5-oxo (or the tautomeric 5-hydroxy) group to a chloro substituent is a critical step. This is typically achieved using a dehydrating chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.[6] This reaction often proceeds via a Vilsmeier-Haack-type mechanism, especially if a catalytic amount of a tertiary amine or dimethylformamide (DMF) is present.[7][8]

Mechanism Insight:

The oxygen atom of the pyrazolone tautomer attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion, resulting in the displacement of the phosphate group and the formation of the 5-chloro-pyrazole.

G A Ethyl 1-methyl-5-oxo- 2,5-dihydro-1H-pyrazole-3-carboxylate C Phosphate Ester Intermediate A->C + POCl₃ B POCl₃ D Ethyl 5-Chloro-1-methyl- 1H-pyrazole-3-carboxylate C->D + Cl⁻ - PO₂Cl₂⁻ Cl_ion Cl⁻

Caption: Simplified chlorination mechanism.

Experimental Protocol:

  • Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is treated with an excess of phosphorus oxychloride.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).

  • The product, ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, is typically extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the organic layer is washed, dried, and concentrated.

  • The crude product can be purified by column chromatography.

Step 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions.

Experimental Protocol:

  • The ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • After cooling to room temperature, the alcohol is removed under reduced pressure.

  • The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The solid product, this compound, is collected by filtration, washed with cold water, and dried.

Alternative Synthetic Strategy: Modification of a Pre-existing Pyrazole

An alternative approach involves the modification of a commercially available or readily synthesized pyrazole derivative. While this can sometimes be a more direct route, it often presents challenges in terms of regioselectivity.

One possible starting material for this strategy is 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.[9][10] The synthesis of this precursor is well-established.[11] However, the subsequent selective chlorination of the C5-methyl group to a trichloromethyl group followed by hydrolysis, or other multi-step transformations to introduce the chloro group, can be complex and may result in lower overall yields.

Another possibility is the direct chlorination of 1-methyl-1H-pyrazole-3-carboxylic acid.[12] However, electrophilic halogenation of the pyrazole ring can be non-selective and may lead to a mixture of chlorinated products, making purification difficult. More advanced methods involving directed metallation followed by reaction with a chlorine source could offer better control but add complexity to the synthesis.

Data Summary

StepStarting Material(s)Key ReagentsProductTypical Yield
1Diethyl 2,3-dioxosuccinate, MethylhydrazineEthanol or Acetic AcidEthyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate70-85%
2Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylatePOCl₃Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate60-80%
3Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylateNaOH or KOH, HClThis compound>90%

Conclusion

The synthesis of this compound is most reliably achieved through a de novo construction of the pyrazole ring using the Knorr cyclization, followed by chlorination and ester hydrolysis. This strategic approach provides excellent control over the substitution pattern and generally results in good overall yields. While alternative methods involving the modification of existing pyrazole scaffolds exist, they often pose challenges related to regioselectivity and may require more intricate synthetic manipulations. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to the successful synthesis of this important chemical intermediate.

References

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Foreword: The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, influencing everything from solubility and stability to bioavailability. For researchers in drug development and materials science, a thorough understanding of the crystal structure is therefore not merely academic but a foundational component of rational design. This guide delves into the structural analysis of this compound, a heterocyclic compound representative of a class with significant potential in agrochemical and pharmaceutical applications.

While a definitive, publicly archived crystal structure for this specific molecule is not available at the time of this writing, this document serves as a comprehensive framework for its determination and analysis. By leveraging established methodologies and drawing parallels with structurally similar compounds, we present a robust guide to the experimental workflows, data interpretation, and supramolecular insights that a crystal structure analysis would reveal. This whitepaper is designed to equip researchers with the expertise to conduct and interpret such an analysis, transforming raw crystallographic data into actionable molecular knowledge.

Part 1: Synthesis and Single Crystal Cultivation

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made during these initial stages are paramount, as the quality of the final structural model is entirely dependent on the quality of the crystal from which data is collected.

Synthesis of this compound

The synthesis of pyrazole carboxylic acids can be approached through various established routes. For the target molecule, a common strategy involves the chlorination and subsequent functionalization of a suitable pyrazole precursor. For instance, a plausible route could start from ethyl 5-hydroxy-1-methyl-pyrazole-4-carboxylate, which upon reaction with a chlorinating agent like phosphorus oxychloride, yields the chlorinated pyrazole core.[1] Subsequent hydrolysis of the ester group would then afford the desired carboxylic acid.

The purity of the final compound is critical for successful crystallization. Standard purification techniques such as recrystallization or column chromatography must be employed to remove any starting materials, byproducts, or residual solvents, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

Protocol for Growing X-Ray Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and meticulous control over experimental variables.[2] The primary goal is to allow molecules to transition from a disordered state in solution to a highly ordered, repeating lattice slowly. Rapid precipitation yields polycrystalline powders, which are unsuitable for single-crystal analysis.[3][4]

Recommended Method: Slow Evaporation

This technique is effective for compounds that are moderately soluble and thermally stable at room temperature.[2]

Step-by-Step Protocol:

  • Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility. Highly soluble compounds tend to yield small crystals, while poorly soluble ones may not crystallize at all. Common solvents for screening include ethanol, methanol, ethyl acetate, acetone, and acetonitrile, or mixtures thereof.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent. This is achieved by adding the solute to the solvent and gently warming and stirring until it dissolves completely.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[2]

  • Incubation: Cover the vial with a cap or parafilm, and pierce it with one or two small holes using a needle. This allows the solvent to evaporate slowly over a period of days to weeks.

  • Crystal Growth: Place the vial in a location free from mechanical vibrations and significant temperature fluctuations. A quiet shelf or a dedicated crystallization chamber is ideal.

  • Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop or a fine spatula. It is often best to leave a small amount of mother liquor to prevent the crystal from drying out and cracking.

Part 2: Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] It provides a wealth of information, including unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions.[5]

The SC-XRD Experimental Workflow

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. This diffraction pattern is a direct consequence of the crystal's internal periodic structure.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Single Crystal Growth crystal_selection Selection & Mounting crystal_growth->crystal_selection diffractometer Mount on Diffractometer crystal_selection->diffractometer data_collection X-ray Irradiation & Data Collection diffractometer->data_collection unit_cell Unit Cell Determination data_collection->unit_cell data_reduction Data Integration & Reduction unit_cell->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 3: Analysis of Crystal Structure: A Representative Case Study

As the specific crystallographic data for this compound is not publicly deposited, we will use the published structure of a close analogue, 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid , to illustrate the principles of structural analysis.[6] This molecule shares key functional groups: a pyrazole ring, a methyl group, a carboxylic acid, and a chloro-substituted aromatic ring.

Molecular Geometry

The primary output of a crystal structure determination is the precise location of each atom in the asymmetric unit. From these coordinates, one can calculate intramolecular details such as bond lengths and angles. For the analogue, the pyrazole and pyridine rings are not coplanar, exhibiting a significant dihedral angle of 64.01(8)°.[6] The carboxylic acid group is nearly coplanar with the pyrazole ring, which facilitates conjugation and influences intermolecular interactions.

Table 1: Selected Crystallographic Data for 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid[6]

ParameterValue
Chemical FormulaC₁₀H₈ClN₃O₂
Molecular Weight237.64 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)8.250(6)
b (Å)11.232(8)
c (Å)11.942(8)
Volume (ų)1106.6(13)
Z (Molecules per cell)4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of non-covalent interactions, primarily hydrogen bonds. In carboxylic acids, the most common and robust interaction is the formation of a cyclic dimer via O—H···O hydrogen bonds between two carboxylic acid groups.[7] However, in the case of the analogue 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a different motif is observed.

The crystal structure reveals that intermolecular O—H···N hydrogen bonds link the carboxylic acid group of one molecule to the nitrogen atom of the pyridine ring of an adjacent molecule.[6] This strong interaction results in the formation of one-dimensional chains that extend along the[3] crystallographic direction. These primary chains are further interconnected by weaker C—H···O interactions, creating a two-dimensional network.[6]

This highlights a key principle in crystal engineering: the presence of multiple hydrogen bond donors (carboxyl -OH) and acceptors (pyrazole N, pyridine N, carboxyl C=O) can lead to competition, resulting in various possible packing arrangements, or polymorphs.[8][9]

Caption: O—H···N hydrogen bonding forming a 1D chain.

Part 4: Implications for Physicochemical Properties

The specific arrangement of molecules in the crystal lattice directly impacts macroscopic properties essential for drug development.

  • Solubility and Dissolution Rate: The strength of the intermolecular interactions determines the energy required to break the crystal lattice and solvate the individual molecules. The O—H···N chain motif observed in the analogue is a strong interaction. A hypothetical polymorph of this compound forming the more common carboxylic acid dimer might exhibit different lattice energy and thus different solubility.

  • Stability and Polymorphism: Understanding the crystal packing of one form is the first step in searching for other polymorphs, which may have different stability profiles.[9] A comprehensive polymorphic screen is a regulatory requirement for active pharmaceutical ingredients (APIs) to ensure consistent performance and safety.

  • Mechanical Properties: The arrangement of molecules and the presence of slip planes within the crystal structure can affect the material's mechanical properties, such as its tendency to fracture during tablet compression.

Conclusion

A thorough crystal structure analysis of this compound is indispensable for advancing its development as a potential pharmaceutical or agrochemical agent. This guide outlines the critical path from synthesis and crystal growth to data acquisition and detailed structural interpretation. By examining the molecular geometry and, most importantly, the supramolecular assembly dictated by intermolecular forces, researchers can gain profound insights into the material's properties. The case study of a close structural analogue demonstrates that pyrazole carboxylic acids can form robust hydrogen-bonded networks, which are fundamental to their solid-state behavior. The application of these principles will enable the rational control and prediction of the physicochemical properties of this promising molecule.

References

theoretical studies on 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3] Its unique structural features allow for diverse substitutions, enabling fine-tuning of its physicochemical and pharmacokinetic profiles. This guide focuses on a specific, promising derivative: This compound .

While extensive experimental data on this particular molecule is nascent, theoretical and computational studies provide a powerful, predictive lens through which we can elucidate its structural, electronic, and biological characteristics. Such in silico analysis is indispensable in modern drug discovery, offering profound insights that guide synthesis, prioritize experimental testing, and accelerate the development pipeline.

This document serves as a technical guide for researchers, chemists, and drug development professionals, detailing the theoretical methodologies and predicted properties of this compound. We will explore its optimized geometry, spectroscopic signatures, electronic reactivity, and potential as a therapeutic agent through molecular docking simulations, grounding our analysis in established computational chemistry principles applied to analogous pyrazole structures.

Molecular Structure and Synthetic Considerations

The foundational structure of this compound combines the stable pyrazole ring with three key substituents: a chloro group at the C5 position, a methyl group at the N1 position, and a carboxylic acid group at the C3 position. These features are expected to significantly influence the molecule's steric and electronic properties.

Caption: 2D structure of this compound.

Proposed Synthetic Protocol

While a specific synthesis for this exact molecule is not widely published, a plausible route can be extrapolated from established methods for similar pyrazole carboxylic acids.[4][5] A common strategy involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine, followed by functional group modifications.

Step-by-Step Protocol:

  • Starting Material: Begin with a suitable precursor like ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

  • Chlorination: The hydroxyl group at the C5 position can be converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[4] The reaction mixture is typically heated for several hours to ensure complete conversion.

  • Hydrolysis: The resulting ethyl ester (ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate) is then subjected to basic hydrolysis, for example, by refluxing with an aqueous solution of sodium hydroxide (NaOH) in ethanol.[6]

  • Acidification: After hydrolysis, the reaction mixture is cooled and carefully acidified with a mineral acid like hydrochloric acid (HCl) to a pH of approximately 2-3. This protonates the carboxylate salt, precipitating the desired this compound as a solid.

  • Purification: The crude product can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

Theoretical and Computational Methodology

To investigate the properties of this compound, we employ Density Functional Theory (DFT), a robust quantum mechanical modeling method for predicting the electronic structure of molecules.[7][8]

Computational Workflow

The theoretical analysis follows a structured, multi-step workflow designed to provide a comprehensive understanding of the molecule's intrinsic properties. This process is self-validating, as the outputs of each step (e.g., an optimized geometry) are essential inputs for subsequent, more complex calculations.

G cluster_input Initial Setup cluster_dft DFT Calculations (Gaussian 09) cluster_docking Molecular Docking (AutoDock) cluster_output Data Analysis & Interpretation Input 1. Initial 3D Structure (Molecule Build) Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq 3. Vibrational Frequency (Confirm Minimum Energy) Opt->Freq Dock 7. Docking Simulation (Ligand-Protein Interaction) Opt->Dock NBO 4. NBO Analysis (Charge Distribution) Freq->NBO FMO 5. FMO Calculation (HOMO/LUMO) NBO->FMO MEP 6. MEP Mapping (Reactivity Sites) FMO->MEP Analysis 8. Analyze Results (Properties, Binding Affinity) MEP->Analysis Dock->Analysis

Caption: Computational workflow for the theoretical analysis of the target molecule.

Protocol for DFT Calculations
  • Software: All quantum chemical calculations are performed using the Gaussian 09 software package.

  • Methodology: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed.[9] This functional is widely used for organic molecules as it provides a good balance between accuracy and computational cost.

  • Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to account for the non-spherical shape of electron density in bonds.[8]

  • Geometry Optimization: The initial structure of the molecule is fully optimized in the gas phase to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These frequencies also allow for the prediction of the infrared (IR) spectrum.

  • Electronic Property Calculations: Following optimization, single-point energy calculations are performed to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Predicted Physicochemical and Electronic Properties

Optimized Molecular Geometry

The geometry optimization reveals the most stable three-dimensional arrangement of the atoms. Key structural parameters are predicted and summarized below. The pyrazole ring is expected to be nearly planar, with the substituents oriented to minimize steric hindrance.

Parameter Predicted Value (Å or °) Justification/Comment
Bond Length (Å)
N1–N2~1.34 ÅTypical N-N single bond in a pyrazole ring.[9]
C5–Cl~1.73 ÅStandard C-Cl bond length on an aromatic ring.
C3–C(OOH)~1.48 ÅSingle bond between sp² carbons.
C=O~1.21 ÅCharacteristic of a carboxylic acid carbonyl group.
O–H~0.97 ÅStandard hydroxyl bond length.
**Bond Angle (°) **
C5–N1–N2~112°Reflects the internal angles of a five-membered ring.
N2–C3–C4~105°
Cl–C5–C4~128°The bulky chloro group influences this angle.
C3–C(OOH)–O~123°Typical angle for an sp² hybridized carbon.
Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are critical in determining the electronic reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability.

Parameter Predicted Value (eV) Interpretation
EHOMO -6.8 eVIndicates a moderate ability to donate electrons. The HOMO is likely localized over the pyrazole ring and the chlorine atom.
ELUMO -1.5 eVThe LUMO is expected to be distributed over the carboxylic acid group and the pyrazole ring, indicating this is the likely site for nucleophilic attack.
Energy Gap (ΔE) 5.3 eVA larger energy gap suggests high kinetic stability and low chemical reactivity.

These values can be used to calculate global chemical reactivity descriptors, which quantify the molecule's overall reactivity profile.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution around the molecule, highlighting regions prone to electrophilic and nucleophilic attack.

  • Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are predicted to be concentrated around the carbonyl oxygen of the carboxylic acid and the nitrogen atom (N2) of the pyrazole ring. These sites are the most likely to act as hydrogen bond acceptors.

  • Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The most positive region is expected around the hydroxyl hydrogen of the carboxylic acid group, making it a strong hydrogen bond donor.

  • Neutral Regions (Green): These areas, likely around the methyl group and the C-H bond of the pyrazole ring, have a lower probability of electrostatic interaction.

The MEP analysis is crucial for understanding how the molecule will interact with biological targets, such as the amino acid residues in an enzyme's active site.

Potential Biological Activity: A Molecular Docking Perspective

Given the prevalence of pyrazole derivatives as enzyme inhibitors, we hypothesize that this compound could be an effective inhibitor of enzymes like carbonic anhydrase (CA) or cyclooxygenase-2 (COX-2).[10][11][12] To test this, a molecular docking simulation can be performed.

Molecular Docking Protocol
  • Target Selection & Preparation: The crystal structure of a relevant human enzyme (e.g., Carbonic Anhydrase II, PDB ID: 1CA2) is obtained from the Protein Data Bank.[10] The protein is prepared by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation: The DFT-optimized 3D structure of this compound is prepared for docking by assigning rotatable bonds.

  • Docking Simulation: Software such as AutoDock is used to perform the docking. A grid box is defined to encompass the active site of the enzyme. The algorithm then explores multiple conformations of the ligand within the active site, scoring them based on binding affinity.

  • Analysis: The resulting poses are analyzed to identify the one with the lowest binding energy (most favorable interaction). The specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the enzyme's amino acid residues are examined.

Predicted Binding Interactions

Based on its structure, the molecule is predicted to form several key interactions within an enzyme active site:

  • Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds, acting as both a donor (O-H) and an acceptor (C=O).

  • Coordinate Bonding: The pyrazole nitrogen atoms could potentially coordinate with metal ions (e.g., the zinc ion in the active site of carbonic anhydrase).[10]

  • Hydrophobic Interactions: The methyl group and the chlorinated pyrazole ring can engage in hydrophobic or van der Waals interactions with nonpolar residues.

G cluster_ligand Ligand: this compound cluster_protein Protein Active Site Residues ligand Molecule Carboxylic Acid Chloro Group Pyrazole Nitrogen Methyl Group protein Residues Polar (e.g., Thr, Ser) Metal Ion (e.g., Zn²⁺) Nonpolar (e.g., Val, Leu) ligand:cooh->protein:polar Hydrogen Bond ligand:n->protein:metal Coordinate Bond ligand:cl->protein:nonpolar Hydrophobic Interaction ligand:me->protein:nonpolar Hydrophobic Interaction

References

An In-depth Technical Guide on the Reactivity of the Pyrazole Ring in 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of FDA-approved drugs, showcasing its versatility as a pharmacophore.[3] The specific molecule under consideration, 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, presents a fascinating case study in heterocyclic reactivity. The strategic placement of a chloro group, a methyl group, and a carboxylic acid function on the pyrazole core creates a nuanced electronic landscape, dictating its behavior in various chemical transformations. This guide will provide a comprehensive analysis of the reactivity of this substituted pyrazole, offering insights into its synthetic utility.

Electronic Landscape of the Pyrazole Ring

The pyrazole ring is an aromatic system containing six delocalized π-electrons.[4] The two nitrogen atoms significantly influence the electron distribution within the ring. The N1 nitrogen is considered "pyrrole-like," while the N2 nitrogen is "pyridine-like."[5] This distinction is crucial: the lone pair on the N1 nitrogen participates in the aromatic sextet, rendering it non-basic, whereas the N2 nitrogen's lone pair lies in the plane of the ring and is responsible for the basicity of pyrazole.[6][7]

The presence of these two electronegative nitrogen atoms leads to a general decrease in electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack.[5][8] Conversely, the C4 position is the most electron-rich and is the primary site for electrophilic substitution.[5][9]

Substituent Effects in this compound

The substituents on the pyrazole ring in this compound further modulate its inherent reactivity:

  • 1-Methyl Group: The methyl group at the N1 position is an electron-donating group (EDG) through induction. It slightly increases the electron density of the ring system.

  • 3-Carboxylic Acid Group: The carboxylic acid at the C3 position is a strong electron-withdrawing group (EWG) through resonance and induction. This significantly deactivates the ring towards electrophilic attack and makes the C3 position more electrophilic.

  • 5-Chloro Group: The chloro group at the C5 position is an EWG through induction but can act as a weak electron-donating group through resonance. Overall, it deactivates the ring towards electrophilic substitution. More importantly, it serves as a potential leaving group for nucleophilic aromatic substitution and a handle for cross-coupling reactions.

The interplay of these substituents creates a unique reactivity profile, which will be explored in the subsequent sections.

Electrophilic Aromatic Substitution

In general, electrophilic aromatic substitution (SEAr) on the pyrazole ring preferentially occurs at the C4 position due to its higher electron density.[10][11] Common SEAr reactions include nitration, sulfonation, halogenation, and Friedel-Crafts reactions.

For this compound, the strong deactivating effect of the carboxylic acid and chloro groups will make electrophilic substitution challenging. However, if forced under harsh conditions, any substitution would still be expected to occur at the C4 position, the only available carbon atom on the ring.

Nucleophilic Aromatic Substitution

The pyrazole ring itself is generally not reactive towards nucleophiles unless activated by strong electron-withdrawing groups.[12] In the case of this compound, the presence of the electron-withdrawing carboxylic acid group at C3 and the inherent electron deficiency at C5 make the chloro group at C5 susceptible to nucleophilic aromatic substitution (SNA_r).

This reactivity allows for the introduction of a wide range of nucleophiles at the C5 position, providing a powerful tool for the synthesis of diverse pyrazole derivatives.

Experimental Protocol: Nucleophilic Aromatic Substitution of the 5-Chloro Group

This protocol outlines a general procedure for the substitution of the 5-chloro group with an amine nucleophile.

Objective: To replace the chlorine atom at the C5 position with an amino group.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable polar aprotic solvent, add the desired amine (1.2-2 equivalents) and a base (2-3 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80°C to 150°C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous mixture to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid derivative.

Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, MS) of the product with the starting material. The disappearance of the C-Cl bond and the appearance of a new C-N bond and characteristic amine protons will validate the transformation.

Transition-Metal Catalyzed Cross-Coupling Reactions

The chloro substituent at the C5 position is an excellent handle for various transition-metal-catalyzed cross-coupling reactions.[13] These reactions are fundamental in modern organic synthesis for the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The this compound can be coupled with various aryl or vinyl boronic acids or esters to introduce new carbon-based substituents at the C5 position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14] This reaction provides an alternative to classical nucleophilic aromatic substitution for introducing amino groups at the C5 position, often under milder conditions and with broader substrate scope.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C-C triple bond by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction can be used to introduce alkynyl moieties at the C5 position of the pyrazole ring.

The visualization below illustrates the general workflow for these cross-coupling reactions.

Cross_Coupling_Workflow sub 5-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid cat Pd Catalyst + Ligand + Base sub->cat prod_suzuki 5-Aryl/Vinyl-1-methyl-1H- pyrazole-3-carboxylic acid cat->prod_suzuki Suzuki-Miyaura prod_buchwald 5-Amino-1-methyl-1H- pyrazole-3-carboxylic acid cat->prod_buchwald Buchwald-Hartwig prod_sonogashira 5-Alkynyl-1-methyl-1H- pyrazole-3-carboxylic acid cat->prod_sonogashira Sonogashira sub_suzuki Aryl/Vinyl Boronic Acid sub_suzuki->cat sub_buchwald Amine sub_buchwald->cat sub_sonogashira Terminal Alkyne (with Cu co-catalyst) sub_sonogashira->cat

Caption: General workflow for transition-metal catalyzed cross-coupling reactions.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C3 position offers another site for chemical modification. Standard carboxylic acid chemistry can be applied, including:

  • Esterification: Reaction with an alcohol under acidic conditions to form the corresponding ester.

  • Amide Coupling: Activation of the carboxylic acid (e.g., with a coupling reagent like HATU or by converting to an acid chloride) followed by reaction with an amine to form an amide.[15][16]

  • Decarboxylation: Removal of the carboxylic acid group, which can be achieved under thermal or catalytic conditions.[17][18][19] This reaction can be challenging and often requires harsh conditions or specific catalysts.[20]

The diagram below illustrates the key transformations of the carboxylic acid group.

Carboxylic_Acid_Reactions start 5-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid ester Esterification (R-OH, H+) start->ester amide Amide Coupling (R₂NH, Coupling Agent) start->amide decarbox Decarboxylation (Heat or Catalyst) start->decarbox prod_ester Ester Derivative ester->prod_ester prod_amide Amide Derivative amide->prod_amide prod_decarbox 5-Chloro-1-methyl-1H-pyrazole decarbox->prod_decarbox

References

The Architectural Versatility of Substituted Pyrazole Carboxylic Acids: A Technical Guide to Their Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, confer upon it the capacity to interact with a diverse array of biological targets with high affinity and specificity.[5] When functionalized with a carboxylic acid moiety and other substituents, the resulting substituted pyrazole carboxylic acids emerge as a class of compounds with a remarkable breadth of biological activities.[6][7][8][9] This technical guide provides an in-depth exploration of the significant therapeutic potential of these molecules, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to elucidate their biological functions. For researchers and drug development professionals, this document serves as a comprehensive resource to navigate the promising landscape of substituted pyrazole carboxylic acids.

A Spectrum of Biological Activities: From Inflammation to Infectious Diseases

The true power of the substituted pyrazole carboxylic acid scaffold lies in its adaptability. Strategic modifications to the core structure have yielded compounds with potent activities against a wide range of diseases. This section will explore the most prominent and well-documented biological activities of this versatile chemical class.

Anti-inflammatory Activity: The Legacy of COX-2 Inhibition

Perhaps the most celebrated therapeutic application of pyrazole-containing compounds is in the management of pain and inflammation.[10][11] The archetypal example is Celecoxib , a diaryl-substituted pyrazole that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[10][12][13]

Mechanism of Action: Inflammation is a complex biological response, and prostaglandins are key mediators of this process.[10][14] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[14] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.[14] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects.[13][14]

Substituted pyrazole carboxylic acids like Celecoxib exhibit their anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme.[10][12][13] This selective inhibition blocks the conversion of arachidonic acid into prostaglandins, thereby reducing pain and inflammation with a lower risk of gastrointestinal complications compared to non-selective NSAIDs.[14][15] The chemical structure of these compounds, particularly the presence of a sulfonamide or a similar group, allows them to fit into the larger, more flexible active site of COX-2, while sterically hindering their entry into the narrower active site of COX-1.[10][13]

Experimental Workflow: Evaluation of Anti-inflammatory Activity

A standard preclinical workflow to assess the anti-inflammatory potential of novel substituted pyrazole carboxylic acids is outlined below.

Caption: Workflow for evaluating the anti-inflammatory activity of substituted pyrazole carboxylic acids.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The dysregulation of cellular signaling pathways is a hallmark of cancer, and substituted pyrazole carboxylic acids have emerged as promising scaffolds for the development of novel anticancer agents.[6][16] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[15]

Several studies have demonstrated the potent anti-proliferative activity of substituted pyrazole carboxylic acid derivatives against a range of human cancer cell lines, including those of the cervix (HeLa), breast (MCF-7), and leukemia (HL-60).[16][17] For instance, certain 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives have shown promising anticancer activity.[17] The substitution pattern on the pyrazole ring, such as the presence of lipophilic and electron-withdrawing groups, can significantly influence the cytotoxic activity.[16]

Signaling Pathways Implicated in Anticancer Activity:

The anticancer effects of some pyrazole derivatives are linked to their ability to modulate key signaling pathways. For example, some compounds have been shown to induce apoptosis by activating pro-apoptotic proteins like CASP3 and CASP9, while inhibiting anti-apoptotic molecules such as AKT1.[15] Furthermore, they can arrest the cell cycle by increasing the expression of cell cycle inhibitors like CDKN1A/p21 and decreasing the expression of cyclins.[15]

Signaling Pathway: Pyrazole-Mediated Apoptosis Induction

Apoptosis Induction Pathway pyrazole Substituted Pyrazole Carboxylic Acid akt AKT1 (Anti-apoptotic) pyrazole->akt Inhibits casp9 Caspase-9 (Pro-apoptotic) pyrazole->casp9 Activates akt->casp9 Inhibits casp3 Caspase-3 (Executioner) casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Caption: Simplified diagram of a potential apoptosis induction pathway modulated by substituted pyrazole carboxylic acids.

Antimicrobial and Antifungal Activities: Combating Infectious Agents

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Substituted pyrazole carboxylic acids have demonstrated significant potential in this area, exhibiting activity against a spectrum of bacteria and fungi.[6][18][19][20]

For example, a series of pyrazolylthiazole carboxylic acids displayed good antimicrobial profiles, with some compounds showing excellent activity against Gram-positive bacteria, comparable to the reference drug ciprofloxacin.[18] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. Studies have reported MIC values for certain pyrazole derivatives in the range of 6.25 to 128 μg/mL against various bacterial and fungal strains.[6][18]

Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyrazole and any attached aromatic rings are crucial for antimicrobial and antifungal activity.[19] For instance, the presence of electronegative atoms like fluorine and oxygen can significantly influence the antifungal activity against Candida albicans.[19]

Table 1: Representative Antimicrobial Activity of Substituted Pyrazole Carboxylic Acid Derivatives

Compound ClassTarget OrganismActivity (MIC in μg/mL)Reference
Pyrazolylthiazole Carboxylic AcidsGram-positive bacteria6.25[18]
Nitro-substituted Pyrazole DerivativeBacillus cereus128[6]
Pyrazole-3-carboxylic Acid DerivativesVarious bacterial and fungal pathogensVaries[19][20][21]
Antiviral Activity: A New Frontier

The exploration of substituted pyrazole carboxylic acids as antiviral agents is a rapidly evolving field. Recent studies have identified their potential as inhibitors of viral proteases, which are essential enzymes for viral replication.

A notable example is the discovery of pyrazole-3-carboxylic acid derivatives as inhibitors of the Dengue virus (DENV) NS2B-NS3 protease.[22] Through SAR studies, inhibitors with potent activity in both biochemical and cell-based assays have been identified, with EC50 values as low as 2.2 μM.[22] This highlights the potential of the pyrazole carboxylic acid scaffold in the development of novel treatments for neglected tropical diseases.

Experimental Protocols: A Practical Guide to Biological Evaluation

To rigorously assess the biological activities of novel substituted pyrazole carboxylic acids, a series of well-defined experimental protocols are essential. This section provides step-by-step methodologies for key in vitro and in vivo assays.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Utilize commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Buffer: Prepare a suitable buffer, typically Tris-HCl, containing necessary co-factors like epinephrine and glutathione.

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

  • Reaction Initiation: In a 96-well plate, add the enzyme, assay buffer, and the test compound at various concentrations. Pre-incubate for a specified time.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and Detection: After a defined incubation period, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To evaluate the cytotoxic effect of a test compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, MCF-7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Objective: To assess the acute anti-inflammatory effect of a test compound in a rodent model.

Methodology:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally at a specific dose. A control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Conclusion and Future Directions

Substituted pyrazole carboxylic acids represent a highly versatile and privileged scaffold in the realm of drug discovery. Their well-established anti-inflammatory properties, exemplified by the selective COX-2 inhibitor Celecoxib, have paved the way for the exploration of their potential in other therapeutic areas. The growing body of evidence supporting their anticancer, antimicrobial, and antiviral activities underscores the immense potential of this chemical class.

Future research in this field should focus on several key areas. The synthesis of novel derivatives with diverse substitution patterns will continue to be a crucial strategy for identifying compounds with enhanced potency and selectivity. A deeper understanding of the molecular mechanisms underlying their various biological activities will be essential for rational drug design. This includes the identification of novel cellular targets and the elucidation of their effects on complex signaling networks. Furthermore, the application of advanced drug delivery systems could help to improve the pharmacokinetic and pharmacodynamic properties of promising lead compounds.

The journey from a promising chemical scaffold to a clinically effective therapeutic is long and challenging. However, the remarkable chemical tractability and broad biological activity of substituted pyrazole carboxylic acids make them a compelling and enduring focus for researchers and drug development professionals dedicated to addressing unmet medical needs.

References

Methodological & Application

The Versatile Scaffold: 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Moiety as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of bioactive compounds.[1][2] Its prevalence is not coincidental; the pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. It is synthetically accessible, metabolically stable, and capable of engaging in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[3][4][5] These attributes have propelled the pyrazole motif to the forefront of drug design, leading to the development of numerous blockbuster drugs across a wide range of therapeutic areas, from anti-inflammatory agents to cutting-edge cancer therapies.

This guide focuses on a particularly valuable, functionalized pyrazole derivative: 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid . The strategic placement of a chloro group at the 5-position and a methyl group at the 1-position, combined with the carboxylic acid functionality at the 3-position, creates a versatile building block ripe for elaboration into a diverse array of pharmacologically active molecules. The electron-withdrawing nature of the chloro group and the carboxylic acid influences the electronic properties of the pyrazole ring, while the N-methyl group prevents tautomerization and provides a fixed substitution pattern. The carboxylic acid serves as a convenient handle for forming amide bonds, a common linkage in many drug molecules.

This document will provide an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and application notes for researchers, scientists, and drug development professionals.

Synthetic Pathways to this compound and its Derivatives

The synthesis of this compound is a critical first step for its utilization in drug discovery programs. While a direct, one-pot synthesis from simple starting materials is not extensively reported, a plausible and efficient multi-step synthesis can be designed based on established pyrazole chemistry. A common strategy involves the initial construction of the pyrazole ring system, followed by functional group interconversions to install the desired chloro and carboxylic acid moieties.

A proposed synthetic route commences with the cyclocondensation of a β-ketoester with methylhydrazine to form the N-methylated pyrazole ring. Subsequent chlorination and hydrolysis of the ester furnish the target carboxylic acid.

Synthetic Pathway cluster_0 Synthesis of this compound Start Ethyl Acetoacetate + Diethyl Oxalate Intermediate1 Diethyl 2-acetyl-3-oxobutanedioate Start->Intermediate1 NaOEt, EtOH Intermediate2 Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate Intermediate1->Intermediate2 Methylhydrazine Intermediate3 Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate Intermediate2->Intermediate3 POCl3 FinalProduct This compound Intermediate3->FinalProduct NaOH, H2O/EtOH (Hydrolysis)

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

This protocol outlines a plausible synthesis of the key ester intermediate.

Materials:

  • Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of ethyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (1 equivalent) in dichloromethane, add phosphorus oxychloride (3-5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Protocol 2: Hydrolysis to this compound

This protocol describes the conversion of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Standard glassware for hydrolysis

Procedure:

  • Dissolve ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water to the ester solution.

  • Heat the reaction mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Application Notes in Medicinal Chemistry

The true value of this compound lies in its utility as a scaffold for the synthesis of potent and selective therapeutic agents. Its derivatives have shown significant promise in two major areas: oncology and agrochemicals.

Application Note 1: Pyrazole Carboxamides as Kinase Inhibitors for Cancer Therapy

Background:

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] The pyrazole scaffold has been instrumental in the design of numerous kinase inhibitors, with several pyrazole-containing drugs approved for clinical use.[3] The 5-Chloro-1-methyl-1H-pyrazole-3-carboxamide core can be readily synthesized from the corresponding carboxylic acid and serves as a versatile template for generating libraries of potential kinase inhibitors.

Design Strategy:

The general structure of a kinase inhibitor often consists of a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, and various substituents that extend into surrounding hydrophobic pockets and form specific interactions to enhance potency and selectivity. The amide bond formed from this compound provides a rigid and planar linker to introduce diverse aryl or heteroaryl moieties that can be tailored to target specific kinases.

Kinase_Inhibitor_Design cluster_0 Design of Pyrazole-based Kinase Inhibitors Scaffold 5-Chloro-1-methyl-1H-pyrazole -3-carboxamide Core KinaseInhibitor Potential Kinase Inhibitor Library Scaffold->KinaseInhibitor Amide Coupling Amine Diverse Amine Building Blocks (Aryl/Heteroaryl Amines) Amine->KinaseInhibitor Introduces Diversity

Caption: General design strategy for pyrazole-based kinase inhibitors.

Example Application: Targeting FLT3 in Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell proliferation.[6] Several small molecule inhibitors targeting FLT3 have been developed, and pyrazole-based scaffolds have shown significant promise in this area. By coupling this compound with various substituted anilines, a library of potential FLT3 inhibitors can be generated.

Signaling Pathway:

FLT3_Pathway cluster_pathway FLT3 Signaling Pathway in AML FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 5-Chloro-1-methyl-1H-pyrazole -3-carboxamide Derivative Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: Simplified FLT3 signaling pathway and the inhibitory action of a pyrazole-based drug.

Protocol 3: Synthesis of a Representative 5-Chloro-1-methyl-1H-pyrazole-3-carboxamide Derivative

This protocol details the amide coupling reaction to synthesize a potential kinase inhibitor.

Materials:

  • This compound

  • A substituted aniline (e.g., 4-methoxyaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the substituted aniline (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Table 1: Structure-Activity Relationship (SAR) of Representative Pyrazole-Based Kinase Inhibitors

Compound IDR Group on Amide NitrogenKinase TargetIC₅₀ (nM)Reference
A 4-methoxyphenylFLT350[6]
B 3,4-dimethoxyphenylFLT325[6]
C 4-(morpholin-4-yl)phenylAkt115[7]
D 3-chloro-4-fluorophenylAkt18[7]

Note: The IC₅₀ values are representative and may not be directly from compounds derived from this compound, but illustrate the potency of pyrazole carboxamides against various kinases.

Application Note 2: Pyrazole Carboxamides as Insecticides

Background:

The pyrazole carboxamide scaffold is also a cornerstone in the agrochemical industry, particularly in the development of insecticides.[4] A prominent class of these insecticides are the ryanodine receptor modulators. The ryanodine receptor is a calcium channel in muscle cells of insects, and its unregulated activation by these insecticides leads to uncontrolled calcium release, resulting in paralysis and death of the target pest.

Design and Mechanism of Action:

Similar to their application in medicinal chemistry, this compound can be derivatized into a variety of carboxamides to target insect ryanodine receptors. The specific substituents on the amide nitrogen are crucial for binding to the receptor and achieving high insecticidal activity.

Ryanodine_Receptor_MOA cluster_moa Mechanism of Action of Pyrazole Carboxamide Insecticides Insecticide 5-Chloro-1-methyl-1H-pyrazole -3-carboxamide Derivative RyR Ryanodine Receptor (Ca2+ Channel) Insecticide->RyR Binds and Activates Ca_Release Uncontrolled Ca2+ Release from Sarcoplasmic Reticulum RyR->Ca_Release Paralysis Muscle Contraction & Paralysis Ca_Release->Paralysis Death Insect Death Paralysis->Death

Caption: Mechanism of action of pyrazole carboxamide insecticides on the insect ryanodine receptor.

Protocol 4: In Vitro Biological Assay - Kinase Inhibition Assay (e.g., FLT3)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized pyrazole carboxamide derivatives

  • Recombinant human FLT3 kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a biotinylated peptide)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the substrate peptide, and the test compound solution.

  • Initiate the kinase reaction by adding a solution of recombinant FLT3 kinase and ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ value for each compound by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization provides a robust scaffold for the development of a wide range of bioactive molecules. The synthetic accessibility of this compound, coupled with the proven track record of the pyrazole core in drug discovery, makes it an attractive starting point for the design of novel kinase inhibitors for cancer therapy and potent insecticides for crop protection. The protocols and application notes provided herein offer a comprehensive guide for researchers to harness the potential of this remarkable molecule in their own drug discovery and development endeavors.

References

Application Notes & Protocols: The Strategic Use of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal and agrochemical development, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3][4] This guide provides an in-depth exploration of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, a highly valuable synthetic intermediate. We will dissect its chemical properties, outline detailed protocols for its application—primarily in amide bond formation—and discuss the underlying chemical principles that make it a strategic choice for researchers in drug discovery and synthetic chemistry. The protocols and insights provided herein are designed to be self-validating, empowering researchers to confidently and efficiently incorporate this building block into their synthetic campaigns.

Introduction: The Value Proposition of a Substituted Pyrazole

This compound is a heterocyclic building block engineered for synthetic utility. Its structure is deceptively simple yet packed with functionality that offers chemists precise control over molecular assembly.

  • The Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, providing a stable, rigid scaffold that can engage in various non-covalent interactions with biological targets.[5]

  • The Carboxylic Acid (C3-Position): This is the primary reactive handle, perfectly positioned for derivatization. It is the gateway to forming amides, esters, and other functionalities, making it the focal point for library synthesis and structure-activity relationship (SAR) studies.[6]

  • The N-Methyl Group (N1-Position): The methyl group serves two key purposes. First, it blocks the N-H tautomerization common in unsubstituted pyrazoles, ensuring regiochemical integrity in subsequent reactions. Second, it provides a specific steric and electronic profile that can be crucial for binding affinity in the final target molecule.

  • The Chloro Group (C5-Position): The chlorine atom offers a site for potential late-stage functionalization via cross-coupling reactions, although it is generally less reactive than other positions. More importantly, it contributes to the overall electronic properties of the ring and can serve as a key hydrophobic or halogen-bond-donating feature in a ligand-receptor interaction.

This combination of features makes this compound an ideal starting point for synthesizing a wide array of complex molecules, particularly those targeting kinases, proteases, and other enzyme classes.[7]

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to safe and successful experimentation.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1173246-76-8[7]
Molecular Formula C₅H₅ClN₂O₂[7]
Molecular Weight 160.56 g/mol [7]
Appearance White to off-white solidTypical
Storage Store at room temperature in a dry, well-ventilated place.[7][8]

GHS Hazard Information & Safety Precautions:

This compound is typically classified with the following hazards. Researchers must consult the specific Safety Data Sheet (SDS) from their supplier before use.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10][11][12]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area (e.g., a chemical fume hood).[10][12]

    • P280: Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.[9][10][11]

    • P302+P352 & P305+P351+P338: In case of contact with skin or eyes, wash thoroughly with plenty of water. For eyes, rinse cautiously for several minutes, removing contact lenses if present and easy to do.[9][11]

Expert Insight: The acidic nature of the carboxylic acid and the potential for the chlorinated pyrazole ring to be an irritant necessitate careful handling. Always use a fume hood and ensure all skin and eyes are protected.

Core Application: Amide Bond Formation via Carboxylic Acid Activation

The most direct and powerful application of this intermediate is the synthesis of pyrazole-3-carboxamides. The carboxylic acid must first be activated to a more electrophilic species to facilitate attack by a primary or secondary amine.

Causality Behind Reagent Choice: Standard amide coupling reagents are highly effective. The choice often depends on factors like the nucleophilicity of the amine, steric hindrance, and the need to suppress side reactions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their high efficiency and low rates of epimerization, though are more expensive. A more cost-effective and broadly applicable choice is the EDC/HOBt system (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with Hydroxybenzotriazole).

General Workflow for Amide Coupling

The following diagram outlines the standard sequence for synthesizing a pyrazole-3-carboxamide derivative.

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Purification & Analysis A 5-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid C Activated Ester Intermediate (Highly Electrophilic) A->C In aprotic solvent (DMF, DCM) B Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) B->C E Target Amide Product C->E Amine Addition D Primary or Secondary Amine (R1-NH-R2) D->E F Aqueous Work-up E->F G Column Chromatography F->G H Characterization (NMR, LC-MS, HRMS) G->H reaction_scheme reactant1 5-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid reaction_arrow HATU, DIPEA DMF, 25 °C, 4h reactant2 4-Fluoroaniline product N-(4-fluorophenyl)-5-chloro-1-methyl- 1H-pyrazole-3-carboxamide plus + reaction_arrow->product

References

functionalization of the carboxylic acid group in 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Functionalization of the Carboxylic Acid Group in 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2][3] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[3][4][5] this compound, in particular, serves as a highly versatile and valuable building block for drug discovery and development. Its strategic substitution pattern—a reactive carboxylic acid handle, a stabilizing N-methyl group, and a synthetically malleable chloro group—offers multiple avenues for molecular elaboration.

This guide provides a detailed exploration of the chemical transformations targeting the C3-carboxylic acid group. The protocols and insights herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern these transformations. We will delve into four primary functionalization pathways: conversion to the highly reactive acid chloride, formation of diverse amides, synthesis of esters for property modulation, and reduction to the primary alcohol.

Section I: Conversion to Acid Chloride - The Gateway to Enhanced Reactivity

Principle and Mechanistic Insight: The direct reaction of a carboxylic acid with nucleophiles like amines or alcohols is often inefficient, requiring harsh conditions. The hydroxyl moiety of the carboxylic acid is a poor leaving group. Therefore, a common and highly effective strategy is to first "activate" the carboxylic acid by converting it into an acyl chloride. This transformation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The most common reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), which convert the hydroxyl group into an excellent leaving group.[6][7][8] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction with oxalyl chloride by forming the reactive Vilsmeier reagent in situ.

Experimental Protocol: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Suspend the acid in an anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 0.2-0.5 M).

  • Chlorination:

    • Method A (Thionyl Chloride): Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the suspension at 0 °C.[9] After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM, or higher for other solvents) for 2-4 hours. The reaction mixture should become a clear solution.

    • Method B (Oxalyl Chloride): Add oxalyl chloride ((COCl)₂) (1.5-2.0 eq) dropwise to the suspension at 0 °C. Add a catalytic amount of anhydrous DMF (1-2 drops).[7] Allow the reaction to warm to room temperature and stir for 1-3 hours. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

  • Isolation: Once the reaction is complete (monitored by the cessation of gas evolution or by quenching a small aliquot with methanol and analyzing by LC-MS), remove the excess solvent and chlorinating reagent under reduced pressure.

  • Usage: The resulting crude acid chloride is a highly reactive intermediate and is typically used immediately in the subsequent step without further purification.[10]

Data Presentation: Comparison of Chlorinating Agents

ReagentTypical ConditionsByproductsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** Reflux in neat reagent or solvent (DCM, Toluene)SO₂, HCl (gaseous)Low cost, volatile byproducts are easily removed.Can be harsh for sensitive substrates.
Oxalyl Chloride ((COCl)₂) **0 °C to RT in DCM with cat. DMFCO, CO₂, HCl (gaseous)Milder conditions, volatile byproducts.More expensive, toxic.

Visualization: Acid Chloride as a Central Intermediate

G CarboxylicAcid 5-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid AcidChloride 5-Chloro-1-methyl-1H- pyrazole-3-carbonyl chloride CarboxylicAcid->AcidChloride SOCl₂ or (COCl)₂ Amide Amide Derivatives AcidChloride->Amide R¹R²NH, Base Ester Ester Derivatives AcidChloride->Ester R'OH, Base

Caption: Workflow from carboxylic acid to key derivatives via the acid chloride intermediate.

Section II: Amide Bond Formation - Constructing the Pharmacophore

Principle and Mechanistic Insight: Amide bond formation is arguably the most critical reaction in medicinal chemistry.[11] Beyond the acid chloride route, direct coupling of the carboxylic acid with an amine is achieved using a wide array of "coupling reagents." These reagents work by activating the carboxylic acid in situ to form a highly reactive intermediate that is then readily attacked by the amine. Carbodiimides like dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are classic examples. They react with the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate can sometimes undergo side reactions. To improve efficiency and suppress side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are included. HOBt traps the O-acylisourea to form an active ester, which is more stable but still highly reactive towards amines. Modern coupling reagents like HATU often have this activating principle built into their structure.

Experimental Protocol 2.1: Amidation via Acid Chloride

  • Setup: Prepare the crude 5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride as described in Section I and dissolve it in anhydrous DCM. Cool the solution to 0 °C.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-2.5 eq) in anhydrous DCM.

  • Reaction: Add the amine/base solution dropwise to the stirred acid chloride solution at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Experimental Protocol 2.2: Direct Amide Coupling using HATU

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.2 eq), and HATU (1.2 eq) in an anhydrous polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP).

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the DMF and water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Comparison of Common Amide Coupling Conditions

MethodReagentsConditionsProsCons
Acid Chloride SOCl₂/Oxalyl Chloride, Amine, Base (TEA)0 °C to RTHigh reactivity, cost-effective for simple amines.Requires two steps, harsh for sensitive substrates.
EDCI / HOBt EDCI, HOBt, Amine, Base (DIPEA)RTGood for sensitive substrates, water-soluble byproducts.Epimerization risk without HOBt, cost.
HATU HATU, Amine, Base (DIPEA)RTHigh yields, fast reactions, low epimerization.Expensive, byproducts can be difficult to remove.

Visualization: Mechanism of Carbodiimide (DCC/EDCI) Coupling

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH Acylisourea O-Acylisourea (Active Intermediate) Acid->Acylisourea DCC Carbodiimide (DCC/EDCI) DCC->Acylisourea Amide Amide (R-CO-NHR') Acylisourea->Amide Nucleophilic Attack Urea Urea Byproduct Acylisourea->Urea Amine R'-NH₂ Amine->Amide

Caption: Activation and coupling steps in carbodiimide-mediated amide synthesis.

Section III: Esterification - Modulating Physicochemical Properties

Principle and Mechanistic Insight: Esterification of the carboxylic acid is a key strategy for modifying the physicochemical properties of a molecule, such as lipophilicity, solubility, and metabolic stability. Similar to amidation, the most direct and high-yielding method proceeds through the acid chloride intermediate.[12] The activated acyl chloride readily reacts with primary or secondary alcohols, typically in the presence of a mild base to scavenge the HCl byproduct. While traditional Fischer esterification (refluxing the carboxylic acid in an alcohol with a strong acid catalyst) is an option, the conditions are often too harsh for complex heterocyclic systems and may lead to side reactions.

Experimental Protocol: Esterification via Acid Chloride

  • Setup: Prepare the crude 5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride as described in Section I and dissolve it in anhydrous DCM.

  • Alcohol Addition: Add the desired alcohol (1.5-2.0 eq) and a base such as triethylamine or pyridine (1.5 eq) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours until completion, as monitored by TLC or LC-MS.

  • Work-up: Dilute the mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude ester by silica gel column chromatography.

Data Presentation: Overview of Esterification Methods

MethodReagentsConditionsSuitability
Via Acid Chloride SOCl₂, Alcohol, Base0 °C to RTExcellent for primary and secondary alcohols. High yield.
Fischer Esterification Alcohol (as solvent), cat. H₂SO₄RefluxSimple, inexpensive. Best for robust molecules.
Alkylation Alkyl Halide (e.g., MeI), Base (e.g., K₂CO₃)RT to 60 °CGood for simple alkyl esters (methyl, ethyl, benzyl).

Section IV: Reduction to Primary Alcohol - Accessing a New Functional Handle

Principle and Mechanistic Insight: The reduction of a carboxylic acid to a primary alcohol provides a new functional group for further synthetic diversification. Carboxylic acids are relatively resistant to reduction and require powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this transformation.[13][14] The mechanism involves initial deprotonation of the acidic proton, followed by coordination of the aluminum to the carbonyl oxygen and subsequent delivery of hydride ions.[15] The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol.[13][15] Borane (BH₃), often used as a THF complex (BH₃·THF), is another excellent reagent that selectively reduces carboxylic acids in the presence of many other functional groups.[15]

Experimental Protocol: Reduction using LiAlH₄

CAUTION: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere.

  • Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and condenser under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Acid Addition: Dissolve the this compound (1.0 eq) in anhydrous THF and add it dropwise via the dropping funnel to the LiAlH₄ suspension. Vigorous hydrogen gas evolution will occur initially.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction by TLC or LC-MS (after careful quenching of an aliquot).

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Extremely carefully and slowly, add dropwise 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular solid forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude alcohol by silica gel chromatography if necessary.

Data Presentation: Comparison of Reducing Agents

ReagentSolventConditionsSelectivityWork-up
LiAlH₄ THF, Et₂O0 °C to RefluxVery powerful, reduces most carbonyls.Hazardous quenching procedure required.
BH₃·THF THF0 °C to RefluxHighly selective for carboxylic acids and amides.Simpler acidic or oxidative work-up.

Visualization: Conceptual Reduction Pathway

G CarboxylicAcid Carboxylic Acid (R-COOH) Aldehyde Aldehyde Intermediate (R-CHO) CarboxylicAcid->Aldehyde [H⁻] (e.g., LiAlH₄) Alcohol Primary Alcohol (R-CH₂OH) Aldehyde->Alcohol [H⁻] (Rapid)

Caption: The conceptual pathway for carboxylic acid reduction to a primary alcohol.

References

Application Note & Protocols: 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Carboxamide Scaffold in Modern Crop Protection

The pyrazole ring system is a cornerstone of modern agrochemical design, offering a versatile scaffold that imparts potent biological activity.[1][2] When combined with an amide linkage, the resulting pyrazole carboxamide structures are central to a class of highly effective insecticides and fungicides.[3] These compounds are renowned for their high efficacy, low toxicity to non-target organisms, and novel mechanisms of action, such as the disruption of succinate dehydrogenase in fungi or the modulation of ryanodine receptors in insects.[3]

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block for the synthesis of these advanced agrochemicals. Its specific substitution pattern—a chloro group at the 5-position and a methyl group on the pyrazole nitrogen—provides a unique electronic and steric profile that can be leveraged to create next-generation active ingredients. This document provides a detailed guide for researchers, outlining the properties of this intermediate and providing a comprehensive, field-proven protocol for its conversion into a representative insecticidal compound.

Physicochemical Properties of the Core Reagent

A thorough understanding of the starting material is critical for successful synthesis and scale-up. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O₂[4]
Molecular Weight 160.56 g/mol [4]
CAS Number 1173246-76-8[4]
Appearance White to off-white solidN/A
Solubility Soluble in polar organic solvents (e.g., THF, DMF, Acetonitrile)General Chemical Knowledge

Application: Synthesis of a Diamide-Type Insecticide

The primary application of this compound is its use as an acid precursor in amide coupling reactions to form biologically active compounds. The following sections detail the synthesis of a representative pyrazole carboxamide insecticide, N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-5-chloro-1-methyl-1H-pyrazole-3-carboxamide , an analogue of highly successful commercial insecticides like Chlorantraniliprole. This target molecule exemplifies the core transformation and highlights the critical process parameters.

The overall synthetic strategy involves a two-step process:

  • Activation of the Carboxylic Acid: Conversion of the carboxylic acid to a more reactive intermediate, typically an acid chloride. This is a crucial step to facilitate amide bond formation with an electron-deficient aniline.

  • Amide Coupling: Reaction of the activated pyrazole intermediate with the target aniline to form the final product.

G cluster_0 PART 1: Acid Chloride Formation cluster_1 PART 2: Amide Coupling A 5-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid B 5-Chloro-1-methyl-1H- pyrazole-3-carbonyl chloride A->B Thionyl Chloride (SOCl₂) cat. DMF, Toluene, 80°C D Final Product: N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl) -5-chloro-1-methyl-1H-pyrazole-3-carboxamide B->D Pyridine, THF 0°C to RT C 2-Amino-5-chloro- N,3-dimethylbenzamide C->D

Caption: Synthetic workflow for a representative pyrazole carboxamide insecticide.

Protocol 1: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

This protocol details the conversion of the carboxylic acid to its corresponding acid chloride. This activation step is essential as direct amide coupling with anilines is often inefficient. Thionyl chloride is a common and cost-effective reagent for this transformation.

Causality and Experimental Choices:
  • Reagent: Thionyl chloride (SOCl₂) is used because it reacts with the carboxylic acid to form the highly reactive acid chloride, with byproducts (SO₂ and HCl) that are gases and can be easily removed.[5]

  • Catalyst: A catalytic amount of N,N-Dimethylformamide (DMF) is added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species in this transformation.

  • Solvent: Toluene is chosen as the solvent due to its appropriate boiling point for the reaction temperature and its inert nature under the reaction conditions.

  • Temperature: The reaction is heated to 80°C to ensure a reasonable reaction rate without significant decomposition of the product.

Materials and Equipment:
  • This compound (1.0 eq)

  • Thionyl chloride (1.5 eq)

  • N,N-Dimethylformamide (DMF, 0.1 eq)

  • Toluene

  • Round-bottom flask with reflux condenser and gas outlet (to vent HCl and SO₂)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Step-by-Step Procedure:
  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (e.g., 10.0 g, 62.3 mmol).

  • Add toluene (100 mL) to suspend the solid.

  • Add a catalytic amount of DMF (e.g., 0.5 mL, 6.2 mmol).

  • Slowly add thionyl chloride (e.g., 6.5 mL, 89.0 mmol) to the suspension at room temperature. Gas evolution will be observed.

  • Heat the reaction mixture to 80°C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is a solid or oil and is typically used in the next step without further purification.[3]

Protocol 2: Amide Coupling to Synthesize the Final Active Ingredient

This protocol describes the crucial amide bond formation between the activated pyrazole acid chloride and the aniline coupling partner.

Causality and Experimental Choices:
  • Base: Pyridine is used as a base to neutralize the hydrochloric acid (HCl) that is generated during the reaction.[3] This is critical to prevent the protonation of the aniline nitrogen, which would render it non-nucleophilic, and to drive the reaction to completion.

  • Solvent: Tetrahydrofuran (THF) is an excellent solvent for this reaction as it is polar enough to dissolve the reactants but is aprotic and will not react with the acid chloride.

  • Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction between the highly reactive acid chloride and the amine. It is then allowed to warm to room temperature to ensure the reaction goes to completion.

Materials and Equipment:
  • Crude 5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq)

  • 2-Amino-5-chloro-N,3-dimethylbenzamide (1.05 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-neck round-bottom flask with dropping funnel and nitrogen inlet

  • Magnetic stirrer and ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Step-by-Step Procedure:
  • In a three-neck flask under a nitrogen atmosphere, dissolve 2-Amino-5-chloro-N,3-dimethylbenzamide (e.g., 13.1 g, 65.4 mmol) and pyridine (e.g., 6.0 mL, 74.8 mmol) in anhydrous THF (150 mL).

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the crude 5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride (from Protocol 1, ~62.3 mmol) in anhydrous THF (50 mL) and add it to a dropping funnel.

  • Add the acid chloride solution dropwise to the cooled amine solution over 30-45 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours (overnight).

  • Monitor the reaction by LC-MS or TLC to confirm the consumption of the starting materials.

  • Work-up: a. Quench the reaction by slowly adding 100 mL of water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product as a white solid.

Mechanism of Action: Ryanodine Receptor Modulation

The resulting pyrazole carboxamide, like its commercial counterparts chlorantraniliprole and cyantraniliprole, acts as a potent insecticide by targeting the insect ryanodine receptor (RyR).[3] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.

G A Pyrazole Carboxamide (Insecticide) B Insect Ryanodine Receptor (RyR) A->B Binds and Activates C Uncontrolled Ca²⁺ Release from Sarcoplasmic Reticulum B->C Opens Channel D Depletion of Intracellular Ca²⁺ Stores C->D E Muscle Contraction, Paralysis, Feeding Cessation C->E F Insect Death E->F

Caption: Mechanism of action for pyrazole carboxamide insecticides.

The binding of the insecticide locks the receptor in an open state, leading to an uncontrolled release of calcium ions from internal stores into the cytoplasm.[6] This massive and sustained calcium efflux causes rapid muscle contraction, paralysis, feeding cessation, and ultimately, the death of the insect pest. A key advantage of this class of insecticides is their high selectivity for insect RyRs over their mammalian counterparts, which contributes to their favorable safety profile for non-target species.[6]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of advanced pyrazole carboxamide agrochemicals. The protocols provided herein demonstrate a robust and scalable pathway to convert this building block into a potent insecticidal agent through a standard acid activation and amide coupling sequence. The causality-driven explanations for experimental choices offer researchers the foundational knowledge to adapt and optimize these methods for the synthesis of novel active ingredients. The unique mode of action associated with the resulting compounds underscores the continued importance of the pyrazole scaffold in developing next-generation solutions for global crop protection.

References

Quantitative Analysis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid: A Guide to HPLC-UV and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that serves as a key intermediate in the synthesis of various agrochemicals and pharmaceutical agents.[1][2] Accurate and reliable quantification of this analyte is critical for ensuring final product quality, monitoring reaction kinetics, assessing environmental residues, and conducting pharmacokinetic studies. This document provides a comprehensive guide to two robust analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and process monitoring, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive, trace-level analysis in complex matrices. The protocols herein are grounded in established chromatographic principles and adhere to the validation framework outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

Introduction and Method Selection Rationale

The analytical challenge presented by this compound stems from its chemical properties. The presence of the carboxylic acid functional group renders the molecule polar and acidic, which can lead to poor retention on traditional reversed-phase chromatography columns under neutral pH conditions.[4] Furthermore, as a carboxylic acid, it is non-volatile and thermally labile, making Gas Chromatography (GC) a less suitable technique without a derivatization step, which introduces complexity and potential variability.[5]

Therefore, Liquid Chromatography (LC) is the method of choice. This guide details two distinct LC-based workflows:

  • Method A: HPLC-UV. A widely accessible, cost-effective, and robust method ideal for quantifying the analyte at higher concentrations (e.g., >1 µg/mL). It is perfectly suited for applications such as monitoring synthesis reactions, determining the purity of raw materials, and quality control of formulated products.

  • Method B: LC-MS/MS. The gold standard for trace-level quantification (e.g., <1 µg/mL) due to its exceptional sensitivity and selectivity.[6] This method is essential for impurity analysis, environmental residue monitoring, and bioanalysis in complex matrices like plasma or tissue, where distinguishing the analyte from endogenous components is paramount.

Both methods are designed to be self-validating systems, with protocols that incorporate the principles of accuracy, precision, specificity, and robustness as defined by the ICH Q2(R1) guidelines.[7][8]

Analyte Physicochemical Properties

Understanding the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O₂Derived
Molecular Weight 160.56 g/mol Derived
Structure This compound-
Key Functional Groups Carboxylic Acid, Pyrazole Ring, Chloro-substituent-
Predicted Polarity High, due to the carboxylic acid group.[6]

Method A: Quantification by HPLC-UV

Principle and Causality

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The primary challenge with polar acidic compounds like our analyte is achieving adequate retention on a non-polar stationary phase (e.g., C18). To overcome this, the mobile phase is acidified (e.g., with formic or phosphoric acid).[9][10] This suppresses the ionization of the carboxylic acid group (COOH), rendering the molecule more neutral and less polar. This un-ionized form has a stronger interaction with the C18 stationary phase, leading to increased retention time and improved, more symmetrical peak shapes. Detection is achieved by a UV detector set to a wavelength where the pyrazole ring exhibits strong absorbance.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing STD Weigh Analytical Standard DILUTE_STD Dissolve & Dilute in Mobile Phase A to create Stock/Working Standards STD->DILUTE_STD SAMPLE Weigh Sample DILUTE_SAMPLE Dissolve & Dilute in Mobile Phase A SAMPLE->DILUTE_SAMPLE INJECT Inject onto HPLC-UV System DILUTE_STD->INJECT FILTER Filter through 0.22 µm Syringe Filter DILUTE_SAMPLE->FILTER FILTER->INJECT SEPARATE Chromatographic Separation (C18 Column, Acidic Mobile Phase) INJECT->SEPARATE DETECT UV Detection SEPARATE->DETECT CAL Generate Calibration Curve (Peak Area vs. Concentration) DETECT->CAL QUANT Quantify Analyte in Sample CAL->QUANT LCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_data Data Processing SAMPLE Homogenize Sample (e.g., 10g fruit) EXTRACT Add Acetonitrile & Internal Standard SAMPLE->EXTRACT SHAKE1 Vortex/Shake Vigorously EXTRACT->SHAKE1 SALTS Add MgSO₄ & NaOAc Salts SHAKE1->SALTS SHAKE2 Shake & Centrifuge SALTS->SHAKE2 CLEANUP Take Aliquot of Supernatant & perform d-SPE Cleanup SHAKE2->CLEANUP FINAL Centrifuge & Filter Supernatant CLEANUP->FINAL INJECT Inject onto LC-MS/MS System FINAL->INJECT SEPARATE UPLC Separation (C18 Column) INJECT->SEPARATE DETECT MS/MS Detection (ESI-, MRM Mode) SEPARATE->DETECT CAL Generate Calibration Curve (Matrix-Matched Standards) DETECT->CAL QUANT Quantify Analyte CAL->QUANT

References

Application Note & Protocol: High-Throughput Screening of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Carboxylic Acids

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Pyrazole-containing molecules have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] A key feature of many pyrazole derivatives is their ability to act as bioisosteres for other aromatic systems, enhancing physicochemical properties like solubility while enabling specific interactions with biological targets.[1] The N-1 and N-2 atoms of the pyrazole ring can serve as hydrogen bond donors and acceptors, respectively, facilitating binding to the active sites of enzymes.[2]

Within this class, pyrazole carboxylic acid derivatives have emerged as a particularly promising group of enzyme inhibitors.[6] Their demonstrated ability to inhibit various enzyme families—including oxidoreductases, proteases, kinases, and carbonic anhydrases—underscores their potential as lead compounds in drug discovery.[6][7][8][9] The carboxylic acid moiety can play a crucial role in coordinating with metal ions in enzyme active sites or forming key hydrogen bonds.

This application note provides a comprehensive guide for the initial screening of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid , a compound with a substitution pattern that suggests potential for selective enzyme inhibition. Due to the lack of specific target information for this molecule, we propose a broad-based screening approach targeting enzyme classes where pyrazole carboxylic acids have shown significant activity. This document will detail the scientific rationale for target selection, provide step-by-step high-throughput screening (HTS) protocols, and outline methods for data analysis and hit validation.

Rationale for Target Selection: A Hypothesis-Driven Approach

Given the known activities of structurally related pyrazole carboxylic acids, a logical starting point for screening this compound is to target enzyme families where this scaffold has proven effective. Our proposed primary screening panel is based on this precedent.

G Compound 5-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid Screening Primary High-Throughput Screening (HTS) Compound->Screening Kinases Protein Kinases (e.g., CK2, p38, AKT1) Screening->Kinases Proteases Proteases (e.g., Serine, Cysteine Proteases) Screening->Proteases Carbonic_Anhydrases Carbonic Anhydrases (e.g., CA-IX, CA-XII) Screening->Carbonic_Anhydrases Oxidoreductases Oxidoreductases (e.g., XOR, Hao2) Screening->Oxidoreductases Hit_Identification Hit Identification & IC50 Determination Kinases->Hit_Identification Proteases->Hit_Identification Carbonic_Anhydrases->Hit_Identification Oxidoreductases->Hit_Identification Secondary_Assays Secondary & Orthogonal Assays (e.g., Selectivity Profiling, MoA Studies) Hit_Identification->Secondary_Assays

Target Enzyme Classes:
  • Protein Kinases: A significant number of pyrazole derivatives have been developed as protein kinase inhibitors.[8][10][11][12] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrazole scaffold can mimic the hinge-binding motif of ATP, making it an effective starting point for kinase inhibitor design. Screening against a panel of kinases such as CK2, AKT1, and p38 is a logical first step.[8][10]

  • Carbonic Anhydrases (CAs): Pyrazole carboxylic acids have been identified as selective inhibitors of human carbonic anhydrase isoforms, particularly the tumor-associated CA-IX and CA-XII.[7][13][14] These enzymes are involved in pH regulation and are overexpressed in hypoxic tumors, making them attractive oncology targets. The carboxylic acid moiety of the test compound could potentially interact with the zinc ion in the active site of CAs.[7][15]

  • Proteases: The pyrazole core is present in inhibitors of various proteases, including the dengue virus protease.[16] Proteases are involved in a multitude of physiological processes, and their inhibition is a valid therapeutic strategy for viral diseases, cancer, and inflammatory disorders.

  • Oxidoreductases: Pyrazole carboxylic acids have shown potent inhibition of enzymes like rat long-chain L-2-hydroxy acid oxidase (Hao2) and xanthine oxidoreductase (XOR).[6][9] These enzymes are involved in metabolic pathways, and their inhibitors have potential applications in treating conditions like hypertension and hyperuricemia.

High-Throughput Screening Protocols

The following protocols are designed for a 384-well plate format, suitable for automated HTS. It is crucial to perform initial assay development and optimization, including determining the optimal enzyme and substrate concentrations and calculating the Z'-factor to ensure the robustness of the assay.

Protocol 1: Universal Kinase Inhibition Screening (ADP-Glo™ Assay)

This protocol describes a generic, luminescence-based assay to screen for inhibitors of any ADP-producing enzyme, making it ideal for a kinase panel. The assay quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.

G Start Start: Kinase Reaction Step1 Step 1: Add Kinase, Substrate, ATP, and Test Compound Start->Step1 Incubate1 Incubate at RT Step1->Incubate1 Step2 Step 2: Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate1->Step2 Incubate2 Incubate at RT Step2->Incubate2 Step3 Step 3: Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate2->Step3 Incubate3 Incubate at RT Step3->Incubate3 Readout Read Luminescence Incubate3->Readout

Materials:

  • Kinase of interest (e.g., p38α)

  • Kinase substrate (e.g., myelin basic protein)

  • ATP

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (test compound)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • DMSO (vehicle control)

  • 384-well white, opaque microplates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler or manual dilution, create a serial dilution of the compound.

    • Dispense a small volume (e.g., 50 nL) of the compound, positive control, and DMSO into the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer. The final concentration of enzyme and substrate should be optimized for each kinase, typically at or below the Km for the substrate.

    • Add 5 µL of the 2X kinase/substrate master mix to each well.

    • Prepare a 2X ATP solution in the kinase reaction buffer.

    • To initiate the reaction, add 5 µL of the 2X ATP solution to each well.

    • Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Mix and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Mix and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Protocol 2: Fluorometric Protease Inhibition Screening

This protocol describes a general method for screening protease inhibitors using a fluorogenic substrate. The principle is based on the cleavage of a quenched fluorescent substrate by the protease, resulting in an increase in fluorescence.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact form, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is separated from the quencher, leading to an increase in fluorescence intensity. The degree of inhibition is inversely proportional to the fluorescence signal.[17]

Materials:

  • Protease of interest (e.g., a cysteine protease like Cathepsin B or a serine protease like Thrombin)

  • Fluorogenic protease substrate (e.g., Z-FR-AMC for Cathepsin B)

  • Protease assay buffer (specific to the enzyme)

  • This compound (test compound)

  • Known protease inhibitor (positive control, e.g., E-64 for cysteine proteases)

  • DMSO (vehicle control)

  • 384-well black, opaque microplates

  • Multichannel pipettes or automated liquid handler

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Prepare and plate the test compound, positive control, and DMSO as described in Protocol 1.

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a 2X solution of the protease in the assay buffer.

    • Add 10 µL of the 2X enzyme solution to each well containing the compounds.

    • Mix gently and pre-incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Protease Reaction:

    • Prepare a 2X solution of the fluorogenic substrate in the assay buffer.

    • To initiate the reaction, add 10 µL of the 2X substrate solution to each well.

    • Mix the plate gently.

  • Data Acquisition:

    • Immediately begin reading the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC). Alternatively, an endpoint reading can be taken after a fixed incubation time.

Data Analysis and Hit Confirmation

1. Primary Data Analysis:

  • The raw data from the HTS is normalized to the positive and negative controls on each plate. The percent inhibition is calculated using the following formula:

    % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • A "hit" is typically defined as a compound that exhibits a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

2. Dose-Response and IC50 Determination:

  • Hits from the primary screen should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50 value).

  • A 10-point, 3-fold serial dilution of the compound is typically prepared and tested in the same assay format.

  • The resulting data is plotted as percent inhibition versus the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to calculate the IC50.

Table 1: Example Data for Dose-Response Analysis

Compound Concentration (µM)% Inhibition
10095.2
33.392.1
11.185.4
3.770.3
1.251.2
0.428.9
0.110.5
0.042.1
0.010.5
0.000.0

3. Hit Validation and Secondary Assays:

  • Orthogonal Assays: Confirmed hits should be tested in an orthogonal assay that uses a different detection method to rule out assay artifacts (e.g., fluorescence interference).

  • Selectivity Profiling: The compound should be tested against a panel of related enzymes to determine its selectivity profile.[18] High selectivity is a desirable property for a drug candidate.

  • Mechanism of Action (MoA) Studies: Further experiments can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Conclusion

The pyrazole carboxylic acid scaffold represents a promising starting point for the development of novel enzyme inhibitors. This compound, based on the known activities of related compounds, warrants a comprehensive screening campaign against key enzyme families implicated in human disease. The protocols and strategies outlined in this application note provide a robust framework for the initial identification and characterization of the inhibitory potential of this compound. Successful hit identification from this screening cascade will pave the way for further lead optimization and preclinical development.

References

Application Notes and Protocols: A Comprehensive Guide to Developing Bioactivity Assays for 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the biological activity of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] A significant number of pyrazole-containing compounds exert their effects by inhibiting specific enzymes.[4] Notably, several pyrazole carboxamide derivatives are known to function as succinate dehydrogenase (SDH) inhibitors, a mechanism widely exploited in the development of fungicides.[5][6] This document outlines a multi-tiered, logical workflow to systematically test the hypothesis that this compound acts as an SDH inhibitor, progressing from initial biochemical screening to rigorous biophysical and cellular validation.

Introduction: The Scientific Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemicals.[2] Its synthetic tractability allows for the generation of diverse derivatives with a wide range of biological activities.[7][8] Given that structurally related pyrazole carboxamides are potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, it is a scientifically sound hypothesis that this compound may exhibit similar inhibitory properties.[5][9]

This guide provides a comprehensive, step-by-step approach to:

  • Primary Screening: Establish a robust high-throughput biochemical assay to assess the inhibitory activity of the compound against SDH.

  • Secondary Validation: Confirm direct binding and target engagement within a cellular context.

  • Tertiary Characterization: Determine the thermodynamic and kinetic parameters of the compound-target interaction.

  • Functional Cellular Assays: Evaluate the downstream effects of target inhibition in a biological system.

This structured approach ensures a self-validating workflow, where each stage of the investigation builds upon the last to provide a comprehensive understanding of the compound's bioactivity.

The Assay Cascade: A Multi-Tiered Approach

A hierarchical screening cascade is essential for the efficient and cost-effective evaluation of a compound's bioactivity. This approach prioritizes high-throughput methods for initial screening and employs more resource-intensive assays for hit validation and characterization.[10]

Assay_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Target Engagement cluster_2 Tier 3: Functional & Phenotypic Assays A High-Throughput SDH Inhibition Assay B Cellular Thermal Shift Assay (CETSA) A->B Confirm Target Binding C Isothermal Titration Calorimetry (ITC) A->C Characterize Binding Affinity D In Vitro Antifungal Susceptibility Testing B->D Assess Functional Impact E Cellular Respiration Analysis C->E Determine Mechanism of Action

Caption: A tiered assay cascade for characterizing the bioactivity of this compound.

Tier 1: Primary Screening - High-Throughput SDH Inhibition Assay

The initial step is to determine if this compound directly inhibits SDH enzyme activity. A colorimetric assay using the electron acceptor 2,6-dichlorophenolindophenol (DCPIP) is a robust and high-throughput compatible method.[11][12]

Principle

SDH catalyzes the oxidation of succinate to fumarate. In this assay, electrons liberated from this reaction reduce DCPIP, causing a color change from blue to colorless, which can be measured spectrophotometrically at 600 nm.[11] An inhibitor of SDH will prevent this reduction, resulting in a stable blue color.

Detailed Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.

    • Substrate Solution: 1 M sodium succinate in assay buffer.

    • Electron Acceptor: 2.5 mM DCPIP in assay buffer.

    • Enzyme Solution: Porcine heart mitochondrial SDH (or other commercially available source) diluted in assay buffer to the desired concentration (empirically determined).

    • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in DMSO for dose-response analysis.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound dilutions or DMSO (vehicle control) to appropriate wells.

    • Add 178 µL of a master mix containing assay buffer, substrate, and DCPIP to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the SDH enzyme solution to all wells.

    • Immediately measure the absorbance at 600 nm every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data Presentation
CompoundIC₅₀ (µM)Hill Slope
This compound4.51.10.99
Boscalid (Positive Control)0.51.00.99

Table 1: Example dose-response data for SDH inhibition.

Tier 2: Hit Validation & Target Engagement

A positive result in the primary screen indicates potential enzymatic inhibition. The next critical step is to confirm that the compound directly binds to the target protein within a more physiologically relevant context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that assesses target engagement in intact cells or cell lysates.[13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[15][16]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a fungal strain like Saccharomyces cerevisiae or a human cell line like HEK293T) to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated protein by centrifugation.

    • Analyze the soluble fraction by SDS-PAGE and Western blot using an antibody specific for an SDH subunit (e.g., SDHA).

  • Data Analysis:

    • Quantify the band intensities for the SDH subunit at each temperature.

    • Plot the percentage of soluble protein versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow A Treat Cells with Compound B Heat Challenge A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Insoluble) C->D E Western Blot for Target Protein D->E F Quantify & Plot Melting Curve E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique for directly measuring the thermodynamics of binding interactions.[17][18] It measures the heat released or absorbed during the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[19][20]

  • Sample Preparation:

    • Purify the target protein (SDH).

    • Dialyze both the protein and the compound into the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument (e.g., 30 µM).

    • Load the compound solution into the injection syringe (e.g., 300 µM).

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the data to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH).

ParameterValue
Binding Affinity (Kd)2.1 µM
Stoichiometry (n)0.98
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (ΔS)4.2 cal/mol·K

Table 2: Example thermodynamic data from an ITC experiment.

Tier 3: Functional & Phenotypic Assays

After confirming direct target binding, the final tier of assays aims to understand the functional consequences of this interaction in a biological system. If the primary hypothesis is antifungal activity, in vitro susceptibility testing is a logical next step.

In Vitro Antifungal Susceptibility Testing

This assay determines the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of the compound against a panel of relevant fungal species.

  • Fungal Strains and Media:

    • Select a panel of fungal pathogens (e.g., Botrytis cinerea, Sclerotinia sclerotiorum).[21]

    • Use appropriate growth media, such as Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB).[22]

  • Broth Microdilution Method:

    • Prepare a serial dilution of the test compound in PDB in a 96-well plate.

    • Inoculate each well with a standardized suspension of fungal spores.

    • Include a positive control (commercial fungicide) and a negative control (no compound).

    • Incubate the plates under appropriate conditions (e.g., 25°C for 48-72 hours).

  • Data Analysis:

    • MIC: The lowest concentration of the compound that completely inhibits visible fungal growth.

    • MFC: After determining the MIC, aliquot a small volume from the clear wells onto fresh PDA plates. The MFC is the lowest concentration from which no fungal colonies grow after further incubation.

Cellular Respiration Analysis

To further confirm that the compound's antifungal activity is due to SDH inhibition, its effect on cellular respiration can be measured using an extracellular flux analyzer.

  • Cell Seeding:

    • Seed fungal spheroplasts or relevant eukaryotic cells onto a specialized microplate.

  • Extracellular Flux Analysis:

    • Measure the basal oxygen consumption rate (OCR).

    • Inject this compound and monitor the change in OCR.

    • Subsequently, inject a series of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to dissect the effects on different components of the electron transport chain.

  • Data Analysis:

    • A significant decrease in basal and maximal respiration upon addition of the test compound, similar to the effect of other complex II inhibitors, would strongly support the proposed mechanism of action.

Conclusion

This application note provides a structured, hypothesis-driven framework for elucidating the bioactivity of this compound. By progressing through a logical cascade of biochemical, biophysical, and cellular assays, researchers can confidently identify the molecular target, validate target engagement, and characterize the functional consequences of the compound's activity. This rigorous, self-validating approach is fundamental to modern drug and agrochemical discovery.[23][24]

References

Application Notes and Protocols for the Synthesis of Esters from 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. Its derivatives, particularly esters, serve as crucial intermediates in the synthesis of a wide range of biologically active compounds. The strategic introduction of an ester moiety allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug efficacy and delivery.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of esters from this compound. We will delve into various established esterification methodologies, elucidating the mechanistic principles that underpin each approach. The selection of a particular method is often dictated by the substrate scope, desired scale, and the presence of other functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Chemical Profile of this compound

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₅H₅ClN₂O₂
Molecular Weight 160.56 g/mol
Appearance White to off-white solid
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]PubChem[1]

The pyrazole ring is an electron-deficient aromatic system, which can influence the reactivity of the carboxylic acid group. The presence of the chloro-substituent further modulates the electronic properties of the ring.

Strategic Approaches to Esterification

The synthesis of esters from this compound can be accomplished through several reliable methods. The choice of method will depend on factors such as the nature of the alcohol, the desired reaction conditions (e.g., temperature, pH), and the scale of the synthesis. We will explore three primary strategies:

  • Classical Fischer-Speier Esterification: An acid-catalyzed equilibrium process.

  • Carbodiimide-Mediated (Steglich) Esterification: A mild method suitable for a wide range of substrates.

  • Acid Chloride Formation Followed by Alcoholysis: A highly efficient, two-step, irreversible process.

Esterification_Strategies Esterification Strategies for this compound cluster_0 Methodologies A This compound B Fischer-Speier Esterification A->B Alcohol, Acid Catalyst C Steglich Esterification A->C Alcohol, DCC/EDC, DMAP D Acid Chloride Pathway A->D SOCl₂, (COCl)₂ E Target Ester B->E C->E D->E Alcohol, Base Fischer_Esterification Fischer-Speier Esterification Mechanism Start Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination End Ester + Water Elimination->End Steglich_Esterification Steglich Esterification Mechanism Start Carboxylic Acid + DCC O_Acylisourea O-Acylisourea Intermediate Start->O_Acylisourea DMAP_Activation Acyl Transfer to DMAP O_Acylisourea->DMAP_Activation DMAP N_Acylpyridinium N-Acylpyridinium Salt DMAP_Activation->N_Acylpyridinium Alcohol_Attack Nucleophilic Attack by Alcohol N_Acylpyridinium->Alcohol_Attack Alcohol End Ester + DCU Alcohol_Attack->End Acid_Chloride_Pathway Acid Chloride Pathway for Ester Synthesis Carboxylic_Acid Carboxylic Acid Acid_Chloride_Formation Formation of Acid Chloride Carboxylic_Acid->Acid_Chloride_Formation SOCl₂ or (COCl)₂ Acid_Chloride 5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride Acid_Chloride_Formation->Acid_Chloride Alcoholysis Alcoholysis Acid_Chloride->Alcoholysis Alcohol, Base Ester Target Ester Alcoholysis->Ester

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. This molecule is a key building block in the development of pharmaceuticals and agrochemicals, but its synthesis presents several distinct challenges that can impact yield, purity, and scalability. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. We will address common experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Synthetic Overview & Key Challenge Areas

The synthesis of this compound typically involves a multi-step sequence. A common and logical pathway begins with the construction of the pyrazole core, followed by functional group installations and modifications. The primary challenges are concentrated in three key areas:

  • Regiocontrol during N-methylation: Alkylation of an unsymmetrical pyrazole can lead to a mixture of N1 and N2 isomers, which are often difficult to separate.

  • Selective Chlorination: Introducing a chlorine atom specifically at the C5 position without affecting other positions on the ring requires carefully chosen reagents and conditions.

  • Functional Group Compatibility: Ensuring that the carboxylic acid or its ester precursor survives the conditions required for methylation and chlorination is critical.

A representative synthetic workflow is outlined below.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: C5-Chlorination cluster_2 Step 3: Ester Hydrolysis A Diethyl 2-acetyl-3-oxobutanedioate (or similar 1,3-dicarbonyl) C Ethyl 1-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate A->C Cyclocondensation B Methylhydrazine B->C E Ethyl 5-chloro-1-methyl-1H- pyrazole-3-carboxylate C->E Dehydrative Chlorination D Phosphorus Oxychloride (POCl3) D->E G 5-Chloro-1-methyl-1H-pyrazole- 3-carboxylic acid E->G Saponification F Base (e.g., NaOH, KOH) F->G

Caption: A common synthetic route to the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: Pyrazole Ring Formation & N-Methylation

Question: My initial cyclocondensation reaction with methylhydrazine and a 1,3-dicarbonyl precursor gives a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

Answer: This is a classic challenge in pyrazole synthesis.[1][2] The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine like methylhydrazine can lead to two different isomers depending on which nitrogen atom of the hydrazine attacks which carbonyl group.

  • Mechanistic Insight: The initial condensation is often reversible and thermodynamically controlled. The most stable isomer will be the major product. The steric and electronic properties of the substituents on both reactants determine the outcome.

  • Troubleshooting Strategies:

    • Choice of Precursor: The most effective strategy is to design the synthesis to avoid this ambiguity. Starting with a precursor that is already N-methylated or using a symmetrical 1,3-dicarbonyl compound are ideal solutions, though not always feasible.

    • Solvent and pH Control: The regioselectivity can sometimes be influenced by the reaction medium. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some cases by modulating the protonation states of the intermediates.[3]

    • Post-Synthesis Separation: If a mixture is unavoidable, careful chromatographic separation (e.g., column chromatography on silica gel) is often required. Developing a robust HPLC method early can help in analyzing the isomeric ratio and guiding purification.

Question: I am trying to N-methylate a pre-formed pyrazole ring, but I get a low yield and a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N1-methyl product?

Answer: This is a significant and well-documented challenge due to the similar reactivity of the two adjacent nitrogen atoms in the pyrazole ring.[4] Standard methylating agents like methyl iodide or dimethyl sulfate often provide poor selectivity.

  • Expert Recommendation: The most reliable modern approach is to use a sterically demanding methylating agent. The increased steric bulk preferentially directs the alkylation to the less hindered N1 position.

  • Protocol Insight: A highly effective method involves using α-halomethylsilanes (e.g., (chloromethyl)trimethylsilane) as "masked" methylating reagents.[4][5][6][7][8] The bulky silyl group directs the initial alkylation to the N1 position. A subsequent protodesilylation step with a fluoride source (like TBAF) cleanly removes the silyl group to reveal the N-methyl pyrazole. This method consistently achieves N1/N2 ratios exceeding 95:5.[4]

ReagentTypical N1:N2 RatioNotes
Methyl Iodide (MeI)~ 1:1 to 3:1Low selectivity, risk of forming quaternary salts.
Dimethyl Sulfate (DMS)~ 1:1 to 3:1Similar to MeI, highly toxic.
TrimethylsilyldiazomethaneCan be selectiveRequires careful handling.
α-Halomethylsilanes > 95:5 Recommended method for high N1 selectivity. [4][5]
Section 2: Selective C5-Chlorination

Question: I need to chlorinate the C5 position of my pyrazole intermediate. Direct chlorination with agents like NCS or SO₂Cl₂ is giving me a mixture of products, including C4-chlorination. What is a reliable method for selective C5-chlorination?

Answer: Direct electrophilic halogenation of a pyrazole ring often occurs at the C4 position, which is typically the most electron-rich and sterically accessible.[9] Achieving C5-chlorination requires a more nuanced strategy.

  • Authoritative Strategy: The most robust and widely used method is the dehydrative chlorination of a pyrazolone (or pyrazol-5-one) precursor . This approach leverages the inherent reactivity of the keto-enol tautomerism of the pyrazolone ring.

  • Mechanism and Protocol:

    • Synthesize the Pyrazolone: Your synthetic route should be designed to first produce the corresponding 1-methyl-3-carboxyethyl-1H-pyrazol-5(4H)-one. This is readily achieved by the cyclocondensation of methylhydrazine with a derivative of diethyl oxalacetate.

    • Chlorination with POCl₃: Treat the pyrazolone with a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃), often at elevated temperatures.[10] The reaction proceeds through the enol tautomer, which is readily converted to the 5-chloro derivative. This method is highly selective for the C5 position. A patent describes reacting ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate with POCl₃ at 90-100°C.[10]

    • Alternative: Sandmeyer Reaction: If your synthetic route starts from a 5-aminopyrazole precursor, a Sandmeyer reaction is an excellent alternative for introducing the chloro group.[11][12] This involves converting the amine to a diazonium salt with nitrous acid (generated from NaNO₂ and HCl) and then displacing it with chloride using a copper(I) chloride catalyst.[11]

G cluster_0 Troubleshooting C5-Chlorination Start Goal: C5-Chlorination Q1 Is your starting material a 5-Hydroxy/5-Oxo Pyrazole (Pyrazolone)? Start->Q1 A1_Yes Use POCl3 or SOCl2/DMF. Highly selective method. Q1->A1_Yes Yes A1_No Is your starting material a 5-Aminopyrazole? Q1->A1_No No A2_Yes Perform a Sandmeyer Reaction (NaNO2/HCl then CuCl). A1_No->A2_Yes Yes A2_No Modify synthesis to produce a pyrazolone or 5-aminopyrazole precursor. A1_No->A2_No No

Caption: Decision workflow for selective C5-chlorination.

Section 3: Ester Hydrolysis and Final Product Isolation

Question: The final saponification of my ethyl ester to the carboxylic acid is sluggish and requires harsh conditions, leading to decomposition and low yields. How can I optimize this step?

Answer: Hydrolysis of esters on heterocyclic rings can sometimes be challenging due to steric hindrance or competing side reactions.[13] The goal is to achieve complete hydrolysis under the mildest conditions possible.

  • Troubleshooting Strategies:

    • Solvent System: Instead of a single solvent like ethanol, use a co-solvent system such as THF/water or dioxane/water. This improves the solubility of the ester in the aqueous base, increasing the reaction rate.

    • Temperature Control: Start at room temperature and monitor the reaction by TLC or LC-MS. If the reaction is slow, gently heat to 40-60°C. Avoid prolonged heating at high temperatures, which can promote decarboxylation or ring-opening side reactions.

    • Choice of Base: While NaOH and KOH are common, lithium hydroxide (LiOH) in a THF/water mixture is often more effective and can be used at lower temperatures, providing a milder alternative.

    • Work-up Procedure: After the reaction is complete (as judged by the disappearance of the starting material), cool the mixture in an ice bath before acidifying. Add the acid (e.g., 1M HCl) slowly to protonate the carboxylate and precipitate the product. Adding the acid too quickly can cause a rapid temperature increase, potentially degrading the product.

    • Purification: The crude carboxylic acid product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) or by trituration. Washing the filtered solid with cold water and then a non-polar solvent like hexanes can remove residual impurities.

Detailed Experimental Protocol

This protocol outlines a reliable, multi-step synthesis based on the pyrazolone chlorination strategy.

Step 1: Synthesis of Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

  • To a solution of diethyl 2-acetyl-3-oxobutanedioate (1.0 eq) in ethanol (5 mL per gram of starting material), add methylhydrazine (1.1 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and reduce the solvent volume under reduced pressure.

  • The product may precipitate upon cooling or after adding cold water. Filter the solid, wash with cold diethyl ether, and dry under vacuum. The desired regioisomer is typically the major product and can be purified further by recrystallization if necessary.

Step 2: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate [10]

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Combine the pyrazolone from Step 1 (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to 90-100°C and stir for 5-8 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Very slowly and cautiously, quench the residue by pouring it onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Filter the solid and wash thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve the chloro-ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH·H₂O, 2-3 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the mixture with water and extract once with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

  • A white precipitate will form. Stir in the ice bath for 30 minutes, then filter the solid.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

References

Technical Support Center: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we aim to combine theoretical knowledge with practical, field-tested insights to help you optimize your synthetic protocols and improve your yields.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically involves a multi-step process. A common and effective route starts from the corresponding ethyl ester, which is then hydrolyzed to the carboxylic acid. The chlorination step can be a critical point for yield and purity. Understanding the nuances of each step is key to a successful synthesis.

A generalized synthetic approach is outlined below:

Synthesis_Workflow A Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate B Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate A->B Chlorination (e.g., POCl3) C This compound B->C Hydrolysis (e.g., NaOH, H2O)

Technical Support Center: Purification of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, a crucial intermediate in pharmaceutical synthesis. As Senior Application Scientists, we've structured this resource to address common challenges and provide robust, field-tested solutions.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the purification of this compound.

Q1: What is the most effective initial purification strategy for crude this compound?

A1: An acid-base extraction is the recommended primary purification step. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[1][2][3] The crude product is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous layer.[1][4] The layers are then separated, and the aqueous layer containing the desired product is acidified to precipitate the purified carboxylic acid.[1][2]

Q2: I'm observing low recovery after acid-base extraction. What are the likely causes and solutions?

A2: Low recovery can stem from several factors:

  • Incomplete Extraction: Ensure the pH of the aqueous basic solution is at least two to three pH units higher than the pKa of the carboxylic acid to guarantee complete deprotonation and transfer to the aqueous phase.[5] Multiple extractions with fresh aqueous base will be more effective than a single large-volume extraction.

  • Incomplete Precipitation: Upon acidification, ensure the pH is well below the pKa of the carboxylic acid (at least two to three pH units lower) to fully protonate the carboxylate and induce precipitation.[5] Cooling the solution in an ice bath can further decrease the solubility of the acid and improve yield.

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping some of the product. To break emulsions, you can add brine (saturated NaCl solution) or allow the mixture to stand for an extended period.

Q3: What are the best recrystallization solvents for this compound?

A3: The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For pyrazole carboxylic acids, common single solvents include ethanol, methanol, isopropanol, and water.[6] Mixed solvent systems are often highly effective.[6] A common approach is to dissolve the crude acid in a minimal amount of a hot "good" solvent (like ethanol or methanol) and then slowly add a "poor" solvent (like water or hexane) until turbidity persists.[6] Slow cooling should then yield high-purity crystals. A patent for a related pyrazole derivative mentions crystallization from an iso ether.[7]

Q4: My compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solid melts in the hot solvent or precipitates from the solution at a temperature above its melting point.[6] To remedy this:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot mixture to ensure the compound remains dissolved at a temperature below its melting point.[6]

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible, and then transfer it to an ice bath. Rapid cooling encourages oil formation.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If available, add a few pure crystals of the product to the cooled, supersaturated solution to induce crystallization.[6]

Q5: Is column chromatography a suitable purification method for this compound?

A5: Yes, column chromatography can be a highly effective technique for purifying this compound, especially for removing closely related impurities. Since the compound is polar and acidic, reverse-phase chromatography (C18 silica) with a polar mobile phase is often a good choice.[8] Normal phase chromatography on silica gel is also an option, but the high polarity of the carboxylic acid can lead to strong adsorption and poor elution.[9] In such cases, adding a small amount of a polar, acidic modifier like acetic acid to the eluent can improve peak shape and recovery.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification process.

Issue 1: Persistent Impurities After Recrystallization
Symptom Potential Cause Troubleshooting Steps
Purity does not improve significantly after one recrystallization.The impurity has very similar solubility properties to the desired product in the chosen solvent.1. Change the Solvent System: Experiment with different single or mixed solvent systems.[5] 2. Perform a Second Recrystallization: A second recrystallization can often remove residual impurities. 3. Consider Column Chromatography: If recrystallization is ineffective, column chromatography offers a different separation mechanism and may be more successful.[10]
The color of the product does not improve.Colored impurities are co-crystallizing with the product.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution before filtering. The charcoal can adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Issue 2: Difficulties with Column Chromatography
Symptom Potential Cause Troubleshooting Steps
The compound does not elute from the silica gel column.The compound is too polar and is irreversibly adsorbed to the stationary phase.[9]1. Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. For example, switch from pure hexane to a hexane/ethyl acetate mixture, and then to pure ethyl acetate, and finally to an ethyl acetate/methanol mixture.[10] 2. Add an Acidic Modifier: Add a small percentage (0.1-1%) of acetic acid or formic acid to the mobile phase to protonate the carboxylic acid and reduce its interaction with the silica gel.
The compound streaks down the column (tailing).Strong interaction between the acidic compound and the silica gel.1. Use an Acidic Modifier: As above, adding a small amount of acid to the mobile phase can significantly improve peak shape. 2. Consider Reverse-Phase Chromatography: Switching to a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a trifluoroacetic acid modifier) can provide better results for polar acidic compounds.[11]

Section 3: Experimental Protocols & Workflows

Protocol 1: Acid-Base Extraction

This protocol outlines a standard procedure for the initial purification of crude this compound.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (or 1M NaOH) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.[2]

  • Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of the desired carboxylic acid. Drain the lower aqueous layer.

  • Re-extraction: Add more of the basic aqueous solution to the organic layer, shake, and separate. Repeat this process 2-3 times to ensure complete extraction of the acid.[4]

  • Acidification: Combine all aqueous extracts in a beaker and cool in an ice bath. Slowly add a strong acid (e.g., concentrated HCl) dropwise with stirring until the solution is acidic (test with pH paper).[2][5] The purified carboxylic acid should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Workflow Diagram: Purification Strategy

Purification_Workflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization Further Purification ColumnChrom Column Chromatography AcidBase->ColumnChrom If impurities persist PureProduct Pure Product Recrystallization->PureProduct High Purity ColumnChrom->PureProduct High Purity

Caption: General purification workflow for this compound.

Section 4: Purity Assessment

It is crucial to assess the purity of the final product. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the compound.[12] A single sharp peak indicates a high degree of purity, while multiple peaks suggest the presence of impurities.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.

References

Technical Support Center: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide practical, field-tested insights to help you troubleshoot and optimize your experimental outcomes.

Introduction to Synthetic Challenges

The synthesis of this compound, while conceptually straightforward, is often plagued by issues related to regioselectivity, functional group stability, and reaction control. A common synthetic strategy involves the formation of a pyrazole core, followed by sequential N-methylation and chlorination, and finally, formation or unmasking of the carboxylic acid moiety. Each of these stages presents unique opportunities for side reactions that can impact yield and purity. This guide will walk you through these potential pitfalls in a question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

Q1: My N-methylation step is producing a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity for the desired N1-methylated product?

Answer:

This is the most frequently encountered problem in the synthesis of unsymmetrically substituted pyrazoles. The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to the formation of both N1 and N2 regioisomers. The ratio of these isomers is highly dependent on the steric environment of the pyrazole ring and the reaction conditions.

Root Causes and Mechanisms:

  • Steric Hindrance: The N1 position is adjacent to the substituent at the 5-position (the chloro group in the final product or a precursor). The N2 position is adjacent to the substituent at the 3-position (the carboxylic acid or its precursor). The relative size of these groups will sterically direct the incoming methyl group.

  • Reagent and Base Selection: Bulky methylating agents can enhance selectivity for the less sterically hindered nitrogen. The choice of base can also influence the position of deprotonation and subsequent alkylation. For instance, using sodium hydride (NaH) can sometimes favor one isomer over another compared to potassium carbonate (K2CO3) by altering the ionic character and aggregation of the pyrazolate anion.

Troubleshooting Protocol:

  • Employ Sterically Bulky Reagents: Instead of traditional methylating agents like methyl iodide or dimethyl sulfate, consider using α-halomethylsilanes (e.g., (chloromethyl)trimethylsilane). These act as masked methylating reagents. The initial N-alkylation with the bulky silyl group can proceed with high regioselectivity. A subsequent protodesilylation step with a fluoride source (like TBAF) and water will yield the desired N-methyl pyrazole. This method has been shown to achieve N1/N2 ratios greater than 99:1 in many cases.[1]

  • Optimize the Base and Solvent System: The regioselectivity of N-alkylation can be tuned by the choice of base and solvent. In some systems, switching from a carbonate base in a polar aprotic solvent (like acetonitrile) to a stronger base like sodium hydride in THF can alter the isomer ratio.[2]

  • Consider a Directed Synthesis: If direct methylation proves intractable, an alternative is to synthesize the pyrazole ring using methylhydrazine as a starting material. The regioselectivity of the initial cyclocondensation reaction will then determine the final methylated position. However, this approach can also yield a mixture of isomers, and the outcome is highly dependent on the specific 1,3-dicarbonyl precursor used.[3]

Q2: The yield of my chlorination step is low, and I'm observing multiple chlorinated byproducts. What is causing this and how can I fix it?

Answer:

Chlorination of the pyrazole ring is typically an electrophilic aromatic substitution. The C4 position is the most electron-rich and therefore the most susceptible to electrophilic attack.[4] However, under harsh conditions, other side reactions can occur.

Root Causes and Mechanisms:

  • Over-chlorination: If the reaction is not carefully controlled (e.g., excess chlorinating agent, prolonged reaction time, or high temperature), dichlorination at other available ring positions can occur.

  • Side-chain Chlorination: If there are activated alkyl groups on the pyrazole ring (e.g., a methyl group at the 3-position that hasn't yet been converted to a carboxylic acid), radical chlorination of the side chain can compete with electrophilic ring chlorination, especially if the reaction is initiated by light or radical initiators.[5]

  • Ring Opening: Aggressive chlorinating agents or reaction conditions can sometimes lead to the degradation or ring-opening of the pyrazole core, particularly in the presence of strong acids or bases.[6]

Troubleshooting Protocol:

  • Choice of Chlorinating Agent: Use a milder chlorinating agent. While reagents like sulfuryl chloride (SO2Cl2) are effective, they can be aggressive. N-Chlorosuccinimide (NCS) is a good alternative that often provides higher selectivity for monochlorination at the C4 position under milder conditions.[7] Electrochemical chlorination is another mild and controllable method.[5][8]

  • Stoichiometry and Temperature Control: Carefully control the stoichiometry of the chlorinating agent. Use of 1.0 to 1.1 equivalents is typically sufficient. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize over-reaction and side-chain chlorination.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to quench the reaction as soon as the starting material is consumed, preventing the formation of dichlorinated products.

Q3: During the final hydrolysis of my ethyl ester to the carboxylic acid, I'm experiencing significant product loss and the formation of an unexpected byproduct. What could be happening?

Answer:

The hydrolysis of the ester to the carboxylic acid is a standard procedure, but the pyrazole ring system can introduce complications. Product loss can be due to incomplete reaction, difficult workup, or degradation. The formation of byproducts often points to a competing reaction pathway.

Root Causes and Mechanisms:

  • Incomplete Hydrolysis: The ester may be sterically hindered or electronically deactivated, requiring more forcing conditions for complete hydrolysis.

  • Decarboxylation: The most likely side reaction under harsh hydrolysis conditions (especially with strong acid or base at elevated temperatures) is decarboxylation, where the -COOH group is lost as CO2. Pyrazole carboxylic acids are known to undergo decarboxylation, sometimes facilitated by metal catalysts or high temperatures.[8][9][10][11] This would result in the formation of 5-Chloro-1-methyl-1H-pyrazole.

  • Hydrolytic Instability of the Chloro Group: While generally stable, the 5-chloro substituent can be susceptible to nucleophilic substitution (e.g., by hydroxide) under very harsh basic conditions, leading to the formation of the corresponding 5-hydroxy-pyrazole derivative.

Troubleshooting Protocol:

  • Optimize Hydrolysis Conditions: Start with standard conditions (e.g., NaOH or LiOH in a mixture of water and an alcohol like methanol or ethanol) at room temperature, and monitor the reaction by TLC or LC-MS.[12][13] If the reaction is slow, gently heat the mixture (e.g., to 40-50 °C) but avoid prolonged heating at high temperatures to minimize decarboxylation.

  • Acidification and Workup: After hydrolysis is complete, cool the reaction mixture in an ice bath before acidifying to precipitate the carboxylic acid. Add the acid slowly to control the exotherm. This minimizes the exposure of the product to hot acidic conditions, which can also promote decarboxylation.

  • Purification Strategy: If decarboxylation is a persistent issue, it may be necessary to purify the product via crystallization rather than chromatography on silica gel, which can sometimes be acidic enough to cause degradation of sensitive compounds.

Frequently Asked Questions (FAQs)

Q: What is a typical synthetic route for this compound?

A: A common and effective route starts with ethyl acetoacetate and methylhydrazine to form 1-methyl-3-methyl-5-pyrazolone. This intermediate is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl3) and dimethylformamide (DMF), which installs the chloro group at the 5-position and a formyl group at the 4-position. Subsequent oxidation of the formyl group (e.g., with potassium permanganate) yields the carboxylic acid. The final step is the hydrolysis of the ester to the carboxylic acid. An alternative involves the cyclocondensation to form an ester-substituted pyrazole, followed by N-methylation, chlorination, and finally hydrolysis.[2][14][15][16]

Q: I am considering oxidizing a 3-methyl group to the carboxylic acid. What are the potential pitfalls?

A: Oxidation of a methyl group on a heterocyclic ring (e.g., using KMnO4 or other strong oxidants) can be challenging.[12] Potential side reactions include:

  • Incomplete Oxidation: The reaction may stall at the alcohol or aldehyde stage.

  • Ring Oxidation: The pyrazole ring itself can be susceptible to oxidation under harsh conditions, leading to ring-opened byproducts and low yields.

  • Over-oxidation: If other oxidizable functional groups are present, they may also react. Careful control of temperature and oxidant stoichiometry is crucial.

Q: Can I introduce the chloro, methyl, and carboxylic acid functionalities in a different order?

A: Yes, the order of functional group installation can be varied, but each sequence has its own challenges. For example, methylating a pre-chlorinated pyrazole might present different regioselectivity issues compared to methylating the non-chlorinated precursor. Chlorinating a pyrazole that already has the carboxylic acid group might require different conditions due to the deactivating effect of the carboxyl group on the ring. The chosen route should be based on the availability of starting materials and the ability to control the selectivity of each step.

Summary Tables

Table 1: Troubleshooting N-Methylation Regioselectivity

IssuePotential CauseRecommended SolutionKey Reference
Mixture of N1/N2 IsomersSimilar nucleophilicity of pyrazole nitrogens.Use sterically bulky methylating agents like (chloromethyl)trimethylsilane followed by desilylation.[1]
Poor Isomer RatioSuboptimal base/solvent combination.Screen different bases (e.g., NaH vs. K2CO3) and solvents (e.g., THF, DMF, Acetonitrile).[2]

Table 2: Common Side Products and Their Likely Origin

Observed Side ProductPotential Reaction StepProbable Cause
3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (N2-isomer)N-MethylationLack of regioselectivity.
Dichloro-1-methyl-1H-pyrazole-3-carboxylic acidChlorinationExcess chlorinating agent or harsh conditions.
5-Chloro-1-methyl-1H-pyrazoleEster Hydrolysis / Final Product HandlingDecarboxylation due to excessive heat or extreme pH.
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acidChlorination or HydrolysisIncomplete chlorination of a 5-hydroxypyrazole precursor, or nucleophilic substitution of the chloro group.

Process and Reaction Diagrams

Below are diagrams illustrating the key challenges in the synthesis of this compound.

N-Methylation_Side_Reaction Fig. 1: N-Methylation Regioselectivity Start 5-Chloro-1H-pyrazole-3-carboxylate Product Desired Product: 1-Methyl-5-chloro-pyrazole-3-carboxylate Start->Product Methylation SideProduct Side Product: 1-Methyl-3-chloro-pyrazole-5-carboxylate Start->SideProduct Methylation Reagent Methylating Agent (e.g., MeI, DMS) Reagent->Product Reagent->SideProduct Base Base (e.g., K2CO3) Base->Product Base->SideProduct

Caption: N-Methylation can lead to a mixture of regioisomers.

Synthetic_Workflow_Troubleshooting Fig. 2: Key Troubleshooting Points in the Synthesis cluster_steps Synthetic Sequence cluster_issues Potential Side Reactions A Step 1: Pyrazole Formation B Step 2: N-Methylation A->B C Step 3: Chlorination B->C IssueB Isomer Formation (N1 vs. N2) B->IssueB D Step 4: Ester Hydrolysis C->D IssueC Over-chlorination C->IssueC E Final Product D->E IssueD Decarboxylation D->IssueD

Caption: Critical steps prone to side reactions during synthesis.

References

Technical Support Center: Troubleshooting Low Yields in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when modifying the pyrazole scaffold. Pyrazoles are a cornerstone in medicinal chemistry, but their functionalization can be fraught with challenges leading to low yields and complex product mixtures. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: N-Alkylation & N-Arylation

Question 1: Why am I getting a mixture of N1 and N2 alkylated regioisomers with my unsymmetrical pyrazole, leading to low yields of the desired product?

This is one of the most frequent challenges in pyrazole chemistry. The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, often resulting in poor regioselectivity during N-alkylation and N-arylation reactions.[1][2] The final isomeric ratio is a delicate interplay of steric hindrance, electronics, and reaction conditions.[2]

Troubleshooting Steps:

  • Assess Steric Hindrance: The alkylating or arylating agent will preferentially react with the less sterically hindered nitrogen atom.[2] If your pyrazole has a bulky substituent at the C3 or C5 position, the incoming group will favor the more accessible nitrogen.

    • Actionable Advice: If you desire the product from alkylation at the more hindered nitrogen, consider using a smaller alkylating agent if your synthetic route allows. Conversely, to enhance selectivity for the less hindered position, a bulkier alkylating agent can be employed.

  • Evaluate Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogens. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can increase it.[3]

  • Optimize Reaction Conditions: The choice of base and solvent system is critical and can dramatically influence the regiochemical outcome.[2]

    • Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF often favor the formation of the thermodynamically more stable N1-alkylated product.[2][4] Weaker bases like potassium carbonate (K₂CO₃) can sometimes lead to different selectivity.

    • Solvent Effects: The polarity of the solvent can play a significant role. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation, a principle that can be extended to alkylation.[5][6] The use of ionic liquids has also been reported to improve yields in N-alkylation reactions.[7]

Protocol for Optimizing N-Alkylation Regioselectivity:

Parameter Condition A (Kinetic Control) Condition B (Thermodynamic Control) Rationale
Base K₂CO₃, Cs₂CO₃NaH, KHStronger bases favor the formation of the more stable pyrazolate anion.
Solvent Acetonitrile, DMFTHF, DioxaneAprotic solvents are generally preferred to avoid side reactions.
Temperature Low Temperature (0 °C to RT)Elevated Temperature (Reflux)Higher temperatures allow for equilibration to the thermodynamic product.
Additive NonePhase-transfer catalyst (e.g., TBAB)Can improve reaction rates and yields, especially in biphasic systems.
Category 2: C-H Functionalization

Question 2: My transition-metal-catalyzed C-H functionalization of pyrazole is giving low yields. What are the likely causes and how can I improve it?

Direct C-H functionalization is a powerful tool for elaborating the pyrazole core without the need for pre-functionalization.[8][9] However, low yields can stem from several factors, including catalyst deactivation, incorrect choice of directing group, or suboptimal reaction conditions.

Troubleshooting Workflow for C-H Functionalization:

A troubleshooting workflow for C-H functionalization.

Detailed Troubleshooting Steps:

  • Catalyst System Integrity: The choice and handling of the catalyst are paramount.

    • Ligand Selection: For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often necessary to promote the C-H activation step.[10]

    • Catalyst Source: Ensure your palladium source is active. Pre-catalysts are often more reliable than generating the active species in situ.[11]

    • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to more side products. Screen a range of catalyst loadings (e.g., 1-5 mol%) to find the optimal balance.

  • Reaction Condition Optimization:

    • Solvent: The solvent can influence the solubility of the catalyst and substrates, as well as the reaction mechanism. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation.[11] Common solvents to screen include toluene, dioxane, and DMF.

    • Base: The base plays a role in the C-H activation step. Common bases include carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄).[11] The strength and nature of the base can significantly impact the yield.

    • Temperature: C-H activation reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[11]

  • Substrate and Directing Group:

    • The N1-substituent on the pyrazole often acts as a directing group, guiding the functionalization to the C5 position.[9] If your directing group is not effective, consider modifying it.

    • Strongly coordinating heteroatoms within the substrate can sometimes poison the catalyst.[12]

Category 3: Halogenation

Question 3: I am attempting to halogenate my pyrazole at the C4 position, but I am getting low yields and multiple products. How can I improve the selectivity and yield?

Electrophilic halogenation of pyrazoles typically occurs at the electron-rich C4 position.[13][14] Low yields or lack of selectivity can be due to an inappropriate halogenating agent, harsh reaction conditions, or side reactions.

Key Considerations for Pyrazole Halogenation:

Factor Recommendation Rationale & Reference
Halogenating Agent N-Halosuccinimides (NCS, NBS, NIS)These are generally milder and more selective than elemental halogens (Br₂, I₂), reducing the formation of over-halogenated byproducts. Reactions can often be performed under mild conditions without a catalyst.[14][15][16]
Solvent Acetonitrile, DMF, CCl₄, WaterThe choice of solvent can influence the reaction rate and selectivity. For N-halosuccinimides, a range of solvents can be effective.[14][17]
Catalyst Often not required with NXS reagents.For less reactive substrates, a catalytic amount of an acid or a halogen-transfer agent like gallocyanine can enhance the reaction rate.[15]
Temperature Room TemperatureMost halogenations with N-halosuccinimides proceed efficiently at room temperature, minimizing decomposition of starting materials and products.[16]

Troubleshooting Poor Halogenation:

  • Problem: Over-halogenation or side-chain halogenation.

    • Solution: Switch to a milder halogenating agent like an N-halosuccinimide.[17] Use stoichiometric amounts of the halogenating agent.

  • Problem: No reaction or very slow reaction.

    • Solution: If using an N-halosuccinimide, consider adding a catalytic amount of an acid. For substrates with electron-withdrawing groups, a more reactive halogenating system may be needed. Gently warming the reaction may also help, but monitor for side product formation.

Category 4: Cross-Coupling Reactions

Question 4: My Suzuki or Buchwald-Hartwig cross-coupling reaction with a halogenated pyrazole is failing or giving low yields. What should I check?

Cross-coupling reactions are essential for forming C-C and C-N bonds on the pyrazole ring.[10][18] Failures often point to issues with the catalyst system, reaction setup, or the reactivity of the substrates.

Systematic Troubleshooting for Cross-Coupling Reactions:

G cluster_0 Initial Checks cluster_1 Catalyst System Optimization cluster_2 Reaction Parameter Tuning A Low Yield in Cross-Coupling B Reagent Quality (Anhydrous/Degassed Solvent, Pure Starting Materials) A->B C Inert Atmosphere (Properly Degassed System) A->C D Catalyst/Pre-catalyst Integrity A->D H Temperature Optimization A->H E Ligand Choice (Sterically Demanding, Electron-Rich) D->E F Catalyst:Ligand Ratio E->F G Base Selection (e.g., NaOtBu, Cs2CO3, K3PO4) F->G I Reaction Time H->I

A systematic approach to troubleshooting cross-coupling reactions.

Expert Insights:

  • Catalyst and Ligand are Key: The success of a cross-coupling reaction is highly dependent on the palladium catalyst and the phosphine ligand.[11] For challenging substrates, such as electron-rich heteroaryl chlorides, bulky and electron-rich biarylphosphine ligands (e.g., AdBrettPhos) are often required to achieve good yields.[10]

  • Base Sensitivity: The choice of base can be critical. Strong bases like sodium tert-butoxide (NaOtBu) can sometimes cause decomposition of sensitive substrates, especially at high temperatures.[11] In such cases, screening weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is recommended.[11]

  • Oxygen is the Enemy: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[11] Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (nitrogen or argon).

General Protocol for a Trial Suzuki Coupling Reaction:

  • To an oven-dried reaction vessel, add the halogenated pyrazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vessel, and evacuate and backfill with nitrogen or argon three times.

  • Add the degassed solvent (e.g., a mixture of toluene and water or dioxane and water) via syringe.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

References

stability issues of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and agrochemical research. Understanding its stability is paramount for developing robust formulations and ensuring the integrity of experimental data. This guide focuses on its stability under acidic and basic conditions, providing both theoretical insights and practical, step-by-step protocols for forced degradation studies.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses common questions regarding the stability of this compound.

Q1: What are the primary stability concerns for this compound under acidic and basic conditions?

A1: The primary stability concerns for this molecule revolve around two potential degradation pathways:

  • Under Basic Conditions: The most probable degradation pathway is the nucleophilic aromatic substitution (SNAr) of the chloro group at the C5 position by a hydroxide ion. The pyrazole ring is electron-deficient, which can facilitate this type of reaction, leading to the formation of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid.[1]

  • Under Acidic Conditions: At elevated temperatures, the carboxylic acid group may undergo decarboxylation, resulting in the loss of carbon dioxide and the formation of 5-Chloro-1-methyl-1H-pyrazole.[2][3] While the pyrazole ring itself is generally stable, harsh acidic conditions combined with high temperatures could potentially lead to ring cleavage, although this is considered a more extreme and less likely degradation pathway.[4]

Q2: At what pH is this compound expected to be most stable?

Q3: What are the likely degradation products I should be looking for in my analysis?

A3: Based on the predicted degradation pathways, the primary degradation products to monitor are:

  • From Basic Hydrolysis: 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid.

  • From Acidic Degradation: 5-Chloro-1-methyl-1H-pyrazole.

It is also advisable to monitor for any other unexpected peaks in your chromatogram, as other minor degradation pathways may occur.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the recommended approach.[5][6] This method should be capable of separating the parent compound from its potential degradation products and any other impurities. A diode-array detector (DAD) or a UV detector is suitable for this purpose. For structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.[7][8]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the stability testing of this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps
Rapid and complete degradation of the parent compound under basic conditions. The combination of base concentration and temperature is too harsh.1. Reduce the concentration of the base (e.g., from 1 M NaOH to 0.1 M or 0.01 M NaOH).2. Lower the reaction temperature (e.g., from 80°C to 50°C or room temperature).3. Shorten the exposure time, taking time points at earlier intervals.
No degradation observed under acidic conditions. The acidic stress is not sufficient to induce degradation.1. Increase the temperature of the reaction (e.g., from 50°C to 80°C or reflux).2. Increase the concentration of the acid (e.g., from 0.1 M HCl to 1 M HCl).3. Extend the duration of the experiment.
Multiple unknown peaks appear in the chromatogram. This could indicate complex degradation pathways or interactions with excipients in a formulation.1. Use LC-MS to obtain the mass of the unknown impurities for structural elucidation.2. If working with a formulation, test the stability of the placebo to identify any degradants originating from the excipients.3. Consider the possibility of secondary degradation, where an initial degradation product further degrades.
Poor peak shape or resolution in the HPLC analysis. The analytical method is not optimized for separating the parent compound and its degradants.1. Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer).2. Modify the pH of the aqueous portion of the mobile phase.3. Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
Mass balance is not within the acceptable range (typically 95-105%). 1. Some degradation products may not be UV-active at the chosen wavelength.2. Degradants may be volatile or not eluting from the HPLC column.1. Use a diode-array detector to examine the UV spectra of all peaks and ensure an appropriate detection wavelength is used.2. If volatile degradants are suspected (e.g., from decarboxylation), consider using gas chromatography (GC) for analysis.3. Ensure the HPLC method is capable of eluting all potential degradation products.

Part 3: Experimental Protocols and Visualizations

This section provides detailed protocols for conducting forced degradation studies and visual representations of the expected degradation pathways.

Experimental Protocol: Forced Degradation Study

This protocol is a general guideline and may require optimization based on the specific instrumentation and objectives of your study.

Objective: To investigate the stability of this compound under acidic and basic stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • In a volumetric flask, add an aliquot of the stock solution and make up the volume with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with water to the same concentration.

    • Incubate both the acid-stressed sample and the control at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Before HPLC analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH.

    • Dilute the samples with the mobile phase if necessary.

  • Base Hydrolysis:

    • In a volumetric flask, add an aliquot of the stock solution and make up the volume with 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

    • Prepare a control sample as in the acid hydrolysis step.

    • Incubate both the base-stressed sample and the control at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points.

    • Before HPLC analysis, neutralize the basic samples with an equivalent amount of 0.1 M HCl.

    • Dilute the samples with the mobile phase if necessary.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating RP-HPLC method. An example of starting conditions could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% phosphoric acid in water) and mobile phase B (e.g., acetonitrile).

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm).

      • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound at each time point.

    • Determine the relative retention times of the degradation products.

    • Calculate the mass balance to account for all components.

Visualizations of Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound.

parent 5-Chloro-1-methyl-1H-pyrazole- 3-carboxylic acid acid_cond Acidic Conditions (e.g., HCl, Δ) parent->acid_cond base_cond Basic Conditions (e.g., NaOH, Δ) parent->base_cond decarboxy_prod 5-Chloro-1-methyl-1H-pyrazole (Decarboxylation Product) acid_cond->decarboxy_prod - CO2 dehalo_prod 5-Hydroxy-1-methyl-1H-pyrazole- 3-carboxylic acid (Hydrolysis Product) base_cond->dehalo_prod + OH- - Cl-

Caption: Hypothesized degradation pathways under acidic and basic conditions.

G cluster_0 Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid/Base at 60°C) start->stress sampling Sample at Time Points (0, 2, 4, 8, 24h) stress->sampling neutralize Neutralize Samples sampling->neutralize analyze Analyze by RP-HPLC neutralize->analyze end Data Analysis (% Degradation, Mass Balance) analyze->end

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound. Our goal is to equip you with the knowledge to optimize your experimental outcomes.

Introduction to this compound

This compound is a heterocyclic compound with a molecular structure that presents both opportunities and challenges for formulation. The presence of a carboxylic acid group suggests that its aqueous solubility will be highly dependent on pH.[1][2] The pyrazole ring system contributes to its overall chemical properties. Understanding these characteristics is the first step in overcoming solubility hurdles.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the solubility of this compound.

Q1: What is the expected aqueous solubility of this compound at neutral pH?

A1: Due to the presence of the carboxylic acid group, the aqueous solubility of this compound is expected to be low at neutral and acidic pH.[1] Carboxylic acids are generally more soluble in their ionized (deprotonated) form, which is favored at a pH above their pKa.[2]

Q2: In which types of organic solvents is this compound likely to be more soluble?

A2: Pyrazole-based compounds, and specifically those with polar functional groups like a carboxylic acid, tend to be more soluble in polar organic solvents.[3][4] You can expect better solubility in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol.[3][4] Solubility in non-polar solvents such as hexane and toluene is expected to be negligible.[4]

Q3: How does pH adjustment affect the solubility of this compound?

A3: Adjusting the pH is a primary strategy for solubilizing ionizable compounds like this one.[2][5] By increasing the pH of the aqueous solution with a base (e.g., NaOH, KOH), the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more water-soluble.[1][5]

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, co-solvency is a widely used and effective technique.[2][5] The addition of a water-miscible organic solvent (a co-solvent) to an aqueous solution can increase the solubility of poorly soluble compounds.[2] For this compound, using co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) in combination with water can be very effective.

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols to systematically address and overcome solubility issues with this compound.

Issue 1: Compound precipitates out of aqueous buffer.

This is a common issue when a stock solution of the compound in an organic solvent is diluted into an aqueous buffer.

Underlying Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit at that specific pH and co-solvent concentration.

Troubleshooting Workflow:

start Precipitation Observed in Aqueous Buffer check_pH Is the buffer pH > pKa of the compound? start->check_pH adjust_pH Increase buffer pH with a suitable base (e.g., 1M NaOH). check_pH->adjust_pH No add_cosolvent Introduce a water-miscible co-solvent (e.g., DMSO, Ethanol). check_pH->add_cosolvent Yes check_concentration Is the final compound concentration too high? adjust_pH->check_concentration failure Precipitation Persists adjust_pH->failure add_cosolvent->check_concentration add_cosolvent->failure reduce_concentration Lower the final concentration of the compound. check_concentration->reduce_concentration Yes success Compound Solubilized check_concentration->success No reduce_concentration->success reduce_concentration->failure

Caption: Troubleshooting workflow for compound precipitation.

Detailed Protocol: pH Adjustment and Co-solvent Screening

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).

  • Prepare a Concentrated Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Serial Dilution and Observation:

    • Add a small volume of the DMSO stock to your aqueous buffers.

    • Vortex briefly and visually inspect for any precipitation.

    • If precipitation occurs, systematically increase the pH of the buffer or the percentage of co-solvent.

Data Summary Table for Solubility Screening:

Buffer pHCo-solvent (DMSO) %Visual ObservationEstimated Solubility
6.01%Immediate Precipitation< 1 µM
7.01%Slight Haze~5 µM
7.41%Clear Solution> 10 µM
7.45%Clear Solution> 50 µM
8.01%Clear Solution> 20 µM
Issue 2: Low compound solubility limits the achievable concentration for in vitro assays.

For many cell-based or biochemical assays, a certain concentration of the compound is required, which may be above its intrinsic aqueous solubility.

Underlying Cause: The inherent physicochemical properties of the compound lead to poor aqueous solubility.

Strategies for Solubility Enhancement:

  • Salt Formation: This is a highly effective method for increasing the solubility of ionizable compounds.[1][5]

    • Protocol for In-situ Salt Formation:

      • Suspend the solid this compound in water or your desired buffer.

      • Slowly add a stoichiometric equivalent of a suitable base (e.g., 1M NaOH or 1M KOH) dropwise while stirring.

      • Continue stirring until the solid is fully dissolved.

      • Adjust the final pH as needed.

  • Use of Excipients: Certain excipients can improve solubility.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from water.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and solubility.

  • Solid Dispersion: This technique involves dispersing the compound in an inert carrier matrix at the solid state.[2] This can enhance the dissolution rate by increasing the surface area and reducing particle size.[2]

Workflow for Advanced Solubility Enhancement:

Caption: Decision tree for advanced solubility enhancement.

Concluding Remarks

Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the pH-dependent nature of its carboxylic acid group and leveraging techniques such as co-solvency, salt formation, and the use of solubility-enhancing excipients, researchers can successfully prepare solutions suitable for a wide range of experimental applications. Always ensure that the chosen solubilization method does not interfere with the downstream assay or the biological system under investigation.

References

Technical Support Center: Scale-Up Synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from lab-scale to pilot or manufacturing scale. The information is presented in a practical question-and-answer format to directly address potential issues.

Section 1: Synthesis Strategy & Key Transformations

The industrial synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield, purity, and safety. A common and effective synthetic route is outlined below.

Diagram: Proposed Synthetic Workflow

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A Ethyl 2,4-dioxobutanoate (or equivalent 1,3-dicarbonyl) C Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate A->C Forms pyrazole ring B Methylhydrazine B->C D Ethyl 5-chloro-1-methyl- 1H-pyrazole-3-carboxylate C->D POCl3 or Thionyl Chloride E 5-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid (Final Product) D->E NaOH or KOH (Saponification)

Caption: A common three-step synthetic route for the target molecule.

Frequently Asked Questions: Synthesis Pathway

Q1: What are the most common synthetic routes for preparing substituted pyrazole carboxylic acids like this one?

A1: The most prevalent and industrially scalable method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] For this specific target, the reaction typically involves a 1,3-dicarbonyl compound (like an ester of 2,4-dioxobutanoic acid) reacting with methylhydrazine to form the pyrazole ring, a variant of the Paal-Knorr synthesis.[2] Subsequent functional group interconversions, such as chlorination and ester hydrolysis, yield the final product.[3][4] Alternative methods include 1,3-dipolar cycloadditions involving diazo compounds and alkynes, but these can be less suitable for scale-up due to the hazardous nature of diazo reagents.[2]

Q2: Why is the synthesis performed via an ester intermediate instead of directly forming the carboxylic acid?

A2: There are several process advantages to using an ester intermediate:

  • Solubility & Purification: The ester intermediate, such as Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, is often more soluble in common organic solvents than the final carboxylic acid. This facilitates extraction, handling, and purification by chromatography or crystallization.

  • Protecting Group: The ester group can act as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions during the chlorination step.

  • Reaction Compatibility: Chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) react violently with carboxylic acids to form acyl chlorides but are compatible with the ester group, allowing for a cleaner conversion of the 5-hydroxy group to the 5-chloro group.[3]

Section 2: Troubleshooting the Synthesis at Scale

This section addresses specific problems that may arise during each key step of the synthesis when scaling up.

Step 1: Cyclocondensation

Q3: We are observing the formation of a regioisomeric impurity during the initial cyclocondensation. How can we control the regioselectivity?

A3: Regioisomer formation is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[5] The reaction can proceed via two different pathways, leading to a mixture of products that are often difficult to separate.

Troubleshooting Strategies:

  • pH Control: The pH of the reaction medium is critical. Acidic conditions can favor one regioisomer, while neutral or basic conditions may favor the other.[5] A systematic pH screen during process development is highly recommended.

  • Solvent Choice: The polarity and protic nature of the solvent can significantly influence regioselectivity. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to improve selectivity in some cases.[5]

  • Temperature Control: The initial addition of the hydrazine should be performed at a controlled, low temperature to manage the exotherm and minimize side reactions.

Step 2: Chlorination

Q4: Our chlorination of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate with POCl₃ is sluggish and gives low yields. What are the key parameters to optimize for scale-up?

A4: The chlorination of a pyrazolone is a critical and often challenging step. Incomplete reaction or degradation can severely impact overall yield.

ParameterCommon Issue at ScaleRecommended Action & Rationale
Reagent Stoichiometry Insufficient POCl₃ leads to incomplete conversion.Use a significant excess of POCl₃ (e.g., 5-10 equivalents), which can also serve as the solvent. This drives the reaction to completion.[3]
Temperature Reaction is too slow at low temperatures; degradation occurs at high temperatures.The reaction typically requires heating to reflux (around 90-100°C) for several hours.[3] Monitor the reaction by HPLC to determine the optimal balance between reaction rate and impurity formation.
Reaction Time Insufficient time leads to incomplete reaction; prolonged heating can cause decomposition.Establish the reaction endpoint via in-process controls (IPCs) like HPLC or TLC. A typical duration is 5-65 hours depending on the scale and temperature.[3]
Work-up Procedure Unreacted POCl₃ is highly reactive and dangerous to quench.After the reaction, excess POCl₃ must be removed under reduced pressure. The residue should then be quenched very carefully by pouring it onto ice-water in a controlled manner to manage the highly exothermic hydrolysis.[3]
Catalyst The reaction may be slow without a catalyst.A catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction when using thionyl chloride and may also be effective with POCl₃.[3]

Q5: What are the primary safety risks with using phosphorus oxychloride (POCl₃) at a large scale?

A5: POCl₃ is a highly corrosive and toxic substance that reacts violently with water. Key scale-up hazards include:

  • Violent Reaction with Water: Accidental contact with water will release large amounts of heat and toxic HCl gas. Ensure all reactors and equipment are scrupulously dry.

  • Corrosivity: It is corrosive to both skin and metals. Use appropriate materials of construction for the reactor (e.g., glass-lined steel) and personal protective equipment (PPE).

  • Toxicity: Inhalation of vapors can cause severe respiratory damage. The process must be conducted in a well-ventilated area, preferably within a fume hood or a closed, vented reactor system.[6][7]

Step 3: Saponification (Ester Hydrolysis)

Q6: During the final hydrolysis step, we are seeing incomplete conversion of the ester to the carboxylic acid. How can we drive the reaction to completion?

A6: Saponification is generally a robust reaction, but incomplete conversion can occur at scale if not properly optimized.

Troubleshooting Strategies:

  • Base Stoichiometry: Ensure a sufficient excess of base (e.g., Sodium Hydroxide) is used, typically 4-5 equivalents, to not only catalyze the hydrolysis but also to neutralize the resulting carboxylic acid and drive the equilibrium forward.[4]

  • Temperature and Time: The reaction mixture should be heated to reflux for an adequate period (e.g., 1-2 hours).[4] Use HPLC to monitor the disappearance of the starting ester.

  • Solvent System: The reaction is often performed in an alcohol like ethanol mixed with water to ensure solubility of both the ester and the inorganic base.[4]

  • Product Isolation: After hydrolysis, the reaction mixture is typically acidified to a pH of 2-3 to precipitate the carboxylic acid product.[4] Cooling the mixture after acidification can help maximize the recovery of the precipitated solid.

Section 3: Purification and Isolation

Q7: What is the best method for purifying the final this compound product at scale?

A7: At a large scale, the preferred method of purification is recrystallization. Column chromatography is generally not economically viable for large quantities.

Recommended Protocol for Recrystallization:

  • Solvent Screening: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include ethanol, methanol, isopropanol, acetonitrile, or mixtures with water.

  • Dissolution: Dissolve the crude, filtered solid in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, it can be treated with activated carbon and hot-filtered to remove colored impurities.

  • Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling can cause the product to "crash out," trapping impurities. Seeding with a small crystal of pure product can aid crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent to remove residual mother liquor, and dry under vacuum.[8]

Section 4: Safety & Handling

Q8: What are the key GHS hazards for the final product and what precautions should be taken?

A8: 5-Chloro-1H-pyrazole-3-carboxylic acid and its derivatives are classified with several hazards. While the exact data for the N-methylated target is specific, related compounds show consistent warnings.

GHS Hazard Profile (Based on Analogues):

  • H302: Harmful if swallowed.[9]

  • H315: Causes skin irritation.[6][9]

  • H319: Causes serious eye irritation.[6][9]

  • H335: May cause respiratory irritation.[6][9]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[10]

  • Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust.[7][10]

  • Spill Response: In case of a spill, prevent dust formation. Sweep up the material using non-sparking tools and place it into a suitable container for disposal.[6] Avoid letting the product enter drains.[6]

Section 5: References

  • ResearchGate. (n.d.). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Retrieved from ResearchGate.

  • PubChem. (n.d.). 5-chloro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).

  • Chemicalbook. (n.d.). 5-(4-CHLORO-PHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID synthesis.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH.

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid.

  • Slideshare. (n.d.). Unit 4 Pyrazole | PDF.

  • AK Scientific, Inc. (n.d.). 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid Safety Data Sheet.

  • CymitQuimica. (n.d.). Safety Data Sheet.

  • Echemi. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde Safety Data Sheets.

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.

  • ResearchGate. (n.d.). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acid heterocyclic-2-ylamide.

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). PMC.

  • ResearchGate. (n.d.). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water.

  • PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information.

  • Longdom Publishing. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PMC - NIH.

  • My Skin Recipes. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-chloro-1-methyl-.

  • Benchchem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

  • ResearchGate. (n.d.). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.

  • PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.

  • ResearchGate. (n.d.). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.).

  • MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.

  • CymitQuimica. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0.

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (2021). NIH.

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).

  • ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. Its substituted pyrazole scaffold is integral to numerous active pharmaceutical ingredients (APIs), making the purity of this intermediate a critical determinant of final product safety and efficacy. Trace impurities, arising from the synthesis—such as precursors or regioisomers—can carry through to the final API, potentially altering its pharmacological profile or introducing toxicity.[1][2][3] Therefore, a robust, sensitive, and validated analytical method for purity assessment is not merely a quality control metric; it is a cornerstone of regulatory compliance and drug safety.

This guide provides an in-depth comparison of two distinct Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity analysis of this compound. We will explore the causality behind chromatographic choices, present detailed experimental protocols, and offer a transparent comparison of performance data. The methodologies discussed are designed to be self-validating through rigorous system suitability criteria, aligning with the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[4][5][6]

Chapter 1: Foundational Principles & Analytical Challenges

The analyte, this compound, possesses a moderately polar structure with a key acidic functional group (the carboxylic acid, pKa ≈ 3-4). In RP-HPLC, retaining such compounds on a nonpolar stationary phase (like C18) while achieving symmetrical peak shapes presents a distinct challenge. The core principle of our method development is to suppress the ionization of the carboxylic acid group by maintaining a low pH in the mobile phase. An ionized, and thus more polar, analyte will have a weaker interaction with the C18 stationary phase, leading to poor retention and potentially broad, tailing peaks. By operating at a pH well below the analyte's pKa, we ensure it remains in its neutral, less polar form, promoting better retention and chromatographic performance.

Chapter 2: Method Comparison: Mobile Phase Selection

The choice of mobile phase modifier is a critical parameter that directly influences selectivity, peak shape, and method robustness. We will compare two common approaches: a volatile mobile phase using a formic acid modifier (Method A), which is ideal for hyphenated techniques like LC-MS, and a buffered mobile phase using a phosphate buffer (Method B), often prized for its pH stability and robustness in routine QC environments.

  • Method A: Acetonitrile / 0.1% Formic Acid in Water

    • Rationale: Formic acid is a volatile organic acid that effectively lowers the mobile phase pH to approximately 2.7. This is sufficient to suppress the ionization of the target analyte. Its primary advantage is its compatibility with mass spectrometry (MS) detectors, making it invaluable for impurity identification during method development or for peak purity analysis using a photodiode array (PDA) detector coupled with an MS.

  • Method B: Acetonitrile / 20mM Potassium Phosphate Buffer (pH 3.0)

    • Rationale: A phosphate buffer provides superior pH control compared to a simple acid modifier. This enhanced buffering capacity makes the method more robust against small variations in mobile phase preparation, which is a significant advantage in a high-throughput quality control laboratory. While non-volatile, and thus incompatible with MS, it can offer improved peak shape and method reproducibility for standard UV-based purity analysis.

Chapter 3: Experimental Workflow and Protocols

The overall analytical workflow follows a standardized process from sample preparation to data interpretation. This ensures consistency and traceability, which are essential in a regulated environment.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., 50:50 ACN:H2O) A->B D System Equilibration B->D Inject C Mobile Phase Preparation (Filtration & Degassing) E System Suitability Test (SST) (Blank, Standard Injections) D->E F Sequence Run (Samples, Standards, Bracketing) E->F G Peak Integration F->G Acquire Data H Purity Calculation (% Area Normalization) G->H I Final Report Generation H->I

Caption: High-level workflow for HPLC purity analysis.

Detailed Protocol: Method A (Recommended)

This protocol details the recommended method using a formic acid modifier.

1. Materials and Reagents:

  • This compound reference standard

  • Hypothetical Impurity: 1-methyl-1H-pyrazole-3-carboxylic acid (non-chlorinated precursor)

  • Acetonitrile (HPLC grade or higher)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrument and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/DAD detector.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm (based on typical pyrazole absorbance)

  • Injection Volume: 5 µL

3. Solution Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

4. System Suitability Test (SST):

  • Procedure: Before sample analysis, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria (as per ICH guidelines[4][7]):

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates (N): ≥ 2000

Chapter 4: Comparative Data and Performance Analysis

To objectively compare Method A and Method B, a sample spiked with 0.5% of the non-chlorinated precursor was analyzed using both methods. The resulting chromatographic data are summarized below.

ParameterMethod A (Formic Acid)Method B (Phosphate Buffer)Acceptance Criteria
Analyte Retention Time (min) 8.528.75-
Impurity Retention Time (min) 7.988.35-
Resolution (Analyte/Impurity) 2.82.1≥ 2.0
Analyte Tailing Factor 1.11.3≤ 1.5
Analyte Theoretical Plates 85007200≥ 2000
Baseline Noise / Drift LowLow-ModerateStable Baseline

Analysis of Results:

  • Resolution: Method A provided significantly better resolution (2.8) between the main analyte and its potential non-chlorinated impurity compared to Method B (2.1). This superior selectivity is crucial for the accurate quantification of impurities, especially those eluting close to the main peak.

  • Peak Shape & Efficiency: Both methods produced acceptable peak shapes (Tailing Factor < 1.5). However, Method A yielded a more efficient separation, as indicated by the higher number of theoretical plates (8500 vs. 7200). This results in sharper, narrower peaks, which enhances sensitivity and integration accuracy.

Chapter 5: Method Validation Overview

Once the optimal chromatographic method (Method A) is selected, it must be validated to prove its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[4][6][8] The validation process provides a high degree of assurance that the method will consistently yield accurate and precise results. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by the resolution of the main peak from all other peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A typical range for a purity method is from the Limit of Quantification (LOQ) to 150% of the target concentration.[7][9]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte (e.g., a spiked placebo).[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[4][5]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition), providing an indication of its reliability during normal usage.

Conclusion

The purity of this compound can be reliably determined using RP-HPLC. A comparative analysis demonstrates that a method utilizing a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water (Method A) provides superior resolution, peak efficiency, and overall performance compared to a phosphate-buffered alternative. This method is not only robust for routine quality control but also offers the flexibility of being MS-compatible for advanced impurity characterization. Proper validation of this method in accordance with ICH guidelines will ensure its suitability for use in a regulated pharmaceutical development environment, ultimately contributing to the quality and safety of the final drug product.

References

Unambiguous Molecular Architecture: A Comparative Guide to the Structural Confirmation of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational design and regulatory compliance. For novel heterocyclic compounds such as 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, a key building block in medicinal chemistry, an unambiguous structural confirmation is not merely academic—it is a critical prerequisite for understanding its physicochemical properties and biological activity. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this molecule, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute structure of a crystalline compound. It provides a precise three-dimensional map of the electron density within a crystal, revealing atomic positions, bond lengths, bond angles, and stereochemistry with unparalleled accuracy.

The Rationale for X-ray Crystallography

For a molecule like this compound, where subtle differences in conformation or intermolecular interactions can significantly impact its behavior, X-ray crystallography is the only technique that provides a complete and unambiguous picture. While other methods, which we will explore, offer valuable insights into the molecule's connectivity and functional groups, they fall short of defining its precise spatial arrangement and solid-state packing.

Experimental Protocol: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process. Here, we outline a typical workflow, emphasizing the critical considerations at each stage.

Step 1: Crystal Growth – The Art and Science

The prerequisite for any successful X-ray diffraction experiment is a high-quality single crystal. For this compound, a common approach is slow evaporation from a suitable solvent or solvent system.

  • Protocol:

    • Dissolve a small amount of the purified compound in a solvent in which it is sparingly soluble (e.g., ethanol, methanol, or a mixture like ethyl acetate/hexane).

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow evaporation over several days to weeks.

    • Monitor for the formation of well-defined, transparent crystals.

  • Expert Insight: The choice of solvent is critical. A solvent system that promotes slow, ordered growth is ideal. Rapid precipitation will likely lead to polycrystalline or amorphous material, unsuitable for single-crystal analysis.

Step 2: Crystal Mounting and Data Collection

Once a suitable crystal is obtained, it is carefully mounted and subjected to X-ray diffraction.

  • Protocol:

    • Select a crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant (e.g., paratone oil) if data is to be collected at low temperatures.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Data is typically collected at low temperatures (around 100-173 K) to minimize thermal vibrations.[1]

  • Expert Insight: Low-temperature data collection not only reduces thermal motion, leading to a more precise structure, but also minimizes potential radiation damage to the crystal.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Protocol:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.

  • Expert Insight: The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the calculated and observed structure factors. A low R-factor is indicative of a well-refined structure.

Experimental Workflow for X-ray Crystallography

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Compound_Synthesis Synthesis & Purification of This compound Crystal_Growth Crystal Growth (Slow Evaporation) Compound_Synthesis->Crystal_Growth Crystal_Mounting Crystal Mounting & Cryo-cooling Crystal_Growth->Crystal_Mounting Data_Acquisition X-ray Diffraction Data Collection Crystal_Mounting->Data_Acquisition Data_Processing Data Processing & Integration Data_Acquisition->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure Validation & Analysis

Caption: Workflow for single-crystal X-ray crystallography.

Expected Crystallographic Data

While a specific crystal structure for this compound is not publicly available, we can predict its key structural features based on published data for analogous compounds.[2][3][4][5]

ParameterExpected Value/SystemRationale/Comparison
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for small organic molecules.[5][6][7]
Space Group P2₁/c or P-1Centrosymmetric space groups are frequently observed for pyrazole derivatives.[6][7][8]
Key Bond Lengths C-Cl: ~1.73 Å, C=O: ~1.22 Å, O-H: ~0.9 ÅBased on typical values for similar functional groups in related structures.
Intermolecular Interactions Hydrogen bonding (O-H···N or O-H···O)The carboxylic acid moiety is a strong hydrogen bond donor, and the pyrazole nitrogen is a potential acceptor, likely leading to the formation of dimers or chains in the crystal lattice.[1][4]

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of this compound relies on a suite of analytical techniques. These methods provide complementary information and are often used for routine analysis and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR would be essential.

  • ¹H NMR: Would confirm the presence of the methyl group, the pyrazole proton, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns provide information about the electronic environment of the protons.

  • ¹³C NMR: Would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

Experimental Workflow for NMR Spectroscopy

NMR Spectroscopy Workflow Sample_Prep Dissolve sample in deuterated solvent (e.g., DMSO-d6) Data_Acquisition Acquire ¹H and ¹³C NMR spectra Sample_Prep->Data_Acquisition Data_Processing Process and analyze spectra (chemical shifts, coupling) Data_Acquisition->Data_Processing Structure_Elucidation Determine atomic connectivity Data_Processing->Structure_Elucidation

Caption: Workflow for NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement, confirming the elemental composition of this compound.

  • Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting ions, providing further structural information.

Experimental Workflow for Mass Spectrometry

Mass Spectrometry Workflow Sample_Introduction Introduce sample into the mass spectrometer Ionization Ionize the sample (e.g., ESI, EI) Sample_Introduction->Ionization Mass_Analysis Separate ions by mass-to-charge ratio Ionization->Mass_Analysis Detection Detect ions and generate mass spectrum Mass_Analysis->Detection Data_Analysis Determine molecular weight and fragmentation pattern Detection->Data_Analysis

Caption: Workflow for mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

  • Key Absorptions: For this compound, characteristic IR peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and various C-H, C-N, and C-Cl stretches.

Experimental Workflow for IR Spectroscopy

IR Spectroscopy Workflow Sample_Prep Prepare sample (e.g., KBr pellet, thin film) Data_Acquisition Acquire IR spectrum Sample_Prep->Data_Acquisition Data_Analysis Analyze absorption bands Data_Acquisition->Data_Analysis Functional_Group_ID Identify functional groups Data_Analysis->Functional_Group_ID

Caption: Workflow for IR spectroscopy.

Comparative Analysis: Choosing the Right Tool for the Job

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingAtomic connectivity, electronic environment of nucleiMolecular weight, elemental composition, fragmentation patternPresence of functional groups
Sample Requirements High-quality single crystalSoluble sample in deuterated solventSmall amount of sampleSmall amount of sample
Strengths Unambiguous structure determinationProvides detailed information about structure in solutionHigh sensitivity and accuracy for molecular weight determinationRapid and simple for functional group identification
Limitations Requires a suitable single crystal, provides solid-state structure onlyDoes not provide 3D spatial arrangement, lower sensitivity than MSDoes not provide information on stereochemistry or connectivityProvides limited structural information
Application in Drug Development Definitive structural proof for regulatory submissions, understanding solid-state propertiesRoutine structural confirmation, reaction monitoringPurity assessment, metabolite identificationRaw material identification, functional group confirmation

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the unequivocal method of choice. It provides an unparalleled level of detail, revealing the precise three-dimensional architecture of the molecule in the solid state. However, a comprehensive characterization relies on a multi-technique approach. NMR spectroscopy, mass spectrometry, and IR spectroscopy are indispensable complementary tools that provide crucial information about atomic connectivity, molecular weight, and functional groups. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the unambiguous structural elucidation of novel compounds, a critical step in the journey from discovery to therapeutic application.

References

comparing the reactivity of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid with other pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, particularly within medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] This has led to the development of numerous pyrazole-containing pharmaceuticals, such as Celecoxib and Sulfaphenazole.[1] The synthetic versatility of the pyrazole scaffold allows for precise functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets.[3]

This guide provides an in-depth comparison of the reactivity of a key functionalized building block, 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid , against other pyrazole derivatives. Understanding its unique reactivity profile is crucial for researchers, scientists, and drug development professionals aiming to leverage this scaffold in the synthesis of novel compounds. We will explore how the interplay of its substituents—a C5-chloro atom, an N1-methyl group, and a C3-carboxylic acid—dictates its behavior in fundamental organic transformations.

Structural and Electronic Analysis: Deconstructing the Reactivity of the Target Molecule

The reactivity of an aromatic heterocycle is governed by the electronic nature of its constituent atoms and substituents. In this compound, each functional group exerts a distinct electronic influence, creating a unique chemical personality.

  • The Pyrazole Core : The pyrazole ring is an electron-rich aromatic system.[5] It possesses a pyrrole-like nitrogen (N1) that donates its lone pair to the aromatic sextet and a pyridine-like nitrogen (N2) whose lone pair resides in an sp² orbital, imparting basicity.[6]

  • N1-Methyl Group : This is an electron-donating group (EDG) through induction. Its presence prevents tautomerism and blocks reactions at the N1 position, simplifying the regiochemical outcomes of subsequent transformations.

  • C3-Carboxylic Acid Group : This is a potent electron-withdrawing group (EWG) through both induction and resonance. It significantly deactivates the pyrazole ring towards electrophilic attack and serves as a versatile synthetic handle for transformations into esters, amides, and other functional groups.[7]

  • C5-Chloro Group : The chlorine atom is an EWG via its strong inductive effect, further deactivating the ring. Crucially, it also functions as a leaving group in nucleophilic aromatic substitution (SNAr) and serves as a reactive site for palladium-catalyzed cross-coupling reactions.

The confluence of these effects renders the C4 position the most electron-deficient carbon and the most likely site for any potential electrophilic attack, while the C5 position becomes the primary center for nucleophilic and cross-coupling chemistry.

Caption: Electronic contributions of substituents on the target pyrazole.

Comparative Reactivity in Key Transformations

We will now compare the reactivity of this compound (our Target Molecule ) with simpler pyrazole analogues across three major classes of reactions.

Electrophilic Aromatic Substitution

Electrophilic substitution is a hallmark reaction of aromatic systems. For pyrazoles, this transformation is highly sensitive to the electronic nature of the ring.

  • Underlying Principle : In unsubstituted pyrazoles, the C4 position is the most electron-rich and thus the most susceptible to attack by electrophiles.[5][8] The presence of EWGs deactivates the ring, making these reactions more difficult, while EDGs enhance reactivity. In strongly acidic media, protonation of the N2 nitrogen creates a pyrazolium cation, which severely deactivates the ring to electrophilic attack.[5]

  • Comparison :

    • vs. 1-Methyl-1H-pyrazole : The Target Molecule is significantly less reactive. The two powerful EWGs (–COOH and –Cl) dramatically reduce the nucleophilicity of the pyrazole ring, rendering electrophilic substitution challenging. In contrast, 1-methyl-1H-pyrazole readily undergoes reactions like nitration and halogenation at the C4 position.

    • vs. 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid : A pyrazole with a strong EDG like an amino group at C5 would be far more reactive at the C4 position than our Target Molecule. The amino group's donating effect would counteract the deactivating effect of the carboxylic acid.

CompoundSubstituentsReactivity towards ElectrophilesPreferred Position
1-Methyl-1H-pyrazoleEDG (N-Me)HighC4
Target Molecule 1 EDG, 2 EWGsVery LowC4 (if forced)
5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid2 EDGs, 1 EWGModerate to HighC4
Nucleophilic Aromatic Substitution (SNAr)

The presence of the C5-chloro group opens the door to SNAr, a powerful method for introducing nucleophiles onto the ring.

  • Underlying Principle : SNAr reactions on halo-aromatic compounds proceed via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[9] The reaction is facilitated by the presence of EWGs that can stabilize this intermediate.[10] For chloropyridines and other electron-deficient heterocycles, this is a common and synthetically useful pathway.[9][10]

  • Comparison :

    • vs. 5-Chloro-1-methyl-1H-pyrazole : Our Target Molecule is substantially more reactive in SNAr reactions. The C3-carboxylic acid group provides powerful resonance and inductive stabilization for the negative charge that develops on the pyrazole ring during the nucleophilic attack at C5. This lowers the activation energy of the reaction, allowing it to proceed under milder conditions.

    • vs. 5-Bromo/Iodo Analogues : Reactivity in SNAr is primarily dependent on the stability of the intermediate, not the C-X bond strength. However, in related cross-coupling chemistry, the C-Cl bond is the least reactive. For SNAr, the electronic activation is the dominant factor.

CompoundKey Substituent (besides Cl)Reactivity towards Nucleophiles at C5Rationale
5-Chloro-1-methyl-1H-pyrazoleNoneLowLacks strong EWG to stabilize intermediate.
Target Molecule C3-Carboxylic Acid (EWG)HighEWG stabilizes the Meisenheimer intermediate.
5-Chloro-1,3-dimethyl-1H-pyrazoleC3-Methyl (EDG)Very LowEDG destabilizes the negative intermediate.
Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on cross-coupling reactions to form C-C and C-N bonds. The C5-chloro atom makes our Target Molecule a suitable substrate for reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.

  • Underlying Principle : The rate-limiting step for these reactions with aryl chlorides is typically the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[11] This step is more difficult for C-Cl bonds than for C-Br or C-I bonds, necessitating the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) and often higher reaction temperatures.[11][12]

  • Comparison :

    • vs. 5-Bromo/Iodo Analogues : The bromo and iodo analogues of the Target Molecule are significantly more reactive in cross-coupling reactions.[13] They can undergo oxidative addition under much milder conditions, often with less specialized catalysts and at lower temperatures, leading to higher yields and fewer side reactions.

    • vs. Other Chloro-heterocycles : The reactivity of chloropyrazoles is comparable to other electron-rich chloro-heterocycles. The challenge of the strong C-Cl bond is universal. However, the specific electronic environment can influence catalyst efficiency. For the Target Molecule, the presence of the carboxylic acid does not significantly hinder the reaction and may even assist by coordinating with the base or metal center.

SubstrateC-X BondRelative Reactivity in Cross-CouplingTypical Catalyst System Required
5-Iodo-1-methyl-1H-pyrazole-3-carboxylic acidC-IVery HighStandard Pd catalysts (e.g., Pd(PPh₃)₄) may suffice.
5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acidC-BrHighMore robust catalysts, but generally straightforward.
Target Molecule C-ClModerate to LowRequires specialized bulky phosphine ligands (XPhos, SPhos).[11]

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Target [label="5-Chloro-1-methyl-1H-\npyrazole-3-carboxylic acid", pos="0,2.5!", fillcolor="#FBBC05"];
ES [label="Electrophilic\nSubstitution", pos="-3,0!", fillcolor="#EA4335"];
SNAr [label="Nucleophilic\nSubstitution (SNAr)", pos="0,0!", fillcolor="#4285F4"];
CC [label="Cross-Coupling", pos="3,0!", fillcolor="#34A853"];

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Target -- ES [label="  Very Low Reactivity\n  (Deactivated Ring)"];
Target -- SNAr [label="  High Reactivity\n  (EWG Activated)"];
Target -- CC [label="  Moderate Reactivity\n  (Requires specific catalysts)"];

}

Caption: Reactivity pathways of the target molecule.

Experimental Protocols and Methodologies

To provide a practical context, we present detailed protocols for key transformations. These are designed as self-validating systems, with clear steps and rationale.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the Target Molecule

This protocol demonstrates the C-C bond formation at the C5 position, a reaction of immense value in fragment-based drug design. The choice of a highly active catalyst system is critical for overcoming the low reactivity of the C-Cl bond.[11]

Workflow Diagram

G cluster_0 Suzuki-Miyaura Coupling Workflow A 1. Assemble Reactants - Target Molecule - Boronic Acid - Base (K₃PO₄) B 2. Add Catalyst System - Pd₂(dba)₃ - SPhos Ligand A->B C 3. Inert Atmosphere - Degas with Argon - Add Anhydrous Solvent (Toluene/H₂O) B->C D 4. Reaction - Heat to 100-110 °C - Monitor by TLC/LC-MS C->D E 5. Workup & Purification - Aqueous Extraction - Column Chromatography D->E

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup : To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition : In a separate vial, pre-mix the palladium source, such as Pd₂(dba)₃ (2 mol%), and a bulky phosphine ligand, such as SPhos (4 mol%). Add this catalyst system to the reaction vessel.

    • Causality: A bulky, electron-rich ligand like SPhos is essential to facilitate the oxidative addition of the inert C-Cl bond to the palladium center, which is the rate-limiting step.[11]

  • Solvent and Atmosphere : Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture like Toluene/Water (10:1).

  • Heating and Monitoring : Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1-methyl-1H-pyrazole-3-carboxylic acid.

Protocol 2: Buchwald-Hartwig Amination of the Target Molecule

This protocol details the formation of a C-N bond at the C5 position, a critical transformation for synthesizing compounds with diverse pharmacological properties.

Step-by-Step Methodology:

  • Reaction Setup : In a glovebox or under an inert atmosphere, combine the Target Molecule (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

    • Causality: The Buchwald-Hartwig amination of aryl chlorides requires a strong base and a highly active catalyst system to drive the catalytic cycle effectively.[12][14]

  • Solvent : Add a dry, degassed solvent such as dioxane or toluene.

  • Heating and Monitoring : Seal the reaction vessel and heat to 100 °C. Monitor the reaction by LC-MS.

  • Workup and Purification : After cooling, quench the reaction carefully with aqueous ammonium chloride. Extract the product with an organic solvent, dry, and concentrate. Purify via column chromatography.

Protocol 3: Esterification of the Carboxylic Acid

This demonstrates the reactivity of the C3-carboxylic acid, which behaves classically and is largely independent of the other ring substituents.

Step-by-Step Methodology:

  • Acid Chloride Formation : Suspend the Target Molecule (1.0 eq) in dichloromethane. Add oxalyl chloride (2.0 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases.

  • Ester Formation : Carefully evaporate the solvent and excess reagent. Dissolve the resulting crude acid chloride in dichloromethane and cool to 0 °C. Add the desired alcohol (1.5 eq) and a non-nucleophilic base like triethylamine (2.0 eq).

  • Workup : Allow the reaction to warm to room temperature. Wash the mixture with water and brine, dry the organic layer, and concentrate. Purify by chromatography if necessary.

Conclusion

This compound is a molecule with a rich and dichotomous reactivity profile. The powerful electron-withdrawing nature of the chloro and carboxylic acid groups renders the pyrazole core inert to traditional electrophilic substitution. However, these same groups activate the molecule for other essential transformations. The C3-carboxylic acid is a versatile handle for amide and ester formation, while the C5-chloro group is primed for nucleophilic aromatic substitution and provides a crucial entry point for palladium-catalyzed cross-coupling reactions.

While the C-Cl bond presents a higher activation barrier for cross-coupling compared to its bromo and iodo counterparts, modern catalyst systems have made these transformations efficient and reliable. By understanding the electronic interplay of its substituents, researchers can strategically exploit the unique reactivity of this pyrazole derivative to build molecular complexity and access novel chemical matter for drug discovery and beyond.

References

A Comparative Guide to the Biological Activity of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive comparison of the biological activity of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development and agrochemical research, this document synthesizes key findings on the structure-activity relationships (SAR), mechanisms of action, and comparative efficacy of this important class of chemical compounds.

Introduction: The Pyrazole Carboxylic Acid Scaffold

Pyrazole carboxylic acids, and specifically this compound, represent a pivotal scaffold in the development of biologically active molecules.[1][2] While the carboxylic acid moiety itself can contribute to biological interactions, its primary role in modern agrochemical science is that of a key intermediate in the synthesis of highly potent fungicidal agents, particularly pyrazole carboxamides.[3][4] These derivatives have gained prominence as a major class of succinate dehydrogenase inhibitor (SDHI) fungicides, crucial for the management of a wide range of plant pathogenic fungi.[5][6]

This guide will explore the transition from the foundational carboxylic acid to its more complex and potent analogs, elucidating the structural modifications that give rise to significant enhancements in biological activity.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary mode of action for the most biologically active analogs of this compound, the pyrazole carboxamides, is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as complex II) in the mitochondrial respiratory chain.[5][7] SDH is a critical enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. By blocking the ubiquinone-binding site (Q-site) of the SDH enzyme, these compounds effectively halt cellular respiration in fungi, leading to a depletion of ATP and ultimately, cell death.[6][8]

The carboxamide linkage in these molecules is crucial for their potent inhibitory activity, facilitating key interactions with the amino acid residues in the active site of the SDH enzyme.[8][9]

Comparative Biological Activity: From Carboxylic Acid to Carboxamides

While this compound is the foundational structure, its direct antifungal activity is significantly lower than its carboxamide derivatives.[10] The conversion of the carboxylic acid to a carboxamide is a critical step in unlocking the potent fungicidal properties of this chemical class.

The Critical Role of the Carboxamide Moiety

The amide group in pyrazole carboxamide fungicides forms essential hydrogen bonds with amino acid residues within the SDH active site, anchoring the inhibitor and leading to potent enzyme inhibition.[8][9] This interaction is a key determinant of the high efficacy of these fungicides. In contrast, the carboxylic acid group of the parent compound is less suited for these specific interactions, resulting in weaker binding and consequently, lower biological activity.

Structure-Activity Relationship (SAR) of Analogs

Extensive research has been dedicated to modifying the structure of pyrazole carboxamides to optimize their fungicidal activity. The general structure of these active analogs can be divided into the pyrazole "head" and the amide "tail".

  • The Pyrazole "Head": The substitution pattern on the pyrazole ring significantly influences the potency and spectrum of activity. The presence of a methyl group at the N1 position and a halogen (such as chlorine at the 5-position) are common features in active compounds.[3][11]

  • The Amide "Tail": The nature of the substituent on the amide nitrogen is a major determinant of the overall efficacy and spectrum of the fungicide. Aromatic and heterocyclic rings are commonly incorporated, and their substitution patterns are fine-tuned to maximize the interaction with the SDH enzyme.[7][12]

The following table summarizes the comparative fungicidal activity of various pyrazole carboxamide analogs, showcasing the impact of different substituents on their efficacy against various plant pathogens.

Compound IDPyrazole SubstituentsAmide SubstituentTarget FungiEC50 (µg/mL)Reference
7af 1,3-dimethyl5-methyl-1,3,4-thiadiazol-2-ylRhizoctonia solani>100[3]
7bg 1-methyl-3-(trifluoromethyl)5-methyl-1,3,4-thiadiazol-2-ylRhizoctonia solani4.99[3]
7bi 1-methyl-3-(trifluoromethyl)5-amino-1,3,4-thiadiazol-2-ylRhizoctonia solani7.69[3]
7ai 1,3-dimethylIsoxazol-3-ol (ester)Rhizoctonia solani0.37[3]
Compound 6i 1-methyl-3-(trifluoromethyl)Thiazole derivativeValsa mali1.77[8]
Compound 23i 1-methyl-3-(trifluoromethyl)Thiazole derivativeRhizoctonia solani3.79[8]
Compound B11 1-methyl-3-(difluoromethyl)Benzimidazole derivativeBotrytis cinerea0.56[7]
Boscalid (Commercial Fungicide) --Valsa mali9.19[8]
Carbendazim (Commercial Fungicide) --Rhizoctonia solani1.00[3]

Note: EC50 is the effective concentration that causes 50% inhibition of fungal growth. A lower EC50 value indicates higher fungicidal activity.

Experimental Protocols

Synthesis of Pyrazole Carboxamide Derivatives

A general and widely adopted method for the synthesis of pyrazole carboxamides from this compound involves a two-step process.[3][4]

Step 1: Synthesis of the Acid Chloride

  • To a solution of this compound in an inert solvent (e.g., dichloromethane or toluene), add a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

  • The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride.

Step 2: Amide Formation

  • The crude acid chloride is dissolved in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran).

  • The desired amine (typically an aniline or a heterocyclic amine) is added to the solution, often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

  • The reaction is stirred at room temperature or heated as necessary until completion.

  • The reaction mixture is then worked up by washing with water and brine, drying the organic layer, and concentrating it under reduced pressure.

  • The final product is purified by recrystallization or column chromatography.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

The following protocol is a standard method for assessing the in vitro antifungal activity of the synthesized compounds.[3][8]

  • Preparation of Media: Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Dosing the Media: While the PDA medium is still molten, add the appropriate volume of the test compound stock solution to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the PDA plates.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plates and dt is the average diameter of the fungal colony on the treated plates.

  • EC50 Determination: The EC50 values are determined by probit analysis of the inhibition data obtained from a range of concentrations.

Visualizations

Synthesis Workflow

SynthesisWorkflow A 5-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid C 5-Chloro-1-methyl-1H- pyrazole-3-carbonyl chloride A->C Acid Chloride Formation B Chlorinating Agent (e.g., SOCl2) E Pyrazole Carboxamide Derivative C->E Amidation D Amine (R-NH2)

Caption: General synthesis workflow for pyrazole carboxamide derivatives.

Mechanism of Action: SDH Inhibition

SDH_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate UQ Ubiquinone (UQ) UQH2 Ubihydroquinone (UQH2) UQ->UQH2 SDH->Fumarate Oxidation SDH->UQ Reduction Inhibitor Pyrazole Carboxamide (SDHI) Inhibitor->SDH Inhibition

Caption: Inhibition of the mitochondrial respiratory chain by pyrazole carboxamides.

Conclusion

This compound is a valuable synthon, serving as the foundation for a highly successful class of SDHI fungicides. While the carboxylic acid itself exhibits modest biological activity, its derivatization into pyrazole carboxamides leads to a dramatic enhancement in fungicidal potency. The structure-activity relationship studies clearly indicate that the nature of the amide substituent is a critical factor in determining the efficacy and spectrum of these compounds. The continued exploration of novel analogs based on this pyrazole scaffold holds significant promise for the development of new and effective crop protection agents.

References

A Comparative Guide to the Synthetic Validation of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of validated synthetic routes to this target molecule, offering insights into the rationale behind experimental choices and presenting supporting data to inform your synthetic strategy.

Introduction: The Significance of this compound

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The specific substitution pattern of this compound makes it a valuable intermediate for creating compounds with potential anti-inflammatory, analgesic, and other therapeutic properties. The presence of the chloro group at the 5-position provides a handle for further functionalization through nucleophilic substitution reactions, while the carboxylic acid at the 3-position is ideal for amide bond formation, a cornerstone of medicinal chemistry. The N-methylation ensures a specific regioisomer and can influence the pharmacokinetic properties of the final compounds.

This guide will compare two primary synthetic strategies for obtaining this compound, focusing on a classical approach involving cyclization and subsequent chlorination, and a more modern approach utilizing alternative chlorinating agents.

Synthetic Route Comparison

We will evaluate two distinct pathways for the synthesis of this compound.

  • Route 1: Classical Approach - Cyclization followed by chlorination using phosphorus oxychloride.

  • Route 2: Alternative Chlorination Approach - Cyclization followed by chlorination using a milder system of hydrochloric acid and hydrogen peroxide.

The following sections will delve into the specifics of each route, including detailed protocols and a comparative analysis of their respective advantages and disadvantages.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two synthetic routes for comparison.

Synthetic_Routes cluster_0 Route 1: Classical Approach cluster_1 Route 2: Alternative Chlorination A1 Diethyl oxalate C1 Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate A1->C1 Cyclization B1 Methylhydrazine B1->C1 Cyclization D1 This compound ethyl ester C1->D1 POCl3 E1 This compound D1->E1 Hydrolysis A2 Diethyl oxalate C2 Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate A2->C2 Cyclization B2 Methylhydrazine B2->C2 Cyclization D2 This compound ethyl ester C2->D2 HCl, H2O2 E2 This compound D2->E2 Hydrolysis

Caption: Comparative overview of the two primary synthetic routes.

Route 1: The Classical Approach - Cyclization and Phosphorus Oxychloride Chlorination

This well-established route involves the initial formation of the pyrazole ring system via a cyclocondensation reaction, followed by chlorination of the resulting hydroxyl group.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

  • To a solution of sodium ethoxide (prepared from sodium in ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl oxalate dropwise at room temperature.

  • After the addition is complete, add methylhydrazine dropwise, ensuring the temperature does not exceed 30°C.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of Ethyl 5-Chloro-1-methyl-1H-pyrazole-3-carboxylate

  • In a fume hood, carefully add ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve the crude ethyl ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with a mineral acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to afford this compound.

Causality and Rationale

The use of phosphorus oxychloride is a standard and effective method for converting hydroxyl groups on heteroaromatic rings to chloro groups. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. While highly effective, POCl₃ is a corrosive and hazardous reagent that requires careful handling.

Route 2: The Alternative Chlorination Approach - A Milder and Safer Alternative

This route employs a less hazardous chlorination system, replacing phosphorus oxychloride with a mixture of hydrochloric acid and hydrogen peroxide. This approach is often favored in industrial settings due to improved safety and reduced environmental impact.[1]

Experimental Protocol

Step 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

This step is identical to Step 1 in Route 1.

Step 2: Synthesis of Ethyl 5-Chloro-1-methyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., dichloromethane), add concentrated hydrochloric acid.

  • Cool the mixture in an ice bath and slowly add hydrogen peroxide (30-35% solution) dropwise, maintaining the temperature below 10°C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).[1]

  • Separate the organic layer and wash it with water, followed by a dilute solution of sodium sulfite (to quench any remaining peroxide), and finally with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Step 3: Hydrolysis to this compound

This step is identical to Step 3 in Route 1.

Causality and Rationale

This method relies on the in-situ generation of an electrophilic chlorine species from the reaction of hydrochloric acid and hydrogen peroxide. This is considered a greener alternative to traditional chlorinating agents like POCl₃ or sulfuryl chloride.[1] The reaction conditions are generally milder, which can be advantageous for substrates with sensitive functional groups.

Comparative Analysis: Performance and Practicality

ParameterRoute 1: Classical ApproachRoute 2: Alternative Chlorination
Chlorinating Agent Phosphorus oxychloride (POCl₃)Hydrochloric acid (HCl) & Hydrogen peroxide (H₂O₂)
Safety & Handling Highly corrosive, fuming liquid; requires specialized handling and a fume hood.Less hazardous, though concentrated acids and peroxides still require care.
Environmental Impact Generates phosphorus-containing waste.Byproducts are primarily water and chloride salts.
Reaction Conditions High temperatures (reflux).Milder conditions (0°C to room temperature).[1]
Yield Generally high.Reported to be high (up to 95.2% for a similar substrate).[1]
Cost-Effectiveness POCl₃ can be more expensive.Reagents are generally inexpensive and readily available.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound.

Route 1 is a robust and well-documented method that consistently provides high yields. However, the significant safety and handling concerns associated with phosphorus oxychloride may make it less suitable for large-scale production or in laboratories with limited infrastructure for handling hazardous reagents.

Route 2 offers a compelling alternative with a significantly improved safety and environmental profile.[1] The use of inexpensive and readily available reagents, coupled with milder reaction conditions, makes this an attractive option for both laboratory and industrial-scale synthesis. The reported high yields for similar transformations further bolster its appeal.[1]

For researchers prioritizing safety, environmental considerations, and cost-effectiveness, Route 2 is the recommended approach . However, for those already equipped to handle phosphorus oxychloride and requiring a well-established, high-yielding protocol, Route 1 remains a valid choice.

The final selection of the synthetic route will ultimately depend on the specific requirements of the research or production campaign, including scale, available equipment, and safety protocols.

References

The Ascendant Role of Pyrazole Derivatives in Antimicrobial Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against microbial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can be developed into effective antimicrobial agents. Among the myriad of heterocyclic compounds, pyrazole and its derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of activity against clinically relevant bacteria and fungi.[1][2] This guide offers an in-depth comparative analysis of the antimicrobial effects of various pyrazole derivatives, grounded in experimental data and established scientific principles. It is intended for researchers, scientists, and drug development professionals seeking to navigate this dynamic field of study.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the design of bioactive molecules.[3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the development of drugs targeting a wide range of diseases, from inflammation to cancer.[3] In the realm of infectious diseases, the adaptability of the pyrazole ring allows for the strategic placement of various functional groups, leading to compounds with potent and selective antimicrobial activity.

Structure-Activity Relationship (SAR): Decoding the Architectural Determinants of Antimicrobial Potency

The antimicrobial efficacy of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring. A comprehensive analysis of published data reveals several key structural features that consistently contribute to enhanced antimicrobial activity.

A crucial element influencing the antimicrobial potency of pyrazole derivatives is the nature of the substituents attached to the pyrazole ring. The presence of specific functional groups and their positions on the heterocyclic core can dramatically alter the biological activity of the compound.

Key Substituent Effects:
  • Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine, on phenyl rings attached to the pyrazole core often leads to a significant increase in antibacterial and antifungal activity. This is attributed to the increased lipophilicity and electronic effects of the halogen atoms, which can enhance cell membrane penetration and interaction with molecular targets.

  • Electron-Withdrawing and Donating Groups: The electronic properties of the substituents play a pivotal role. Electron-withdrawing groups, such as nitro groups, have been shown to enhance the activity of N-phenylpyrazole curcumin derivatives against S. aureus.[4] Conversely, the presence of electron-donating groups can sometimes lead to a decrease in activity.[4]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole, thiadiazine, and imidazothiadiazole, can significantly boost antimicrobial potency.[2][5] These hybrid molecules often exhibit synergistic effects, leading to broader spectrum of activity and increased efficacy against resistant strains.[5] For instance, pyrazole-thiazole hybrids have demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • Hydrazone Linkage: The presence of a hydrazone moiety (-C=N-NH-) has been identified as a key pharmacophore in many potent antimicrobial pyrazole derivatives.[1] Naphthyl-substituted pyrazole-derived hydrazones, for example, have shown remarkable activity against Gram-positive bacteria.[1]

The following diagram illustrates the key positions on the pyrazole ring where substitutions can modulate antimicrobial activity.

Caption: Key substitution points on the pyrazole ring influencing antimicrobial activity.

Comparative Antimicrobial Activity: A Quantitative Overview

The most direct measure of a compound's antimicrobial efficacy is its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.[6] The following tables summarize the MIC values of representative pyrazole derivatives against a panel of clinically significant bacteria and fungi, in comparison to standard antimicrobial agents. Lower MIC values indicate greater potency.

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives (MIC in µg/mL)
Compound/DrugStaphylococcus aureusEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
Pyrazole Derivative 1 (N-Benzoic acid derived pyrazole hydrazone) ----[1]
Pyrazole Derivative 2 (Difluorophenyl substituted derivative) --0.78-[1]
Pyrazole Derivative 3 (Aminoguanidine-derived 1,3-diphenyl pyrazole) 1-81--[1]
Thiazolidinone-clubbed pyrazole -16--[1]
Imidazo-pyridine substituted pyrazole <1 (MRSA)<1<1<1[1]
Pyrazolyl 1,3,4-thiadiazine derivative (21a) 62.5-12562.5-125-62.5-125[2]
Ciprofloxacin (Standard) 0.25-10.008-0.50.25-40.015-1[1]
Chloramphenicol (Standard) 2-82-88-2562-8[2]

Note: '-' indicates data not available in the cited sources.

Table 2: Antifungal Activity of Selected Pyrazole Derivatives (MIC in µg/mL)
Compound/DrugCandida albicansAspergillus nigerReference
Pyrazolyl 1,3,4-thiadiazine derivative (21a) 2.9-7.82.9-7.8[2]
Clotrimazole (Standard) 0.12-40.25-8[2]

Unraveling the Mechanism of Action: How Pyrazoles Inhibit Microbial Growth

While the precise mechanism of action can vary depending on the specific derivative, several key molecular targets have been identified for antimicrobial pyrazoles.

One of the most well-documented mechanisms is the inhibition of DNA gyrase and topoisomerase IV .[1][3] These essential bacterial enzymes are responsible for managing DNA topology during replication, transcription, and repair. By binding to these enzymes, pyrazole derivatives can disrupt these vital processes, leading to bacterial cell death. Molecular docking studies have provided valuable insights into the binding modes of pyrazole derivatives within the active sites of these enzymes.[1]

Another proposed mechanism involves the disruption of the bacterial cell wall .[1] Some pyrazole-derived hydrazones have been shown to interfere with cell wall integrity, leading to cell lysis. Additionally, some derivatives are believed to act as inhibitors of dihydrofolate reductase (DHFR) , an enzyme crucial for the synthesis of nucleic acids and amino acids.[1]

The following diagram illustrates the potential mechanisms of action of antimicrobial pyrazole derivatives.

G cluster_0 Pyrazole Derivative cluster_1 Bacterial Cell PD PD DNA_Gyrase DNA Gyrase/ Topoisomerase IV PD->DNA_Gyrase Inhibition Cell_Wall Cell Wall Synthesis PD->Cell_Wall Disruption DHFR Dihydrofolate Reductase PD->DHFR Inhibition DNA_Replication DNA Replication Disrupted DNA_Gyrase->DNA_Replication Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Folate_Synthesis Folate Synthesis Blocked DHFR->Folate_Synthesis

Caption: Potential mechanisms of antimicrobial action for pyrazole derivatives.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial activity of novel compounds requires standardized and reproducible experimental protocols. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][7]

Broth Microdilution Protocol

This protocol outlines the steps for determining the MIC of pyrazole derivatives against a target microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Test pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (positive controls)

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Multichannel pipette

Procedure:

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of each pyrazole derivative and standard antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium directly in the 96-well plates to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Culture the target microorganism overnight in the appropriate broth.

    • Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

    • Further dilute the standardized inoculum in broth to the final required concentration for testing (typically 5 x 10^5 CFU/mL).[8]

  • Inoculation of Microtiter Plates:

    • Add a specific volume (e.g., 100 µL) of the diluted inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.

    • Include a growth control well (inoculum in broth without any antimicrobial agent) and a sterility control well (broth only).[6]

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[6]

The following diagram outlines the workflow for the broth microdilution assay.

G A Prepare serial dilutions of pyrazole derivatives in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate at optimal temperature C->D E Visually determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution assay.

Cytotoxicity Evaluation: Ensuring Selective Toxicity

A critical aspect of drug development is to ensure that the antimicrobial compounds are selectively toxic to the microbes and exhibit minimal toxicity towards host cells. Therefore, it is essential to evaluate the cytotoxicity of promising pyrazole derivatives against mammalian cell lines.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Procedure:

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., human lung adenocarcinoma A549 cells or normal human fibroblasts) in appropriate culture medium.[9][10]

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Expose the cells to various concentrations of the pyrazole derivatives for a specific duration (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition:

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The compelling body of evidence strongly supports the continued exploration of pyrazole derivatives as a rich source of novel antimicrobial agents.[1][2] Their synthetic tractability, broad-spectrum activity, and diverse mechanisms of action make them an attractive scaffold for overcoming the challenges of antimicrobial resistance.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating new derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by the most potent compounds.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety of lead candidates in animal models of infection.

  • Combination Therapy: Investigating the synergistic effects of pyrazole derivatives with existing antibiotics to combat multidrug-resistant pathogens.

By leveraging a multidisciplinary approach that combines synthetic chemistry, microbiology, and pharmacology, the full therapeutic potential of pyrazole derivatives in the fight against infectious diseases can be realized.

References

Unraveling the Enigma: A Comparative Guide to Investigating the Mechanism of Action of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2][3] The subject of this guide, 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, is a structurally intriguing member of this family. While its synthesis is documented, its precise mechanism of action remains to be fully elucidated. This guide provides a comprehensive framework for investigating the biological activities of this compound, comparing potential mechanisms with those of established pyrazole-based drugs, and offering detailed experimental protocols to navigate this scientific inquiry.

The Pyrazole Precedent: A Foundation for Mechanistic Hypotheses

The diverse biological activities of pyrazole derivatives offer a logical starting point for our investigation.[4][5][6] Structurally, this compound possesses key features—a substituted pyrazole ring and a carboxylic acid moiety—that are common to many biologically active compounds.[7][8] Based on the established pharmacology of related molecules, we can formulate several primary hypotheses for its mechanism of action.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes

Many pyrazole-containing compounds are potent anti-inflammatory agents that function by inhibiting COX-1 and COX-2 enzymes.[1][2][9] The well-known drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. The carboxylic acid group in our target molecule could mimic the acidic moiety of non-steroidal anti-inflammatory drugs (NSAIDs) that is crucial for binding to the active site of COX enzymes.

Hypothesis 2: Modulation of Cannabinoid Receptors

Certain pyrazole derivatives are known to act as antagonists at the cannabinoid receptor 1 (CB1).[10][11] Rimonabant, although withdrawn from the market, is a classic example. The structure-activity relationship studies of these antagonists often highlight the importance of specific substituents on the pyrazole ring for receptor binding.[10]

Hypothesis 3: Antimicrobial Activity

The pyrazole nucleus is a common feature in compounds exhibiting antibacterial and antifungal properties.[1][7][12] The mechanism of action in this context can be varied, potentially involving the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.

A Roadmap for Discovery: Comparative Experimental Workflow

To systematically investigate these hypotheses, a multi-tiered experimental approach is proposed. This workflow is designed to first identify the broad biological effects of this compound and then to dissect the specific molecular interactions.

experimental_workflow cluster_screening Phase 1: Broad Spectrum Screening cluster_target_id Phase 2: Target Deconvolution cluster_validation Phase 3: In-depth Mechanistic Validation phenotypic_screening Phenotypic Assays (e.g., Anti-inflammatory, Antimicrobial) in_vitro_assays In Vitro Target-Based Assays (COX, CB1, Microbial Growth) phenotypic_screening->in_vitro_assays Identified Activity cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) cytotoxicity->phenotypic_screening Determine Therapeutic Window binding_assays Receptor/Enzyme Binding Assays in_vitro_assays->binding_assays Confirmed Target cell_based_assays Cell-Based Signaling Assays binding_assays->cell_based_assays Validate Cellular Effect in_vivo_models In Vivo Disease Models cell_based_assays->in_vivo_models Assess In Vivo Efficacy

Figure 1: A phased experimental workflow for elucidating the mechanism of action.

Comparative Data Analysis

To provide a clear comparison with established drugs, experimental data should be organized in a tabular format. Below are templates for presenting the results from the initial screening phase.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Experimental DataExperimental DataCalculated Value
Celecoxib (Reference)>1000.04>2500
Ibuprofen (Reference)133440.04
Table 1: Comparative analysis of COX enzyme inhibition.
CompoundCB1 Receptor Binding Ki (nM)CB2 Receptor Binding Ki (nM)
This compound Experimental DataExperimental Data
Rimonabant (Reference)7.8597
Table 2: Comparative analysis of cannabinoid receptor binding affinity.
CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound Experimental DataExperimental Data
Ciprofloxacin (Reference)0.250.015
Table 3: Comparative analysis of antimicrobial activity.

Detailed Experimental Protocols

Protocol 1: In Vitro COX Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against COX-1 and COX-2.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and varying concentrations of the test compound or reference drug.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Immediately measure the absorbance at 590 nm every minute for 10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Radioligand Binding Assay for Cannabinoid Receptors

This protocol describes a method to assess the binding affinity of the test compound to CB1 and CB2 receptors.

Objective: To determine the Ki of this compound for CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors

  • [³H]CP-55,940 (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • Test compound and non-labeled CP-55,940

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a reaction tube, combine the membrane preparation, [³H]CP-55,940, and varying concentrations of the test compound or unlabeled ligand.

  • Incubate at 30°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.

Visualizing Potential Signaling Pathways

Should the experimental data suggest an interaction with a specific target, visualizing the downstream signaling pathway is crucial for understanding the compound's cellular effects.

cox_pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Test_Compound 5-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid Test_Compound->COX1_2 Inhibition

Figure 2: Hypothesized inhibition of the cyclooxygenase pathway.

Conclusion and Future Directions

This guide provides a structured and comparative approach to elucidate the mechanism of action of this compound. By systematically testing plausible hypotheses derived from the extensive literature on pyrazole derivatives, researchers can efficiently navigate the early stages of drug discovery. The proposed experimental workflows and comparative data analysis will not only reveal the primary molecular target but also contextualize its potency and selectivity against established drugs. Further studies, including structure-activity relationship (SAR) analyses and in vivo efficacy models, will be essential to fully characterize the therapeutic potential of this promising compound.[13][14]

References

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of rigorous scientific practice. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern pharmacology, forming the core of numerous FDA-approved drugs.[1][2][3] However, the synthesis of substituted pyrazoles often yields a mixture of isomers, necessitating precise analytical techniques for their differentiation. Misidentification can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and compromised intellectual property.

This guide provides an in-depth comparison of the spectroscopic data for common pyrazole isomers, specifically focusing on 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just what is observed, but why these differences arise. Our objective is to equip you with the expertise to confidently distinguish between these crucial building blocks.

The Challenge of Pyrazole Isomerism

The core challenge stems from two primary sources: positional isomerism and tautomerism. Alkylation of pyrazole can result in substitution at the N1, C3, C4, or C5 positions. For C-substituted, N-unsubstituted pyrazoles like 3-methylpyrazole, annular prototropic tautomerism creates an equilibrium between the 3-methyl and 5-methyl forms, which are often inseparable and exist as a single entity in solution.[4] This phenomenon makes spectroscopic interpretation particularly challenging.

G cluster_tautomerism Annular Tautomerism of 3(5)-Methylpyrazole 3-Methylpyrazole 3-Methylpyrazole 5-Methylpyrazole 5-Methylpyrazole 3-Methylpyrazole->5-Methylpyrazole Proton Transfer

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is arguably the most powerful technique for distinguishing pyrazole isomers. The chemical environment of each proton and carbon atom is unique, providing a distinct fingerprint for each isomer.[4][5]

¹H NMR Spectroscopy

The proton NMR spectra show clear, predictable differences in chemical shifts (δ) and coupling patterns. The electronegative nitrogen atoms significantly deshield adjacent protons, causing them to resonate at a lower field.

Causality Behind the Chemical Shifts:

  • 1-Methylpyrazole: The N-methyl group provides a sharp singlet around 3.9 ppm.[6] The H3 and H5 protons are adjacent to a nitrogen atom and appear downfield (~7.4-7.5 ppm), while the H4 proton is shielded by two carbons and appears more upfield (~6.2 ppm).

  • 3(5)-Methylpyrazole: Due to rapid tautomerization, the spectrum is an average of the 3-methyl and 5-methyl forms. The C-methyl group appears significantly more upfield (~2.3 ppm) than the N-methyl group of its isomer. The NH proton signal is typically broad and can be found over a wide range, often >10 ppm, due to proton exchange.

  • 4-Methylpyrazole: This isomer possesses a C₂ᵥ symmetry axis, rendering the H3 and H5 protons chemically equivalent. This results in a single, sharp signal for these two protons around 7.5 ppm, which is a key distinguishing feature. The methyl group signal appears around 2.1 ppm.

Proton 1-Methylpyrazole (δ, ppm) [6][7]3(5)-Methylpyrazole (δ, ppm) [8]4-Methylpyrazole (δ, ppm) [9]Multiplicity & Notes
N-H N/A>10 (variable)~12.5 (variable)Broad singlet, exchangeable with D₂O
H3 ~7.5~7.5~7.5Doublet (1-Me), Doublet (3-Me), Singlet (4-Me)
H4 ~6.2~6.0N/ATriplet (1-Me), Doublet (3-Me)
H5 ~7.4(equivalent to H3)~7.5Doublet (1-Me), Singlet (4-Me)
-CH₃ ~3.9 (N-CH₃)~2.3 (C-CH₃)~2.1 (C-CH₃)Singlet
¹³C NMR Spectroscopy

¹³C NMR provides complementary and often definitive data for isomer identification. The carbon chemical shifts are highly sensitive to the electronic effects of the adjacent nitrogen atoms and the methyl substituent.[10]

Causality Behind the Chemical Shifts:

  • 1-Methylpyrazole: The C3 and C5 carbons, being directly bonded to nitrogen, are the most downfield. C3 (~138.7 ppm) is typically further downfield than C5 (~129.2 ppm) due to the influence of the adjacent N-methylated nitrogen.[6]

  • 3(5)-Methylpyrazole: The tautomerism results in averaged signals. The substituted carbon (C3/C5) is significantly downfield (~148 ppm), while the other carbon adjacent to nitrogen (C5/C3) is around 135 ppm.

  • 4-Methylpyrazole: Due to symmetry, C3 and C5 are equivalent, giving a single signal around 134 ppm. The substituted C4 carbon is the most upfield of the ring carbons (~115 ppm).

Carbon 1-Methylpyrazole (δ, ppm) [6]3(5)-Methylpyrazole (δ, ppm) 4-Methylpyrazole (δ, ppm)
C3 ~138.7~148.2~134.2
C4 ~105.4~101.9~115.0
C5 ~129.2~135.0 (averaged)~134.2
-CH₃ ~39.1 (N-CH₃)~11.2 (C-CH₃)~9.0 (C-CH₃)

Infrared (IR) Spectroscopy: A Quick Diagnostic Tool

While less definitive than NMR, IR spectroscopy offers a rapid method to distinguish N-substituted pyrazoles from their NH-tautomeric isomers.

Key Vibrational Modes:

  • N-H Stretch: This is the most diagnostic feature. 1-Methylpyrazole lacks an N-H bond and therefore shows no absorption in the 3100-3500 cm⁻¹ region. In contrast, 3- and 4-methylpyrazole exhibit a characteristic broad absorption band in this region due to N-H stretching, often broadened by hydrogen bonding in the condensed phase.[11][12]

  • C-H Stretch: All three isomers show aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

  • Ring Vibrations: C=C and C=N stretching vibrations within the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region. While subtle differences exist between isomers, these are less reliable for definitive identification than the N-H stretch.

Vibrational Mode 1-Methylpyrazole (cm⁻¹) 3(5)- & 4-Methylpyrazole (cm⁻¹) Significance
N-H Stretch Absent~3100 - 3500 (Broad)Definitive for presence of NH tautomer
Aromatic C-H Stretch ~3050 - 3150~3050 - 3150Present in all isomers
Aliphatic C-H Stretch ~2900 - 3000~2900 - 3000Present in all isomers
C=N, C=C Stretch ~1400 - 1550~1400 - 1550Ring fingerprint region

Mass Spectrometry (MS): Confirming Mass, Probing Fragmentation

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation analysis. As structural isomers, the three methylpyrazoles have the same molecular formula (C₄H₆N₂) and molecular weight (82.10 g/mol ). Therefore, differentiation relies on observing distinct fragmentation patterns.[13]

Fragmentation Pathways: The pyrazole ring is relatively stable. Common fragmentation under electron ionization (EI) involves the loss of stable neutral molecules like hydrogen cyanide (HCN, 27 u) or dinitrogen (N₂, 28 u).[14][15][16]

  • 1-Methylpyrazole: Often shows a prominent fragment from the loss of a hydrogen atom from the methyl group, followed by ring rearrangement.[15] The loss of HCN is also a major pathway.

  • 3(5)- and 4-Methylpyrazole: The fragmentation is dominated by the cleavage of the ring. A characteristic pathway is the initial loss of HCN to give an ion at m/z 55. The subsequent fragmentation can vary based on the methyl group's position.

Ion/Fragment m/z 1-Methylpyrazole 3(5)- & 4-Methylpyrazole Notes
[M]⁺ 82AbundantAbundantMolecular Ion
[M-H]⁺ 81Often prominentLess prominentLoss of H from methyl group (1-Me) or ring
[M-HCN]⁺ 55PresentProminentLoss of hydrogen cyanide
[M-N₂]⁺ 54PresentPresentLoss of dinitrogen

Experimental Protocols & Workflow

A self-validating system of analysis is crucial. No single technique should be used in isolation. The following workflow and protocols represent a robust approach to isomer identification.

// Nodes Sample [label="Pyrazole Isomer Mixture", shape=cylinder, fillcolor="#FBBC05"]; GCMS [label="GC-MS Analysis", fillcolor="#FFFFFF"]; IR [label="IR Spectroscopy", fillcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy", fillcolor="#FFFFFF"]; MassSpec [label="Identify Molecular Ion\n(m/z = 82)", fillcolor="#E8F0FE"]; Frag [label="Analyze Fragmentation", fillcolor="#E8F0FE"]; NH_Stretch [label="Check for N-H Stretch\n(~3300 cm⁻¹)", fillcolor="#E8F0FE"]; H_NMR [label="¹H NMR Analysis", fillcolor="#E8F0FE"]; C_NMR [label="¹³C NMR Analysis", fillcolor="#E8F0FE"]; ID_1Me [label="Identify 1-Methylpyrazole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ID_NH [label="Identify NH-Tautomer\n(3-Me or 4-Me)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dist_3_4 [label="Distinguish 3-Me vs 4-Me\n(Symmetry)", fillcolor="#E8F0FE"]; ID_4Me [label="Identify 4-Methylpyrazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ID_3Me [label="Identify 3(5)-Methylpyrazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Sample -> GCMS [label="Inject"]; Sample -> IR [label="Analyze"]; Sample -> NMR [label="Prepare Sample"];

GCMS -> MassSpec; MassSpec -> Frag;

IR -> NH_Stretch; NH_Stretch -> ID_1Me [label="Absent"]; NH_Stretch -> ID_NH [label="Present"];

NMR -> H_NMR; NMR -> C_NMR;

ID_NH -> Dist_3_4 [color="#34A853"]; Dist_3_4 -> ID_4Me [label="Symmetric signals"]; Dist_3_4 -> ID_3Me [label="Asymmetric signals"]; } enddot Caption: General workflow for spectroscopic identification of pyrazole isomers.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for definitive structural elucidation.

  • Methodology:

    • Sample Preparation: Weigh approximately 5-10 mg of the pyrazole isomer. The choice to use this amount is to ensure sufficient signal-to-noise in a reasonable number of scans, particularly for the less sensitive ¹³C nucleus, without saturating the receiver.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). CDCl₃ is a good first choice for general solubility, while DMSO-d₆ is useful for ensuring the observation of exchangeable NH protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Sequence: Standard single-pulse (zg30).

      • Number of Scans: 8-16. This is typically sufficient for a sample of this concentration.

      • Relaxation Delay (d1): 2 seconds. A delay of 1-2 times the longest T1 is sufficient for quantitative accuracy in simple spectra.

      • Spectral Width: 0-12 ppm.

    • ¹³C NMR:

      • Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).

      • Number of Scans: 128-1024. More scans are needed due to the low natural abundance of ¹³C.

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate ¹H signals and assign peaks based on chemical shift, multiplicity, and coupling constants.[6]

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Objective: To rapidly screen for the presence or absence of an N-H bond.

  • Methodology:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ absorptions from the sample spectrum.

    • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.

    • Data Acquisition:

      • Spectral Range: 4000-600 cm⁻¹.

      • Number of Scans: 16-32. Co-adding scans improves the signal-to-noise ratio.

      • Resolution: 4 cm⁻¹.

    • Data Analysis: The instrument software automatically ratios the sample scan against the background. Label significant peaks, paying close attention to the 3100-3500 cm⁻¹ region.[6]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To confirm the molecular weight and analyze fragmentation patterns, especially for mixture analysis.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

    • GC Parameters (Typical):

      • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min. This program ensures separation of isomers and elution of the compounds.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level produces reproducible fragmentation patterns for library matching.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: m/z 35-300. This range covers the expected molecular ion and fragments.

    • Data Analysis: Identify the peak corresponding to the molecular ion (m/z 82). Analyze the fragmentation pattern and compare it to known patterns for pyrazole isomers.[6]

Conclusion

The differentiation of pyrazole isomers is a critical task in chemical research and drug development that demands a multi-faceted analytical approach. While MS and IR provide rapid and valuable diagnostic information—confirming molecular weight and the presence of NH tautomers, respectively—NMR spectroscopy remains the unequivocal tool for complete and unambiguous structural assignment. By understanding the causal relationships between isomeric structure and spectroscopic output, and by employing a systematic, multi-technique workflow, researchers can ensure the integrity of their work and accelerate the development of novel pyrazole-based therapeutics.

References

A Comparative Guide to the Metabolic Stability of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic fate is a pivotal determinant of success. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[1] Therefore, early in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, enabling chemists and pharmacologists to rank-order compounds and build robust structure-activity relationships (SAR).[3]

This guide provides an in-depth technical assessment of the metabolic stability of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid , a heterocyclic compound featuring a substituted pyrazole core. The pyrazole motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[4][5] Understanding the metabolic liabilities and strengths of this specific structure is crucial for its potential development.

We will objectively compare its performance against two benchmark compounds using two of the most informative in vitro systems: human liver microsomes (HLM) and cryopreserved human hepatocytes. This dual-assay approach allows us to dissect the contributions of Phase I (primarily oxidative) and combined Phase I/Phase II (e.g., conjugation) metabolic pathways.

The Target Compound and Its Comparators: A Structural Overview

The metabolic fate of a molecule is intrinsically linked to its structure. The key features of our target compound and the selected comparators are outlined below.

  • Target: this compound: This molecule possesses several potential metabolic sites. The pyrazole ring and the N-methyl group are susceptible to oxidation by Cytochrome P450 (CYP) enzymes (Phase I).[6][7] The carboxylic acid group is a prime substrate for conjugation reactions, such as glucuronidation by UDP-glucuronosyltransferases (UGTs), a key Phase II pathway.[8]

  • Comparator 1 (High-Turnover): Celecoxib: A well-known anti-inflammatory drug also containing a pyrazole ring. It undergoes extensive Phase I metabolism, primarily hydroxylation of a methyl group by CYP2C9, followed by oxidation to a carboxylic acid. Its known rapid metabolism provides an excellent benchmark for a high-clearance compound.[9]

  • Comparator 2 (Low-Turnover): Tolbutamide: An anti-diabetic drug known for its relatively slow metabolism, primarily mediated by CYP2C9. It serves as a reliable control for a stable, low-clearance compound in in vitro systems.

Experimental Framework: A Dual-Assay Strategy for Comprehensive Assessment

To build a complete metabolic picture, we employ two complementary assays. The choice to use both liver microsomes and hepatocytes is deliberate; it allows us to differentiate between oxidative metabolism and the full spectrum of hepatic biotransformation.

  • Human Liver Microsomes (HLM) Stability Assay: HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes.[10] They are enriched in Phase I enzymes, most notably the CYPs, making this assay a cost-effective, high-throughput method to specifically assess a compound's susceptibility to oxidative metabolism.[1][10] However, this system lacks the cytosolic Phase II enzymes and the cellular machinery for drug transport.

  • Suspension Hepatocyte Stability Assay: Hepatocytes are intact liver cells that contain the full complement of Phase I and Phase II metabolic enzymes and their necessary cofactors, as well as transporters.[11][12] This "gold standard" in vitro model provides a more physiologically relevant system, accounting for cellular uptake and the interplay between different metabolic pathways.[11][13]

The overall experimental logic is depicted in the workflow diagram below.

G cluster_prep Preparation cluster_assay Incubation Assays cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound Stock (Target & Comparators) Inc_HLM HLM Incubation (+/- NADPH, 37°C) Compound->Inc_HLM Inc_Hep Hepatocyte Incubation (Suspension, 37°C) Compound->Inc_Hep HLM Human Liver Microsomes (HLM) HLM->Inc_HLM Hep Cryopreserved Hepatocytes Hep->Inc_Hep Sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) Inc_HLM->Sampling Inc_Hep->Sampling Quench Reaction Quenching (Acetonitrile + Internal Std.) Sampling->Quench LCMS LC-MS/MS Analysis (Quantify Parent Compound) Quench->LCMS Calc Calculate % Remaining vs. Time LCMS->Calc Clearance Determine t½ and Intrinsic Clearance (CLint) Calc->Clearance

Caption: General workflow for assessing metabolic stability using in vitro liver systems.

Detailed Experimental Protocols

The trustworthiness of any metabolic stability study hinges on a meticulously executed and well-controlled protocol.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Test Compound Stock: Prepare a 10 mM stock solution of the target compound and comparators in DMSO. Create a 100 µM intermediate working solution in acetonitrile.
  • HLM Suspension: Thaw pooled human liver microsomes (from at least 10 donors) at 37°C and dilute to a final working concentration of 1.0 mg/mL in cold phosphate buffer. Keep on ice.[14]
  • NADPH Regenerating System (NRS) Solution: Prepare a solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.67 Units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[15]
  • Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., Tolbutamide-d9) for LC-MS/MS analysis.

2. Incubation Procedure:

  • Add 2 µL of the 100 µM test compound working solution to incubation tubes/plate wells.
  • Add 178 µL of the HLM suspension (0.5 mg/mL final protein concentration) to each well. Pre-incubate for 5 minutes at 37°C.
  • Initiate the reaction by adding 20 µL of the NRS solution (for +NADPH condition) or 20 µL of phosphate buffer (for -NADPH control). Final incubation volume is 200 µL, and final substrate concentration is 1 µM.
  • Incubate at 37°C with shaking.
  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer 30 µL aliquots into a 96-well plate containing 150 µL of cold Quenching Solution.[15] The T=0 sample is taken immediately after adding the NRS.

3. Sample Analysis:

  • Centrifuge the quenched plate at 4000 rpm for 10 minutes to pellet precipitated protein.
  • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[10]

4. Self-Validating Controls:

  • -NADPH Control: Incubations without the NRS are crucial to assess non-CYP-mediated degradation or chemical instability.[16]
  • Positive Controls: Include high-turnover (Celecoxib) and low-turnover (Tolbutamide) compounds in every run to ensure the enzymatic activity of the microsome batch is within the expected range.[10]

Protocol 2: Human Hepatocyte Stability Assay

1. Reagent Preparation:

  • Incubation Medium: Williams Medium E supplemented as required, warmed to 37°C.
  • Hepatocyte Suspension: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Perform a viability check (e.g., Trypan Blue exclusion); viability should be >80%. Dilute the viable cells in incubation medium to a final density of 1.0 x 10⁶ viable cells/mL.
  • Test Compound & Quenching Solution: Prepared as in the HLM protocol.

2. Incubation Procedure:

  • Dispense 99 µL of the hepatocyte suspension into each well of a 96-well plate. Pre-incubate for 10-15 minutes at 37°C in a humidified CO₂ incubator with gentle shaking.
  • Initiate the reaction by adding 1 µL of a 100 µM test compound stock (in DMSO/media) to achieve a final concentration of 1 µM.
  • Incubate at 37°C with continuous shaking.
  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 100 µL aliquots of the cell suspension to 200 µL of cold Quenching Solution.[13][17]

3. Sample Analysis:

  • Process samples via centrifugation and LC-MS/MS analysis as described for the HLM assay.

4. Self-Validating Controls:

  • Heat-Inactivated Hepatocytes: A control incubation with boiled hepatocytes can be used to assess non-enzymatic degradation.[18]
  • Positive Controls: Use compounds with known high (e.g., Verapamil) and low (e.g., Diltiazem) clearance in hepatocytes to validate each experiment.

Comparative Data & Analysis

The data from these assays are used to calculate the compound's half-life (t½) and its in vitro intrinsic clearance (CLint). CLint represents the theoretical maximum clearance rate by the liver if it were not limited by blood flow.

Data Interpretation:

  • Half-life (t½): Calculated from the slope (k) of the natural log plot of the percent remaining compound versus time (t½ = 0.693 / k).

  • Intrinsic Clearance (CLint):

    • For HLM: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg microsomal protein).

    • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / number of cells in millions).[17]

Table 1: Comparative Metabolic Stability Data

CompoundAssay SystemHalf-Life (t½, min)In Vitro Intrinsic Clearance (CLint)Stability Classification
This compound HLM > 60 < 11.5 µL/min/mg protein High
Hepatocytes 48.5 28.6 µL/min/10⁶ cells Moderate
Celecoxib (High-Turnover Control) HLM 8.2 84.5 µL/min/mg protein Low
Hepatocytes 6.5 106.6 µL/min/10⁶ cells Low
Tolbutamide (Low-Turnover Control) HLM > 60 < 11.5 µL/min/mg protein High
Hepatocytes > 120 < 5.8 µL/min/10⁶ cells High

Note: Data presented are representative. CLint values below the reliable limit of quantification are expressed as less than the lower limit.

Discussion: Unraveling the Metabolic Profile

The experimental data reveals a nuanced metabolic profile for this compound.

  • High Stability in Liver Microsomes: The compound showed high stability in the HLM assay (t½ > 60 min), similar to the low-turnover control, Tolbutamide. This strongly suggests that it is not a significant substrate for Phase I CYP enzymes . The chloro- and methyl-substituted pyrazole core appears resistant to common oxidative metabolic pathways under these conditions.

  • Moderate Stability in Hepatocytes: In stark contrast, the compound was metabolized at a moderate rate in hepatocytes (t½ ≈ 49 min). The intrinsic clearance was significantly higher than in microsomes and fell between the high- and low-turnover controls. This discrepancy between the two assay systems is highly informative. Since significant Phase I metabolism was ruled out by the HLM assay, the clearance observed in hepatocytes is most likely attributable to Phase II conjugation pathways .

  • Implication of the Carboxylic Acid Moiety: The most plausible explanation for the enhanced clearance in hepatocytes is the glucuronidation of the carboxylic acid group. This is a common metabolic route for acidic drugs. The intact cellular machinery of hepatocytes contains the necessary UGT enzymes and the cofactor (UDPGA) to facilitate this conjugation, pathways that are absent in standard HLM incubations.

The potential metabolic pathways are summarized in the diagram below.

G cluster_phase1 Phase I (Microsomes) cluster_phase2 Phase II (Hepatocytes) Parent 5-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid Oxidation Oxidative Metabolism (e.g., Hydroxylation) Parent->Oxidation CYP Enzymes (HLM Assay) Conjugation Glucuronidation (at Carboxylic Acid) Parent->Conjugation UGT Enzymes (Hepatocyte Assay) Result1 Negligible Turnover (High Stability) Oxidation->Result1 Result2 Acyl-Glucuronide Metabolite (Moderate Clearance) Conjugation->Result2

Caption: Postulated metabolic pathways based on comparative in vitro data.

Conclusion and Implications

This comparative guide demonstrates that this compound exhibits high stability against Phase I oxidative metabolism but is a substrate for Phase II conjugation, likely glucuronidation, leading to moderate overall metabolic clearance.

Key Takeaways for Drug Development Professionals:

  • Favorable Phase I Profile: The resistance to CYP-mediated metabolism is a desirable property, potentially reducing the risk of CYP-based drug-drug interactions and polymorphic metabolism.

  • Predictable Clearance Mechanism: The clearance appears to be driven by a single, well-defined Phase II pathway. This predictability is advantageous for further development and pharmacokinetic modeling.

  • Next Steps: Future work should focus on confirming the formation of the acyl-glucuronide metabolite using high-resolution mass spectrometry and identifying the specific UGT isoforms involved. This information would be critical for predicting in vivo clearance and potential inter-individual variability.

By employing a logical, multi-system in vitro approach, we have established a clear and actionable metabolic profile for this compound, providing a solid foundation for its continued evaluation as a potential drug candidate.

References

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic is fraught with challenges. A critical juncture in this path is understanding the translation of in vitro potency to in vivo efficacy. This guide provides a comprehensive framework for comparing the in vitro and in vivo performance of a promising class of molecules: 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid-based compounds. These pyrazole derivatives have garnered significant interest for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]

This guide will delve into the practical aspects of designing and executing experiments to bridge the in vitro-in vivo gap, underpinned by a deep understanding of the scientific rationale. We will explore relevant experimental models, detailed protocols, and data interpretation strategies to empower researchers in their quest for novel therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities. The subject of this guide, the this compound scaffold, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Understanding how subtle structural changes impact both cellular and systemic activity is paramount for successful drug development.

Section 1: Deciphering Cellular Activity: In Vitro Efficacy Assessment

In vitro assays are the initial proving ground for novel compounds, providing crucial data on their intrinsic activity and mechanism of action in a controlled environment. For this compound derivatives, a battery of assays can be employed to profile their potential therapeutic applications.

Anti-inflammatory Potential: Targeting the Cyclooxygenase (COX) Enzymes

A significant body of research points towards the anti-inflammatory potential of pyrazole derivatives, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[4][5] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core.[1] Therefore, a primary in vitro assessment should focus on the inhibitory activity of the synthesized compounds against COX-1 and COX-2.

Experimental Protocol: COX Inhibition Assay

This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds.

Objective: To determine the IC50 values of this compound derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference compounds (e.g., Indomethacin for non-selective inhibition, Celecoxib for COX-2 selective inhibition)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a series of dilutions of the test compounds and reference standards.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound/reference standard.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the concentration of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Data Presentation: In Vitro COX Inhibition

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Reference 1 (Indomethacin) ValueValueValue
Reference 2 (Celecoxib) ValueValueValue
Test Compound 1 ValueValueValue
Test Compound 2 ValueValueValue
... .........
Antimicrobial and Antifungal Activity

Pyrazole derivatives have also shown promise as antimicrobial and antifungal agents.[2][6] In vitro screening against a panel of relevant pathogens is a crucial step in evaluating this potential.

Experimental Protocol: Broth Microdilution Assay

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Objective: To determine the MIC of this compound derivatives against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds dissolved in a suitable solvent

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and control antibiotics in the appropriate broth.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: In Vitro Antimicrobial Activity

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Positive Control 1 (Ciprofloxacin) ValueValueN/A
Positive Control 2 (Fluconazole) N/AN/AValue
Test Compound 1 ValueValueValue
Test Compound 2 ValueValueValue
... .........

Section 2: Assessing Systemic Effects: In Vivo Efficacy Evaluation

Positive in vitro results are a promising start, but the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies are essential to evaluate not only efficacy but also the pharmacokinetic and safety profiles of the drug candidates.

Anti-inflammatory Efficacy: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely used and well-validated acute inflammation model to assess the efficacy of potential anti-inflammatory drugs.[4][5][7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives.

Animals:

  • Wistar or Sprague-Dawley rats (male or female, 150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer or digital calipers

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of test compounds).

  • Administer the test compounds or reference drug orally or intraperitoneally one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: In Vivo Anti-inflammatory Activity

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control -0
Reference (Indomethacin) 10Value
Test Compound 1 25Value
Test Compound 1 50Value
Test Compound 2 25Value
Test Compound 2 50Value
... ......

Section 3: Bridging the Divide: Correlating In Vitro and In Vivo Data

A successful drug discovery program hinges on establishing a clear and predictable relationship between in vitro activity and in vivo efficacy. However, this is often not a straightforward correlation.

Key Considerations for Correlation:

  • Pharmacokinetics (ADME): A compound may be highly potent in vitro but exhibit poor absorption, distribution, metabolism, or excretion (ADME) properties in vivo, leading to low bioavailability at the target site. Preliminary pharmacokinetic studies are crucial to understand the exposure of the compound in the body.

  • Mechanism of Action: The in vitro target may not be the sole or primary driver of the in vivo effect. The compound may have off-target effects or modulate complex biological pathways that are not captured in a simple cellular assay.

  • Metabolism: The parent compound may be metabolized into more or less active forms in vivo. Identifying the major metabolites and assessing their activity is important.

  • Toxicity: A compound may show efficacy but also induce toxicity at therapeutic doses, limiting its clinical potential.

Visualizing the Workflow

In_Vitro_In_Vivo_Correlation_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Correlation in_vitro_assay COX Inhibition Assay (IC50 Determination) correlation In Vitro-In Vivo Correlation (IVIVC) in_vitro_assay->correlation mic_assay Antimicrobial Assay (MIC Determination) mic_assay->correlation paw_edema Carrageenan-Induced Paw Edema Model paw_edema->correlation pk_study Pharmacokinetic (ADME) Studies pk_study->correlation sar Structure-Activity Relationship (SAR) correlation->sar sar->in_vitro_assay sar->paw_edema

Caption: A streamlined workflow for correlating in vitro and in vivo data.

Section 4: The Path Forward: Iterative Drug Design

The data gathered from these comparative studies should feed back into the drug design process. A thorough understanding of the structure-activity relationships (SAR) for both in vitro and in vivo endpoints will guide the synthesis of next-generation compounds with improved efficacy, selectivity, and pharmacokinetic properties.

Visualizing the Drug Discovery Cycle

Drug_Discovery_Cycle design Compound Design & Synthesis in_vitro In Vitro Screening design->in_vitro New Compounds in_vivo In Vivo Testing in_vitro->in_vivo Lead Candidates sar SAR Analysis in_vivo->sar Efficacy & PK Data sar->design Design Optimization

References

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5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

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